molecular formula C10H10BrF3O2 B572406 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene CAS No. 1221793-61-8

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Cat. No.: B572406
CAS No.: 1221793-61-8
M. Wt: 299.087
InChI Key: BNLQWJWWOBHUGS-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1221793-61-8) is an organofluorine and halogenated benzene compound with the molecular formula C10H10BrF3O2 and a molecular weight of 299.084 g/mol . This structure features a bromine atom and a trifluoromethoxy group in a meta-substitution pattern on a benzene ring, further functionalized with an isopropoxy ether chain. This specific arrangement makes it a valuable building block in synthetic and medicinal chemistry research. Its primary research application lies in its use as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to construct more complex molecular architectures. The presence of both bromine and the electron-withdrawing trifluoromethoxy group allows researchers to explore structure-activity relationships in the development of new agrochemicals and pharmaceuticals. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-3-propan-2-yloxy-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-8-3-7(11)4-9(5-8)16-10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQWJWWOBHUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682112
Record name 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-61-8
Record name 1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS 1221793-61-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry. The strategic arrangement of its functional groups—a reactive bromine atom, a lipophilic isopropoxy group, and an electron-withdrawing trifluoromethoxy group—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antipsychotics.[1] This document elucidates the compound's physicochemical properties, explores plausible synthetic pathways, details its reactivity in crucial cross-coupling reactions, and provides guidance on its characterization and safe handling. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this versatile molecule in their synthetic endeavors.

Introduction: A Trifecta of Functionality for Drug Design

This compound is a substituted aromatic compound whose structure is deliberately designed for synthetic utility in pharmaceutical research. The convergence of three key functional groups on a central benzene ring offers a powerful combination of properties and reactive handles for medicinal chemists.

  • The Bromine Atom: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex molecular scaffolds of modern therapeutics.

  • The Isopropoxy Group: This bulky, lipophilic group can enhance the solubility of the molecule in organic solvents and influence its pharmacokinetic profile. In a final drug candidate, this group can contribute to improved membrane permeability and oral bioavailability.

  • The Trifluoromethoxy Group (-OCF₃): This moiety is a highly sought-after functional group in drug design. It is a strong electron-withdrawing group that can significantly impact the acidity or basicity of nearby functional groups. Furthermore, the -OCF₃ group is known to enhance metabolic stability due to the strength of the carbon-fluorine bonds, potentially leading to a longer in-vivo half-life for drug candidates. Its lipophilic nature also contributes to improved absorption, distribution, metabolism, and excretion (ADME) properties.

The strategic placement of these groups on the benzene ring provides a platform for the synthesis of a diverse array of complex molecules, with known applications in the development of antipsychotic medications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1221793-61-8[1]
Molecular Formula C₁₀H₁₀BrF₃O₂[1]
Molecular Weight 299.08 g/mol [1]
Appearance Likely a liquid or low-melting solidInferred from related compounds
Boiling Point Not explicitly available, but expected to be >200 °C at atmospheric pressureInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in waterInferred from structure
InChI Key BNLQWJWWOBHUGS-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

Proposed Synthetic Pathway 1: Alkylation followed by Bromination

This approach begins with the commercially available 3-bromo-5-(trifluoromethoxy)phenol and introduces the isopropoxy group via a Williamson ether synthesis.

Synthetic Pathway 1 cluster_0 Step 1: Williamson Ether Synthesis start 3-Bromo-5-(trifluoromethoxy)phenol reagents1 Isopropyl bromide K₂CO₃, Acetone start->reagents1 intermediate This compound reagents1->intermediate

Caption: Proposed synthesis of the target molecule via Williamson ether synthesis.

Experimental Protocol (Illustrative):

  • To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and isopropyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Proposed Synthetic Pathway 2: Sandmeyer Reaction from an Aniline Precursor

This route involves the synthesis of the corresponding aniline precursor, followed by a Sandmeyer reaction to introduce the bromine atom.

Synthetic Pathway 2 cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction start 3-Isopropoxy-5-(trifluoromethoxy)aniline reagents1 NaNO₂, HBr (aq) 0-5 °C start->reagents1 intermediate1 Diazonium Salt Intermediate reagents1->intermediate1 reagents2 CuBr, HBr Heat intermediate1->reagents2 product This compound reagents2->product

Caption: Proposed two-step synthesis via a Sandmeyer reaction.

Experimental Protocol (Illustrative):

  • Diazotization: Dissolve 3-isopropoxy-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of aqueous hydrobromic acid at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the cold diazonium salt solution to the CuBr solution dropwise with vigorous stirring.

  • Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the aryl bromide.

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium(0) catalysts, initiating a catalytic cycle that allows for the formation of new bonds with a variety of coupling partners.

Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A This compound C Pd Catalyst, Base A->C F Pd/Cu Catalysts, Base A->F B Aryl/Heteroaryl Boronic Acid (or Ester) B->C D Biaryl/Heteroaryl-Aryl Product C->D E Terminal Alkyne E->F G Alkynylarene Product F->G

Sources

A Comprehensive Technical Guide to the Physicochemical Profiling of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the adage "make it potent" has been superseded by a more nuanced directive: "make it drug-like." The journey of a new chemical entity (NCE) from a laboratory hit to a clinical candidate is overwhelmingly dictated by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability, efficacy, and safety.[1][2][3][4] This guide provides an in-depth examination of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a compound of interest within medicinal chemistry, potentially as a building block for novel therapeutics, as suggested by its classification among antipsychotic agents by some chemical suppliers.[5]

This document eschews a simple data-sheet format. Instead, it serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing not just the what, but the why and how of physicochemical characterization. We will dissect the critical properties of this molecule, provide field-proven experimental protocols for their determination, and explain the causal reasoning behind these methodological choices. Our objective is to equip the reader with a robust framework for evaluating this compound and others like it, ensuring that development decisions are grounded in solid scientific principles.

Molecular Identity and Structural Analysis

The foundational step in any physicochemical assessment is the unambiguous identification and structural understanding of the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
Chemical Name This compound [5]
CAS Number 1221793-61-8 [5][6]
Molecular Formula C₁₀H₁₀BrF₃O₂ [5]
Molecular Weight 299.09 g/mol [5]

| Exact Mass | 299.9816 g/mol |[5] |

Structural Insights: The molecule presents a 1,3,5-trisubstituted benzene ring, a common scaffold in medicinal chemistry. The key functional groups influencing its properties are:

  • Bromine Atom: Contributes significantly to molecular weight and lipophilicity. It can also act as a handle for further synthetic modification (e.g., cross-coupling reactions).

  • Isopropoxy Group: A moderately lipophilic ether group that can influence metabolic stability and solubility.

  • Trifluoromethoxy Group (-OCF₃): A highly lipophilic and strongly electron-withdrawing group. It is often used as a bioisostere for other groups to enhance metabolic stability and membrane permeability. Its presence significantly impacts the electronic nature of the aromatic ring.

Core Physicochemical Properties: A Methodological Deep Dive

The success of a drug candidate is a balancing act of several key physicochemical properties.[7] Here, we detail the theoretical importance and rigorous experimental protocols for determining the most critical parameters for this compound.

Lipophilicity (logP and logD)

Theoretical Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[7][8] It governs a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for off-target toxicities.[9] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (usually physiological pH 7.4) is more relevant as it considers all ionic species.[8]

Authoritative Protocol: LogP Determination via the Shake-Flask Method

This protocol is the gold standard for logP determination due to its direct measurement of partitioning at equilibrium.

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological phospholipid membranes.[10]

  • Pre-saturation: Saturating each phase with the other before the experiment is critical to prevent volume changes during shaking, which would alter the concentration and lead to inaccurate results.

  • Concentration Range: Working with dilute solutions minimizes the potential for the solute to self-associate in either phase, ensuring the measured partitioning reflects the behavior of individual molecules.

  • Validation: Analysis of both phases provides a mass balance, acting as a self-validating check on the experiment's accuracy.

Step-by-Step Methodology:

  • Preparation of Phases: Vigorously mix equal volumes of n-octanol and purified water (or a suitable buffer for logD) in a separatory funnel for 24 hours at a controlled temperature (e.g., 25°C). Allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass centrifuge tube, combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

  • Equilibration: Agitate the tube at a constant temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours). The time should be optimized to ensure equilibrium is reached without causing degradation.

  • Phase Separation: Centrifuge the mixture (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate logP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Theoretical Importance: For a drug to be absorbed, it must first dissolve.[4] Aqueous solubility is a critical gatekeeper for oral bioavailability. Poor solubility can lead to incomplete absorption, high dose requirements, and significant inter-patient variability.[11] It is essential to determine the equilibrium solubility, which represents the true thermodynamic limit of dissolution.

Authoritative Protocol: Equilibrium Solubility via the Shake-Flask Method

This method is considered the definitive approach for determining thermodynamic solubility.[12][13]

Causality Behind Experimental Choices:

  • pH Range: Solubility of many drug-like molecules is pH-dependent. Measuring solubility at pH 1.2 (stomach), 4.5 (proximal intestine), and 6.8 (distal intestine) provides a biopharmaceutically relevant profile.[12]

  • Excess Solid: Ensuring an excess of solid material is present throughout the experiment is the only way to guarantee that the resulting solution is truly saturated at equilibrium.

  • Time Course: Sampling at multiple time points is crucial to confirm that a stable plateau has been reached, verifying that the system is at thermodynamic equilibrium.[12]

Step-by-Step Methodology:

  • Media Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Incubation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical relevance) using an orbital shaker.[12]

  • Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Separation: Immediately separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or ultracentrifugation is required.

  • Quantification: Dilute the clear filtrate or supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Analysis: Plot concentration versus time for each pH. The equilibrium solubility is the concentration at which the curve plateaus. The lowest value obtained across the biopharmaceutical pH range is often used for classification purposes.

Ionization State (pKa)

Theoretical Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[14] Since this compound does not possess strongly acidic or basic functional groups, it is expected to be a neutral compound across the physiological pH range. However, for many drug candidates, the pKa is a master variable that influences solubility, permeability, and receptor binding, as the charged and uncharged forms of a molecule have vastly different properties.[14] For this compound, experimental confirmation of its neutral character is a valuable step.

Authoritative Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires only a small amount of material. It is applicable if the molecule contains a chromophore whose electronic environment (and thus UV-Vis spectrum) changes upon ionization.

Causality Behind Experimental Choices:

  • pH Titration: By systematically changing the pH and observing the spectral response, one can directly monitor the equilibrium between the different ionic species.

  • Isosbestic Point: The presence of a sharp isosbestic point (a wavelength where absorbance does not change with pH) is a strong indicator of a clean equilibrium between two species, validating the measurement.

  • Sigmoidal Fit: The relationship between absorbance at a given wavelength and pH follows a sigmoidal curve. The inflection point of this curve directly corresponds to the pKa, providing a robust mathematical determination.[15]

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant amount of the stock solution to each buffer to create a series of solutions with identical total compound concentration but varying pH.

  • Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of each buffer.

    • Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve is the pKa.

    • Expected Outcome: For this compound, it is anticipated that no significant spectral shift will occur across the pH range, confirming its non-ionizable nature.

Integrated Physicochemical Profiling Workflow

The individual measurements described above do not exist in isolation. They are part of a tiered, logical workflow designed to build a comprehensive understanding of a compound's properties efficiently. The following diagram illustrates a typical decision-making process in early drug discovery.

Profiling_Workflow start New Chemical Entity: 1-Bromo-3-isopropoxy-5- (trifluoromethoxy)benzene insilico In Silico Prediction (logP, pKa, Solubility) start->insilico hts_sol High-Throughput Kinetic Solubility Assay insilico->hts_sol logd_screen High-Throughput logD Screen (pH 7.4) insilico->logd_screen decision1 Solubility > 10 µM? logD 1-3? hts_sol->decision1 logd_screen->decision1 eq_sol Definitive Equilibrium Solubility (Shake-Flask) decision1->eq_sol Yes deprioritize Deprioritize or Redesign Scaffold decision1->deprioritize No pka pKa Determination (e.g., UV-Vis) eq_sol->pka logp Definitive logP (Shake-Flask) decision2 Properties Align with Target Profile? logp->decision2 pka->logp proceed Advance to In Vitro ADME Assays decision2->proceed Yes decision2->deprioritize No

Caption: Tiered workflow for physicochemical property assessment in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.[18]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[19]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[17]

Conclusion

This compound is a molecule with structural motifs that are highly relevant to modern medicinal chemistry. Its physicochemical profile, dominated by the lipophilic contributions of its three substituents, will be a primary determinant of its utility as a drug scaffold. A thorough, experimental characterization of its lipophilicity, solubility, and ionization state is not merely a data collection exercise; it is a fundamental prerequisite for rational drug design. By employing the authoritative, self-validating protocols detailed in this guide, researchers can build a comprehensive and reliable dataset. This rigorous approach mitigates the risks of late-stage attrition and enables the data-driven optimization of this promising chemical entity into a potential therapeutic candidate.

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Sources

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The document elucidates its chemical structure, systematic nomenclature, and key physicochemical properties. It further delves into established synthetic routes and provides a detailed analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also explores the compound's reactivity and its role as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives

The introduction of fluorine-containing substituents into organic molecules is a cornerstone strategy in modern drug discovery and materials science.[1] Functional groups such as the trifluoromethoxy (-OCF₃) moiety can profoundly influence a molecule's physicochemical and biological properties.[2] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability of drug candidates.[3][4] These attributes often lead to improved pharmacokinetic profiles and greater target selectivity.[1]

This compound emerges as a strategically important building block, combining the reactivity of a bromine atom—a versatile handle for cross-coupling reactions—with the modulating effects of the isopropoxy and trifluoromethoxy groups.[5] This guide provides a detailed examination of this compound, offering insights into its structure, synthesis, and potential applications, thereby serving as a critical resource for scientists leveraging its unique properties in their research.

Nomenclature and Structure

Systematic (IUPAC) Nomenclature

The formal IUPAC name for the compound is This compound . Alternative acceptable names include:

  • 1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene[6]

  • 1-Bromo-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene[6]

  • Benzene, 1-bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)-[6]

The Chemical Abstracts Service (CAS) has assigned the number 1221793-61-8 to this compound.[6][7]

Molecular Structure and Representation

The core of the molecule is a benzene ring substituted at positions 1, 3, and 5. The substituents are a bromine atom, an isopropoxy group [-OCH(CH₃)₂], and a trifluoromethoxy group [-OCF₃].

Figure 1: 2D Chemical Structure of the title compound.

The spatial arrangement of these groups is critical to the molecule's reactivity. The bulky isopropoxy group and the electronegative trifluoromethoxy group influence the electronic environment of the aromatic ring and can sterically hinder certain reactions.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₀BrF₃O₂ [6]
Molecular Weight 299.08 g/mol [6]
Exact Mass 299.9867 g/mol [6]
InChIKey BNLQWJWWOBHUGS-UHFFFAOYSA-N [6]

| CAS Number | 1221793-61-8 |[6][7] |

Spectroscopic Analysis

While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on the functional groups present can be made.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropoxy group. The aromatic region would likely display three signals, corresponding to the protons at the C2, C4, and C6 positions, with coupling patterns influenced by their meta-relationships. The isopropoxy group would exhibit a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the six unique aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, -OCH(CH₃)₂, -OCF₃). The carbon attached to the bromine will be shifted, as will the carbons bonded to the oxygen atoms. The isopropoxy group will show two signals, one for the methine carbon and one for the methyl carbons. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.[10]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands.[9]

    • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

    • C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹ from the isopropoxy group.

    • C-O-C stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.[11][12]

    • C-F stretching (trifluoromethoxy): Very strong, characteristic bands typically in the 1100-1300 cm⁻¹ range.

    • C-Br stretching: A peak in the lower wavenumber region, typically 500-650 cm⁻¹.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13] Fragmentation patterns would likely involve the loss of the isopropoxy group, bromine, or parts of the trifluoromethoxy group.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical retrosynthetic analysis suggests a multi-step process likely starting from a more common precursor like 3,5-disubstituted phenols or anilines. A plausible synthetic workflow is outlined below.

SynthesisWorkflow cluster_0 Synthetic Workflow A Precursor (e.g., 3,5-dihydroxybenzoic acid) B Step 1: Trifluoromethoxylation A->B e.g., CCl₄, HF C Step 2: Isopropylation B->C Isopropyl halide, Base D Step 3: Decarboxylation / Functional Group Interconversion C->D Heat or Chemical Reagent E Step 4: Regioselective Bromination D->E e.g., NBS, Acid catalyst F Final Product 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene E->F

Figure 2: Plausible synthetic workflow.

Experimental Protocol Considerations:

  • Starting Material Selection: A common starting point could be a commercially available 3,5-disubstituted benzene derivative.

  • Introduction of the Trifluoromethoxy Group: This is a challenging step often requiring specialized reagents. One approach involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride.

  • Etherification (Isopropylation): The introduction of the isopropoxy group can be achieved via a standard Williamson ether synthesis, reacting a phenolic precursor with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., K₂CO₃).

  • Bromination: The final step would be a regioselective electrophilic aromatic substitution to introduce the bromine atom. The directing effects of the existing isopropoxy and trifluoromethoxy groups (both ortho-, para-directing) would need to be carefully considered to achieve the desired 1,3,5-substitution pattern. Using a brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can provide high selectivity.[14][15]

Chemical Reactivity

The reactivity of this compound is dominated by the bromine substituent. It serves as a versatile intermediate in a variety of cross-coupling reactions.[5]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.

  • Stille Coupling: Coupling with organostannanes.

The electron-withdrawing nature of the trifluoromethoxy group and the steric bulk of the isopropoxy group can influence the efficiency and outcome of these reactions.[5]

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

  • Drug Discovery: Its derivatives are investigated for various therapeutic applications, including as antipsychotics.[6] The trifluoromethoxy group is a bioisostere for other functionalities and can enhance a drug candidate's metabolic stability and membrane permeability.[4][16]

  • Materials Science: Fluorinated aromatic compounds are used in the development of specialty chemicals, such as fluorinated polymers and surfactants, which possess unique properties.[5]

Conclusion

This compound represents a highly functionalized and valuable intermediate for advanced organic synthesis. Its unique combination of a reactive bromine handle, a bulky isopropoxy group, and an electron-withdrawing trifluoromethoxy group provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its effective application in the design and development of next-generation pharmaceuticals and advanced materials.

References

  • Alpha Spark Labs. (2025, October 16). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]

  • PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from [Link]

  • Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • ACS Publications. (2024, August 5). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features—a bromine atom, an isopropoxy group, and a trifluoromethoxy group on a benzene ring—make it a valuable building block in organic synthesis. The bromine atom allows for various cross-coupling reactions, while the isopropoxy and trifluoromethoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the pharmacological profile of a drug candidate.

Molecular Structure and Predicted Spectral Summary

The structure of this compound is presented below. The predicted spectral data are summarized in the following table, with detailed interpretations provided in the subsequent sections.

Caption: Molecular Structure of this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons as multiplets or singlets between δ 6.8-7.5 ppm. Isopropoxy methine as a septet around δ 4.6 ppm. Isopropoxy methyls as a doublet around δ 1.3 ppm.
¹³C NMR Aromatic carbons between δ 100-160 ppm. Isopropoxy methine carbon around δ 72 ppm. Isopropoxy methyl carbons around δ 22 ppm. Trifluoromethoxy carbon as a quartet around δ 121 ppm.
Mass Spectrometry (EI) Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio. Fragments corresponding to the loss of bromine, isopropoxy, and trifluoromethoxy groups.
IR Spectroscopy C-H stretching (aromatic) ~3100-3000 cm⁻¹. C-H stretching (aliphatic) ~2980-2850 cm⁻¹. C-O-C stretching ~1250-1000 cm⁻¹. C-F stretching ~1280-1100 cm⁻¹. C-Br stretching ~600-500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) arises from the interaction with neighboring protons.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the region of δ 6.8-7.5 ppm. Their exact chemical shifts and multiplicities will depend on the electronic effects of the substituents. The proton between the isopropoxy and trifluoromethoxy groups is expected to be the most downfield, while the proton between the bromine and trifluoromethoxy groups will likely be the most upfield of the aromatic signals.

  • Isopropoxy Methine Proton (1H): This proton is attached to a carbon adjacent to an oxygen atom and is expected to appear as a septet (split by the six methyl protons) around δ 4.6 ppm.

  • Isopropoxy Methyl Protons (6H): These six equivalent protons are expected to appear as a doublet (split by the methine proton) around δ 1.3 ppm.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (6C): The six aromatic carbons are expected to resonate in the range of δ 100-160 ppm. The carbons attached to the electronegative oxygen and bromine atoms will be the most downfield.

  • Isopropoxy Methine Carbon (1C): This carbon, bonded to an oxygen atom, is predicted to have a chemical shift of around δ 72 ppm.

  • Isopropoxy Methyl Carbons (2C): These two equivalent carbons are expected to appear at approximately δ 22 ppm.

  • Trifluoromethoxy Carbon (1C): The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 121 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to determine the molecular weight and deduce the structure of the compound.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weights with each isotope.

  • Major Fragmentation Patterns: Common fragmentation pathways would include the loss of the bromine atom, the isopropoxy group, and the trifluoromethoxy group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present, providing information about the functional groups in the molecule.

Predicted IR Spectrum:

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The C-H bonds of the isopropoxy group will show stretching vibrations in the range of 2980-2850 cm⁻¹.

  • C-O-C Stretching: The ether linkages of the isopropoxy and trifluoromethoxy groups will exhibit strong C-O-C stretching bands between 1250 and 1000 cm⁻¹.

  • C-F Stretching: The C-F bonds of the trifluoromethoxy group will produce very strong absorption bands in the 1280-1100 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocols

The following are standard protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl, KBr). For a solid sample, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Workflow Diagrams

cluster_nmr NMR Analysis Workflow nmr_prep Sample Preparation (Dissolve in CDCl3) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc nmr_interp Spectral Interpretation nmr_proc->nmr_interp

Caption: A typical workflow for NMR spectral analysis.

cluster_ms Mass Spectrometry Workflow ms_intro Sample Introduction (Direct Probe or GC) ms_ion Ionization (Electron Ionization) ms_intro->ms_ion ms_anal Mass Analysis (Quadrupole or TOF) ms_ion->ms_anal ms_detect Detection & Spectrum Generation ms_anal->ms_detect

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of this compound. While experimental data is not currently available, the predictions based on sound spectroscopic principles and data from analogous compounds offer a valuable framework for researchers working with this molecule. The detailed interpretation of expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with standard experimental protocols, serves as a practical resource for the synthesis, identification, and characterization of this and related compounds in the fields of drug discovery and materials science.

References

As this guide is based on predictive analysis, direct references for the spectral data of the title compound are not available. The predictions are derived from fundamental principles of spectroscopy and comparison with publicly available data for structurally related compounds. For foundational knowledge on the spectroscopic techniques discussed, please refer to standard organic chemistry and spectroscopy textbooks.

A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in organic solvents. Recognizing the absence of publicly available empirical solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles of solubility, outlines robust experimental protocols, and introduces powerful predictive models. The guide is structured to empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data, a critical parameter in process development, formulation, and various research applications.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrF₃O₂. Its chemical structure, characterized by a benzene ring functionalized with a bromine atom, an isopropoxy group, and a trifluoromethoxy group, suggests a molecule with complex solubility behavior. An understanding of its solubility is paramount for its application in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1221793-61-8Echemi[1]
Molecular Formula C₁₀H₁₀BrF₃O₂Echemi[1]
Molecular Weight 299.09 g/mol Echemi[1]
Exact Mass 299.98 g/mol Echemi[1]
Structure
This compound

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The solubility of this compound in a given organic solvent will be determined by the balance of interactions between its distinct functional groups and the solvent molecules.

  • Benzene Ring: The aromatic ring is predominantly nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Bromine Atom: The bromine substituent adds to the molecular weight and polarizability of the molecule, contributing to dispersion forces.

  • Isopropoxy Group (-OCH(CH₃)₂): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.[3][4] However, the bulky isopropyl group is nonpolar and will contribute to steric hindrance, potentially affecting solvent interactions.

  • Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and electron-withdrawing.[1][5] The trifluoromethoxy group can significantly enhance solubility in organic solvents and improve metabolic stability.[5]

Based on these structural features, it can be hypothesized that this compound will exhibit moderate to good solubility in a range of organic solvents, with a preference for those that can engage in both nonpolar and some polar interactions.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the equilibrium solubility method. This involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Using HPLC:

      • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength. Aromatic compounds are often readily detectable by UV.[6][7][8][9][10]

      • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

      • Inject the diluted sample and the standard solutions into the HPLC system.

      • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.[11][12][13][14]

      • Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve (absorbance vs. concentration).

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula:

      • Solubility (g/L) = Concentration from analytical method (g/L) × Dilution factor

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_sampling Sampling & Dilution cluster_quant Quantification A Add excess solute to solvent B Seal vials A->B C Prepare triplicates B->C D Agitate at constant temperature (24-48 hours) C->D E Collect supernatant D->E F Filter (0.22 µm) E->F G Dilute to known volume F->G I Analyze by HPLC or UV-Vis G->I H Prepare calibration standards H->I J Determine concentration I->J K Calculate solubility J->K

Caption: Experimental workflow for determining the solubility of this compound.

Predictive Models for Solubility

In the absence of experimental data, predictive models can provide valuable estimates of solubility.[15][16][17][18] These models are based on the physicochemical properties of the solute and solvent.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total energy of vaporization of a liquid can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A compound is likely to dissolve in a solvent if their HSP values are similar. The HSP for this compound can be estimated using group contribution methods, and these values can then be compared to the known HSP of various organic solvents to predict solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions.[17][19] It uses the results of quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. This method is particularly powerful as it does not rely on experimental data for the specific solute.

Logical Framework for Solubility Prediction

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_model Predictive Models Solute 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene Solute_Props Molecular Structure Functional Groups Polarity Molecular Volume Solute->Solute_Props Model Hansen Solubility Parameters (HSP) COSMO-RS Solute_Props->Model Solvent Organic Solvent Solvent_Props Polarity Hydrogen Bonding Capacity Dispersion Forces Solvent->Solvent_Props Solvent_Props->Model Solubility Predicted Solubility Model->Solubility

Sources

reactivity of the C-Br bond in 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Abstract

This compound (CAS No: 1221793-61-8) is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique electronic environment created by the interplay of its three distinct substituents: a bromine atom, an electron-donating isopropoxy group, and a strongly electron-withdrawing trifluoromethoxy group. This guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond, offering field-proven insights into its behavior in key synthetic transformations. We will explore the underlying electronic and steric factors that govern its reactivity and provide detailed, validated protocols for its application in cross-coupling and metalation reactions.

Molecular Architecture: Electronic and Steric Landscape

The is not merely that of a simple aryl bromide. It is profoundly influenced by the electronic push-pull nature of the substituents at the C3 and C5 positions.

  • Trifluoromethoxy Group (-OCF₃): This group is a powerful deactivator of the aromatic ring. The three highly electronegative fluorine atoms exert a potent negative inductive effect (-I), withdrawing electron density from the ring through the sigma framework.[3] While the oxygen atom possesses lone pairs capable of resonance donation (+R), this effect is significantly diminished by the fluorine atoms, making the inductive withdrawal the dominant electronic feature.[3] This strong electron withdrawal increases the electrophilicity of the entire aromatic ring and, critically, the carbon atom of the C-Br bond, making it more susceptible to oxidative addition in catalytic cycles.[4] The trifluoromethoxy group is also highly lipophilic, a property often exploited in drug design to enhance membrane permeability.[5]

  • Isopropoxy Group (-OCH(CH₃)₂): In contrast, the isopropoxy group is an activating, ortho-, para-directing group. It exhibits a strong positive resonance effect (+R) from the oxygen lone pairs and a weak positive inductive effect (+I) from the alkyl portion. While it donates electron density to the ring, its meta position relative to the C-Br bond means its influence on the bond's immediate electronic environment is less direct than that of the para-trifluoromethoxy group. Its primary steric effect is to flank the C2 and C4 positions.

The synergy of these groups creates an electron-poor aromatic system where the C-Br bond is "activated" for reactions that are initiated by the insertion of a metal catalyst.

G cluster_0 Electronic Effects on the Aromatic Ring Ring Aromatic Ring (this compound) CBr_Reactivity Enhanced C-Br Bond Reactivity (Increased Electrophilicity) Ring->CBr_Reactivity Net Electron Density Withdrawal at C1 Position OCF3 Trifluoromethoxy (-OCF₃) at C5 OCF3->Ring Strong Inductive Withdrawal (-I) Weak Resonance Donation (+R) OPr Isopropoxy (-O-iPr) at C3 OPr->Ring Strong Resonance Donation (+R) Weak Inductive Donation (+I) G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex (Pd(II)) A->B Ar-Br (Substrate) C Transmetalation B->C Ar'-B(OH)₂ Base D Reductive Elimination Complex (Pd(II)) C->D - [B(OH)₂X]⁻ D->A Reductive Elimination E Coupled Product (Ar-Ar') D->E G cluster_workflow Experimental Workflow: Lithium-Halogen Exchange prep Preparation - Dry glassware - Inert atmosphere (Ar/N₂) reagents Reagent Addition - Dissolve Ar-Br in THF - Cool to -78 °C prep->reagents addition Lithiation - Slow addition of n-BuLi - Stir for 1 hr at -78 °C reagents->addition quench Electrophilic Quench - Add electrophile (e.g., CO₂, DMF) - Maintain low temperature addition->quench workup Work-up & Isolation - Quench with sat. NH₄Cl - Extraction & Purification quench->workup

Sources

electronic effects of the trifluoromethoxy group on the benzene ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on the Benzene Ring

Introduction: Beyond Simple Bioisosterism

In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (OCF₃) group has emerged as a substituent of profound interest.[1][2] Often considered a mere lipophilic analogue of the methoxy group or a "pseudo-halogen," this perspective belies the nuanced and powerful electronic character it imparts to an aromatic system.[1] Unlike the classical activating methoxy group or the strongly deactivating trifluoromethyl group, the OCF₃ substituent presents a fascinating dichotomy of electronic effects that researchers can strategically exploit.[3]

This guide, intended for chemists and drug development professionals, moves beyond surface-level comparisons to provide a detailed examination of the core electronic principles governing the OCF₃ group's influence on the benzene ring. We will dissect its inductive and resonance contributions, quantify its impact through Hammett parameters, and explore the resulting consequences for aromatic reactivity and molecular properties critical to drug design, such as metabolic stability and acidity.[2][4]

The Electronic Dichotomy: A Tug-of-War Between Induction and Resonance

The electronic signature of the trifluoromethoxy group is defined by the interplay of two opposing forces: a powerful σ-inductive withdrawal (-I) and a modest π-resonance donation (+M).

  • Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the benzene ring through the sigma bond.[3] This inductive effect is significantly stronger than that of a methoxy group and is the primary reason for the OCF₃ group's overall electron-withdrawing nature.[1]

  • Resonance Effect (+M): Similar to a methoxy group, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[3] This donation of electron density is directed specifically to the ortho and para positions. However, the potent inductive pull from the CF₃ moiety significantly diminishes the oxygen's ability to donate these lone pairs, rendering its +M effect substantially weaker than that of a methoxy group.[1][3]

The critical takeaway is that the strong -I effect dominates the weak +M effect, making the trifluoromethoxy group a net electron-withdrawing substituent that deactivates the benzene ring toward electrophilic attack.

cluster_0 Electronic Effects of OCF₃ Inductive Strong Inductive Withdrawal (-I) Result Net Electron-Withdrawing & Deactivating Inductive->Result Dominant Effect Resonance Weak Resonance Donation (+M) Resonance->Result Minor, Opposing Effect Directing Ortho-, Para-Directing Resonance->Directing Directs Electron Density Result->Directing Overall Deactivation

Caption: Dominant inductive vs. weaker resonance effects of the OCF₃ group.

Quantifying the Influence: Hammett Parameters

The electronic influence of a substituent can be quantitatively described by Hammett parameters (σ), which are essential for building structure-activity relationships (QSAR). The OCF₃ group's unique electronic balance is clearly reflected in these values.

Substituentσ_meta (σ_m)σ_para (σ_p)Inductive (σ_I)Resonance (σ_R)
-OCF₃ 0.380.230.41-0.18
-OCH₃ 0.12-0.270.27-0.54
-CF₃ 0.430.540.450.09
-Cl 0.370.230.46-0.23
-F 0.340.060.50-0.44

Data compiled from authoritative chemical literature.

Analysis of Hammett Data:

  • The positive σ_meta and σ_para values confirm that the OCF₃ group is electron-withdrawing at both positions.[1]

  • The large positive σ_I value (0.41) highlights its strong inductive character, comparable to that of a trifluoromethyl group or a halogen.[1]

  • The negative σ_R value (-0.18) quantifies its weak π-donating (resonance) capability. Crucially, this resonance donation is much weaker than that of the methoxy group (-0.54), explaining why OCF₃ is deactivating overall while OCH₃ is activating.

  • The electronic properties of the trifluoromethoxy group are often compared to those of a halogen, earning it the nickname "super-halogen" or "pseudo-halogen".[1]

Impact on Aromatic Reactivity: A Deactivating ortho-, para-Director

Despite being a deactivating group, the trifluoromethoxy substituent directs incoming electrophiles to the ortho and para positions. This is a direct consequence of its weak, but still operative, +M effect.

The resonance structures show that the lone pair donation from the oxygen atom, however small, enriches the electron density specifically at the ortho and para carbons relative to the meta carbons. While the entire ring is less reactive than benzene, electrophilic attack is most favorable at these positions of relatively higher electron density.[1] For example, the nitration of trifluoromethoxybenzene proceeds much slower than benzene but yields predominantly the para and ortho isomers.[1]

Start Trifluoromethoxybenzene Resonance Resonance Donation (+M Effect) Start->Resonance Ortho Negative charge on Ortho Carbon Resonance->Ortho Para Negative charge on Para Carbon Resonance->Para Meta No charge stabilization Outcome Electrophilic attack favored at Ortho & Para positions Ortho->Outcome Para->Outcome

Caption: Resonance donation directs electrophiles to ortho and para positions.

Applications in Drug Design & Development

The distinct electronic properties of the OCF₃ group are leveraged by medicinal chemists to fine-tune the characteristics of drug candidates.[2]

  • Increased Lipophilicity: The OCF₃ group is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl group.[1][5] Its Hansch lipophilicity parameter (π) is +1.04, compared to +0.88 for CF₃.[1] This property is exploited to enhance a drug's ability to cross cell membranes and the blood-brain barrier, which is critical for bioavailability.[2] The drug Riluzole, used for ALS, incorporates an OCF₃ group to improve its penetration into the central nervous system.[2]

  • Enhanced Metabolic Stability: The methoxy group is a common site of metabolic breakdown via oxidative O-dealkylation by cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of the OCF₃ group make it highly resistant to this metabolic pathway.[2][4] Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a well-established strategy to increase a drug's half-life and reduce metabolic clearance.[4]

  • Modulation of pKa: As a strong electron-withdrawing group, OCF₃ can significantly lower the pKa of nearby acidic or basic functional groups. For instance, it increases the acidity of phenols and decreases the basicity of anilines. This modulation is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic profile.[1]

Experimental Protocol: Determination of Substituent Effects via pKa Measurement

To provide a self-validating and practical framework, this section outlines a standard protocol for quantifying the electronic effect of the OCF₃ group by measuring the pKa of 4-(trifluoromethoxy)phenol and comparing it to phenol and 4-methoxyphenol.

Objective: To determine the pKa of substituted phenols by potentiometric titration to demonstrate the electron-withdrawing nature of the OCF₃ group.

Materials:

  • Phenol, 4-methoxyphenol, 4-(trifluoromethoxy)phenol

  • Standardized 0.1 M NaOH solution

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, 100 mL beaker

Methodology:

  • Preparation: Accurately weigh approximately 0.5 mmol of the phenol derivative and dissolve it in 50 mL of a 1:1 ethanol/water mixture in a 100 mL beaker. Add a magnetic stir bar.

  • Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue adding titrant until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Read this pH value directly from the titration curve.

  • Causality and Interpretation: A lower pKa value for 4-(trifluoromethoxy)phenol compared to phenol will experimentally confirm the net electron-withdrawing effect of the OCF₃ group, as it stabilizes the resulting phenoxide anion. Conversely, 4-methoxyphenol will exhibit a higher pKa than phenol, demonstrating the electron-donating nature of the OCH₃ group.

cluster_workflow pKa Determination Workflow prep 1. Prepare Phenol Solution calib 2. Calibrate pH Meter prep->calib titrate 3. Titrate with 0.1 M NaOH (Record pH vs. Volume) calib->titrate plot 4. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 5. Determine Equivalence Point (V_eq) plot->analyze pka 6. Find pKa (pH at V_eq / 2) analyze->pka compare 7. Compare pKa Values pka->compare

Caption: Step-by-step workflow for the experimental determination of pKa.

Conclusion

The trifluoromethoxy group is a substituent with a sophisticated electronic profile that offers significant advantages in the design of advanced materials and pharmaceuticals.[6] Its powerful inductive electron withdrawal, tempered by a weak resonance donation, results in a deactivating yet ortho-, para-directing influence on the benzene ring. This unique character allows scientists to enhance molecular properties such as lipophilicity and metabolic stability while precisely modulating the acidity and basicity of adjacent functional groups.[2][4] A thorough understanding of these core principles is essential for any researcher seeking to strategically deploy the OCF₃ group to overcome synthetic challenges and optimize molecular function.

References

  • Manteau, B., Pazenok, S., Vors, J., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Gómez-SanJuan, A., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Ngai, M., & Hojczyk, K. N. (2014). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Angewandte Chemie. [Link]

  • Maas, L. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

  • Gómez-SanJuan, A., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Jadhav, S., & Singh, S. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8517. [Link]

  • Schlosser, M., & Rausis, T. (2004). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(10), 1339-1350. [Link]

  • Manteau, B., Pazenok, S., Vors, J., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

Sources

A Comprehensive Technical Guide to the Synthetic Applications of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a specialized aryl bromide of significant interest to the pharmaceutical and agrochemical industries. The unique electronic properties of this molecule, arising from the interplay between the electron-donating isopropoxy group and the strongly electron-withdrawing trifluoromethoxy group, position it as a valuable building block for the synthesis of complex organic molecules. This guide will detail its potential applications in several cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in the formation of Grignard reagents for subsequent carbon-carbon bond formation. Each section will provide not only theoretical background and mechanistic considerations but also detailed, actionable experimental protocols derived from analogous systems, empowering researchers to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: Unveiling a Unique Building Block

This compound (CAS No. 1221793-61-8) is a halogenated aromatic compound with a distinct substitution pattern that imparts a unique reactivity profile.[1] Its classification as a pharmaceutical intermediate, particularly in the realm of antipsychotics, underscores its importance in medicinal chemistry.[1] The strategic placement of an electron-donating isopropoxy group and a lipophilic, electron-withdrawing trifluoromethoxy group on a brominated benzene core makes it a desirable synthon for introducing this specific phenyl moiety into larger, more complex molecules.

The trifluoromethoxy group is a well-established bioisostere for other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Concurrently, the isopropoxy group can modulate solubility and participate in key binding interactions. The bromine atom serves as a versatile functional handle, enabling a wide array of synthetic transformations. This guide will focus on the most pertinent of these: palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

PropertyValue
IUPAC Name This compound
CAS Number 1221793-61-8
Molecular Formula C10H10BrF3O2
Molecular Weight 299.09 g/mol
Appearance (Predicted) Colorless to light-yellow liquid or low-melting solid

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions provide a direct route to biaryls, arylamines, and arylalkynes, all of which are common motifs in pharmacologically active compounds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[3][4][5][6] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Causality of Experimental Choices:

The electronic nature of this compound presents a unique challenge and opportunity. The electron-withdrawing trifluoromethoxy group will facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-limiting step.[5] Conversely, the electron-donating isopropoxy group can modulate the overall electron density of the aromatic ring. A robust catalyst system, typically employing a bulky, electron-rich phosphine ligand, is crucial to ensure efficient coupling and prevent side reactions. The choice of base is also critical for activating the boronic acid or ester to facilitate transmetalation.[7]

Suzuki_Miyaura_Coupling A 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene C Pd(0) Catalyst + Ligand A->C Oxidative Addition B Arylboronic Acid or Ester D Base B->D Activation E Coupled Product C->E Reductive Elimination D->C Buchwald_Hartwig_Amination A 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene C Pd Catalyst + Ligand A->C Oxidative Addition B Primary or Secondary Amine D Base B->D Deprotonation E Arylamine Product C->E Reductive Elimination D->C Sonogashira_Coupling A 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene C Pd Catalyst + Cu(I) Co-catalyst A->C Oxidative Addition B Terminal Alkyne B->C Formation of Copper Acetylide E Arylalkyne Product C->E Reductive Elimination D Amine Base D->B Grignard_Formation A 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene B Magnesium Turnings A->B Reaction D Grignard Reagent B->D C Anhydrous THF C->B E Electrophile (e.g., Aldehyde) D->E F Alcohol Product E->F Acidic Workup

Sources

An In-depth Technical Guide on the Safe Handling of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a compound of interest for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 1221793-61-8)[1], this document synthesizes data from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The principles of proactive risk mitigation and a thorough understanding of chemical reactivity guide the following recommendations.

Compound Characterization and Hazard Identification

This compound is a substituted aromatic ether. Its structure incorporates a brominated phenyl ring, an isopropoxy group, and a trifluoromethoxy group. The safety profile of this compound can be inferred from the known hazards associated with these functional moieties.

Structural Analogs and Their Known Hazards:

  • Brominated Aromatic Compounds: These compounds can be irritants and may have long-term health effects. For instance, 1-bromo-3,4,5-trifluorobenzene is suspected of causing cancer and can cause serious eye damage and allergic skin reactions[2].

  • (Trifluoromethoxy)benzene: This related compound is classified as a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation[3][4].

  • Aromatic Ethers: Ethers as a class of compounds require careful handling due to their potential for peroxide formation, although the risk varies with structure[5].

Based on these analogs, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and with unknown long-term toxicological properties[6][7][8].

Table 1: Estimated Physical and Chemical Properties
PropertyEstimated Value/InformationRationale/Source
Molecular Formula C₁₁H₁₂BrF₃O₂Calculated from structure.
Molecular Weight 313.11 g/mol Calculated from structure[9].
Physical State Likely a liquid at room temperature.Based on analogs like 1-bromo-3,4,5-trifluorobenzene being a liquid[2].
Boiling Point No data available.Likely to be above 100°C at atmospheric pressure.
Flash Point No data available.Handle as a flammable liquid, similar to (Trifluoromethoxy)benzene[3][4].
Solubility Insoluble in water; soluble in organic solvents.Typical for aromatic ethers.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls:
  • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[10].

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation[11].

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical splash goggles or a face shield are mandatory to prevent eye contact[7].

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option for splash protection, but should be changed immediately upon contamination. For prolonged handling, consider thicker, reusable gloves[5].

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing[11].

  • Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a respirator with an appropriate cartridge should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.

Handling:
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist. Avoid contact with eyes, skin, and clothing[12][13].

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source[4][11].

  • Use Non-Sparking Tools: Employ non-sparking tools when handling the material to minimize the risk of ignition[4][11].

  • Wash Thoroughly After Handling: Wash hands and any exposed skin thoroughly after handling the compound[11][12].

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[11][12].

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases[13].

  • Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[4][11].

Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of an accidental release or exposure.

Accidental Release:
  • Evacuate: Evacuate personnel from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

First Aid:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists[5].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[7].

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow Visualization

The following diagrams illustrate key workflows for handling this compound safely.

Diagram 1: Standard Operating Procedure for Weighing and Dissolving

cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Cleanup and Waste Disposal prep_ppe Don appropriate PPE: - Lab coat - Goggles - Nitrile gloves prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials (spatula, weigh boat, solvent, glassware) prep_hood->prep_materials weigh Carefully weigh the required amount of the compound prep_materials->weigh transfer Transfer the compound to the appropriate glassware weigh->transfer add_solvent Slowly add the solvent transfer->add_solvent dissolve Stir or sonicate to dissolve add_solvent->dissolve clean_glassware Clean all glassware dissolve->clean_glassware dispose_waste Dispose of contaminated weigh boat, gloves, and other waste in the appropriate hazardous waste container clean_glassware->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands cluster_hazards Potential Hazards cluster_mitigation Mitigation Measures start Handling 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene inhalation Inhalation of Vapors start->inhalation skin_contact Skin/Eye Contact start->skin_contact ingestion Accidental Ingestion start->ingestion fire Fire/Explosion start->fire fume_hood Work in a Fume Hood inhalation->fume_hood ppe Wear appropriate PPE (goggles, gloves, lab coat) skin_contact->ppe no_food No eating, drinking, or smoking in the lab ingestion->no_food no_ignition Keep away from ignition sources fire->no_ignition

Sources

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for this compound, a substituted aromatic compound of interest in synthetic and medicinal chemistry.

Compound Identification and Key Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 1221793-61-8[1]
Molecular Formula C₁₀H₁₀BrF₃O₂[1]
Molecular Weight 299.09 g/mol
Exact Mass 299.08 Da[1]

Molecular Structure and Weight

The structural formula of this compound is presented below, illustrating the arrangement of the constituent atoms.

Caption: Chemical structure of this compound.

The molecular weight is calculated from the molecular formula, C₁₀H₁₀BrF₃O₂, using the standard atomic weights of the constituent elements.[2][3][4]

Calculation of Molecular Weight:

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1012.011[2]120.11
HydrogenH101.008[4]10.08
BromineBr179.904[5][6]79.904
FluorineF318.998[7]56.994
OxygenO215.999[3]31.998
Total 299.086

The calculated molecular weight is approximately 299.09 g/mol .

Synthesis Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established organic chemistry principles for the functionalization of aromatic rings.

G A 1,3,5-Tribromobenzene B 1-Bromo-3,5-dihydroxybenzene A->B  Nucleophilic Aromatic Substitution (NaOH, Cu catalyst) C 1-Bromo-3-hydroxy-5-(trifluoromethoxy)benzene B->C  Trifluoromethoxylation (e.g., with CF3O- source) D This compound C->D  Williamson Ether Synthesis (Isopropyl halide, base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis (Final Step)

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-Bromo-3-hydroxy-5-(trifluoromethoxy)benzene in a suitable anhydrous polar aprotic solvent (e.g., acetone or DMF).

  • Base Addition: Add a slight molar excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution.

  • Alkylation: Introduce a slight molar excess of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (typically several hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and environment of the hydrogen atoms, confirming the presence of the isopropoxy group and the aromatic protons.

    • ¹³C NMR will show the number of unique carbon environments.

    • ¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethoxy group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass of the molecule.[1]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O (ether) and C-F bonds.

2. Chromatographic Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for assessing the purity of the compound and confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity determination and for preparative purification. A reversed-phase column with a mobile phase of acetonitrile and water is a common starting point for method development.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

References

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Google.
  • Bromine. Wikipedia.
  • Atomic Weight of Bromine.
  • This compound. Echemi.
  • Oxygen. Wikipedia.
  • Hydrogen. Wikipedia.
  • Atomic Weights and Isotopic Compositions for Fluorine.

Sources

Methodological & Application

Suzuki coupling reactions with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for executing Suzuki-Miyaura cross-coupling reactions with the specialty aryl halide, this compound (CAS No. 1221793-61-8).[1][2] The strategic combination of electron-donating (isopropoxy) and electron-withdrawing (trifluoromethoxy) groups on this substrate presents unique challenges and opportunities in the synthesis of complex biaryl structures, which are prevalent in modern pharmaceuticals.[3]

This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering users to optimize conditions for their specific synthetic targets. We will explore catalyst selection, reaction mechanisms, and troubleshooting strategies to ensure reliable and high-yielding outcomes.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is a foundational carbon-carbon bond-forming reaction in organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][5] The reaction facilitates the creation of biaryl, vinyl-aryl, and other conjugated systems by coupling an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[6][7][8]

The catalytic cycle is a well-understood, three-step process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step.[6][10]

  • Transmetalation: A base activates the organoboron reagent to form a more nucleophilic "ate" complex.[11][12] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lu2099 oxidative_addition Oxidative Addition pd_complex Ru00B9-Pd(II)Lu2099-X pd0->pd_complex Ru00B9-X transmetalation Transmetalation diaryl_pd Ru00B9-Pd(II)Lu2099-Ru00B2 pd_complex->diaryl_pd Ru00B2-B(OR)u2082 + Base diaryl_pd->pd0 Ru00B9-Ru00B2 reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for the Target Substrate

The reactivity of this compound is influenced by its distinct electronic properties. The isopropoxy group is an electron-donating group (EDG), which increases electron density at the ortho and para positions. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition, a common challenge with electron-rich aryl halides.[9][13] Therefore, the choice of catalyst system is critical.

Catalyst System Selection:

ComponentRationale & Recommended Choices for Electron-Rich Aryl Bromides
Palladium Pre-catalyst While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, modern pre-catalysts that generate the active Pd(0) species more cleanly and efficiently are preferred.[14] Recommended: Pd(OAc)₂, Pd₂(dba)₃, or specialized Buchwald pre-catalysts (e.g., SPhos G3).[3]
Ligand This is the most crucial parameter. To overcome the slow oxidative addition, bulky and highly electron-rich phosphine ligands are required.[15] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Recommended: Buchwald ligands (SPhos, XPhos), cataCXium A, or trialkylphosphines (e.g., P(t-Bu)₃).[16][17]
Base A base is required to activate the boronic acid for transmetalation.[11] The choice can influence reaction rate and side reactions. For challenging couplings, a stronger, non-nucleophilic base is often beneficial. Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃.
Solvent A solvent system that can dissolve the organic substrates, catalyst, and, to some extent, the inorganic base is needed. Biphasic systems are common.[8] Recommended: Toluene/water, Dioxane/water, 2-MeTHF/water.[14] Anhydrous conditions can be used with K₃PO₄ if protodeboronation is a concern.[14][18]

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: General Screening with a Standard Arylboronic Acid

This protocol provides a robust starting point for coupling this compound with a common partner like 4-methoxyphenylboronic acid.

Reagents:

ReagentMWAmountEquivalents
This compound299.08300 mg (1.0 mmol)1.0
4-Methoxyphenylboronic acid151.96182 mg (1.2 mmol)1.2
Pd₂(dba)₃915.7223 mg (0.025 mmol)0.025 (5 mol% Pd)
SPhos410.5341 mg (0.1 mmol)0.1
K₃PO₄212.27637 mg (3.0 mmol)3.0
Toluene-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Add the palladium pre-catalyst Pd₂(dba)₃ and the SPhos ligand.

  • Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Add the degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4] The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Optimized Coupling with a Sterically Hindered Boronic Acid

This protocol is designed for more challenging couplings, such as with 2-methylphenylboronic acid, using a highly active Buchwald pre-catalyst.

Reagents:

ReagentMWAmountEquivalents
This compound299.08300 mg (1.0 mmol)1.0
2-Methylphenylboronic acid135.96204 mg (1.5 mmol)1.5
XPhos Pd G3 Pre-catalyst863.8317 mg (0.02 mmol)0.02
K₂CO₃138.21415 mg (3.0 mmol)3.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Procedure:

  • In a glovebox, or using standard Schlenk techniques, weigh the XPhos Pd G3 pre-catalyst into an oven-dried reaction vial containing a stir bar.

  • Remove the vial from the glovebox and add this compound, 2-methylphenylboronic acid, and K₂CO₃.

  • Seal the vial with a Teflon-lined cap, and purge with argon.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS for consumption of the starting material.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the residue by column chromatography to isolate the sterically hindered biaryl product.

Workflow and Troubleshooting

A successful Suzuki coupling relies on careful execution, particularly in maintaining an oxygen-free environment to prevent catalyst decomposition.

Suzuki_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Flame-dry glassware, weigh solids) inert 2. Inert Atmosphere (Evacuate and backfill with Argon/N₂) prep->inert solvents 3. Add Degassed Solvents inert->solvents reaction 4. Heat Reaction (Stir at target temp) solvents->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Quench, extract, dry) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Catalyst Inactivity: Oxygen contamination, poor quality pre-catalyst.Ensure rigorous degassing of solvents and inert atmosphere. Use a fresh, high-quality pre-catalyst.[14]
Slow Oxidative Addition: Ligand is not electron-rich or bulky enough.Switch to a more robust ligand system like SPhos, XPhos, or another Buchwald-type ligand.[17]
Poor Solubility: Reagents not fully dissolved at reaction temperature.Try a different solvent system, such as DMF or 2-MeTHF, that may better solubilize the substrates.[14][18]
Protodeboronation Hydrolysis of Boronic Acid: Reaction conditions are too harsh or contain excess water.[14]Use a more stable boronic ester (e.g., pinacol ester).[9] Reduce water content or switch to anhydrous conditions with a base like K₃PO₄.[14]
Homocoupling of Boronic Acid Presence of Oxygen: Pd(II) species can form, which promotes homocoupling.[9]Improve degassing technique for all solvents and reagents.
Dehalogenation of Aryl Bromide Side Reaction: Hydride impurities or certain solvents/bases can lead to the reduction of the starting material.[9]Screen different bases or solvents. Ensure high purity of all reagents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). The Royal Society of Chemistry.
  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • YouTube. Reactivity and difficult substrates in cross-couplings. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The ability to construct these bonds with high efficiency and broad functional group tolerance has made the Buchwald-Hartwig amination an indispensable tool in the arsenal of medicinal chemists and process development scientists.[5]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a specific and functionally rich substrate: 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. This molecule presents an interesting case study due to the presence of both an electron-donating group (isopropoxy) and a strongly electron-withdrawing group (trifluoromethoxy) on the aryl bromide. Understanding the electronic interplay of these substituents is crucial for the rational design of a high-yielding and robust reaction protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, discuss optimization strategies, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAmine Ar-Pd(II)(NR'R'')L_n ArPdBr->ArPdAmine HNR'R'', Base AmineCoord Amine Coordination & Deprotonation ArPdAmine->Pd0 Product Ar-NR'R'' ArPdAmine->Product RedElim Reductive Elimination CatalystRegen Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate.[6] The electronic nature of the aryl bromide influences this step; electron-withdrawing groups can facilitate this process.

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[6] The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[1]

  • Reductive Elimination: This is the final bond-forming step where the arylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7] Bulky, electron-rich ligands on the palladium center are known to promote this step.[2]

Experimental Protocol: Amination of this compound

This protocol provides a starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
Amine (e.g., Morpholine)Anhydrous, ≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Diethyl EtherAnhydrous, ≥99%Commercially Available
Saturated aq. Sodium BicarbonateReagent GradeCommercially Available
Saturated aq. Sodium Chloride (Brine)Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate≥97%Commercially Available
Celite®---Commercially Available
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) manifold

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1] For the specific substrate, this compound, the following considerations are paramount.

Catalyst and Ligand Selection

The combination of an electron-donating isopropoxy group and an electron-withdrawing trifluoromethoxy group creates a somewhat electron-neutral to slightly electron-rich aryl bromide. For such substrates, bulky, electron-rich phosphine ligands are generally preferred to promote both oxidative addition and reductive elimination.[8]

LigandGenerationKey FeaturesApplicability to Substrate
XPhos SecondBulky biarylphosphine, promotes coupling of electron-rich and -neutral aryl chlorides and bromides.Excellent choice. Its steric bulk and electron-richness are well-suited for this substrate.
RuPhos SecondSimilar to XPhos but with diisopropoxy groups, offering fine-tuning of electronic properties.Good alternative. May offer improved solubility or reactivity in some cases.
BrettPhos ThirdDesigned for coupling of primary amines and ammonia equivalents.[5]Consider if primary amines are the coupling partner.
BINAP FirstBidentate ligand, effective for some aryl bromides.[2]May be less effective than monodentate biarylphosphine ligands for this substrate.
Base Selection

The choice of base is critical for efficient deprotonation of the amine without causing degradation of the starting materials or product.[9]

BaseStrengthComments
Sodium tert-butoxide (NaOtBu) StrongA common and effective base for a wide range of amines.[1]
Lithium bis(trimethylsilyl)amide (LHMDS) StrongCan be used for less nucleophilic amines or when NaOtBu is ineffective.[5]
Cesium Carbonate (Cs₂CO₃) WeakerA good choice for base-sensitive substrates. May require higher temperatures or longer reaction times.[1]
Potassium Phosphate (K₃PO₄) WeakerAnother mild base suitable for substrates with sensitive functional groups.[10]
Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

SolventPolarityBoiling Point (°C)Comments
Toluene Non-polar111A common and effective solvent for Buchwald-Hartwig aminations.
Dioxane Polar aprotic101Another widely used solvent, but should be used with caution due to its potential to form peroxides.
tert-Butanol Polar protic82Can be a good solvent, particularly with weaker bases.
2-Methyltetrahydrofuran (2-MeTHF) Ethereal80A greener alternative to THF and dioxane.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure anhydrous and anaerobic conditions.
Inappropriate ligand/base combinationScreen different ligands and bases.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Hydrodehalogenation (replacement of Br with H) Side reaction promoted by certain conditionsUse a less hindered base, lower the reaction temperature, or screen different ligands.[10]
Formation of diarylamine (with primary amines) Over-arylation of the primary amineUse a slight excess of the amine, lower the reaction temperature, or use a ligand known for good selectivity (e.g., BrettPhos).
Decomposition of starting material or product Base is too strongSwitch to a weaker base like Cs₂CO₃ or K₃PO₄.[1]

Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product A Weigh Aryl Bromide, Pd(OAc)₂, and XPhos B Add to Oven-Dried Schlenk Flask A->B C Establish Inert Atmosphere B->C D Add NaOtBu C->D E Add Toluene and Amine D->E F Heat and Stir (100 °C, 12-24h) E->F G Monitor by TLC/LC-MS F->G H Cool and Dilute with Diethyl Ether G->H Reaction Complete I Filter through Celite H->I J Aqueous Wash I->J K Dry and Concentrate J->K L Column Chromatography K->L M Pure Arylamine L->M

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly feasible transformation that provides access to valuable substituted aniline derivatives. By carefully selecting a suitable palladium catalyst, a bulky and electron-rich biarylphosphine ligand such as XPhos, and an appropriate base like sodium tert-butoxide, high yields of the desired product can be achieved. The provided protocol serves as a robust starting point, and the outlined optimization and troubleshooting strategies will aid researchers in adapting the conditions for various amine coupling partners and achieving optimal results. This powerful C-N bond-forming reaction continues to be a vital tool for the synthesis of complex molecules in both academic and industrial research.

References

  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (2022). PMC. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2014). PMC. Retrieved January 20, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 20, 2026, from [Link]

  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Chemistry. (2002). Macmillan Group. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved January 20, 2026, from [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2000). Oxford Academic. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2012). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2000). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: Sonogashira Coupling with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Aryl Bromides in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction generally proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis.[1]

This application note provides a detailed protocol for the Sonogashira coupling of a challenging substrate: 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. This aryl bromide presents a unique set of electronic and steric challenges. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the aryl bromide. The isopropoxy group, while moderately electron-donating, adds steric bulk in the meta position. Understanding and overcoming these substrate-specific hurdles is key to achieving high yields and purity.

The protocol herein is designed to be robust and reproducible, with a focus on explaining the rationale behind each experimental choice. We will delve into the mechanistic intricacies of the Sonogashira coupling, offering insights that will empower researchers to adapt and troubleshoot this versatile reaction for their own specific needs.

Mechanistic Overview: The Dual Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][4] While the exact intermediates can be elusive, the overall pathway is well-established.[2][3]

The Palladium Cycle:

  • Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.[1]

  • Oxidative Addition: The aryl bromide undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II)-aryl complex. This is often the rate-limiting step, and its efficiency is influenced by the electronic properties of the aryl halide.[4][5] Electron-withdrawing groups on the aryl halide can promote this step.[5]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[7]

The Copper Cycle:

  • Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.[1][7]

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be promoted by oxygen in the presence of copper.[1][8]

Visualizing the Catalytic Pathway

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-Br pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_aryl->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_halide Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_aryl Transfers Acetylide cu_alkyne->cu_halide Regeneration alkyne H-C≡CR alkyne->cu_alkyne Deprotonation (Base)

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

This protocol is optimized for the coupling of this compound with a generic terminal alkyne. Researchers should adjust stoichiometry and reaction times based on the specific alkyne used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available[9][10]Store under inert atmosphere.
Terminal Alkyne≥98%VariousEnsure purity, distill if necessary.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%VariousAir and light sensitive. Store under argon.
Copper(I) Iodide (CuI)≥98%VariousLight sensitive. Use a fresh bottle.
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousDistill from CaH₂ and store over KOH.
TolueneAnhydrous, ≥99.8%VariousUse a freshly opened bottle or dry over sodium.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for liquid transfers

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a Schlenk flask.

    • Add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq) to the flask.

    • Seal the flask and evacuate and backfill with inert gas three times to establish an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne.[1][11]

  • Solvent and Reagent Addition:

    • Add anhydrous toluene (5 mL per mmol of aryl bromide) to the flask via syringe.

    • Add anhydrous triethylamine (2.0 eq) to the mixture via syringe. The amine acts as both a base to deprotonate the alkyne and a solvent.[1][11]

    • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to 70 °C. The increased temperature is often necessary for less reactive aryl bromides.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium and copper salts.

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the triethylamine hydrobromide salt, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Pd(PPh₃)₄ can degrade over time.[11]
Poor quality reagentsEnsure all reagents, especially the alkyne and base, are pure and anhydrous.[11]
Insufficient temperatureFor aryl bromides, heating is often required. Try increasing the temperature to 80-100 °C.[12]
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere. Degas the solvents thoroughly.[1][11]
Formation of Palladium Black Catalyst decompositionThis can be caused by impurities or inappropriate solvent choice. Ensure high purity of all components.[11][13]

Safety Precautions

  • Palladium catalysts and copper salts are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood.

  • Organic solvents such as toluene, diethyl ether, and ethyl acetate are flammable. Avoid open flames and sparks.

  • Reactions involving heating should be conducted with appropriate shielding.

  • Some palladium-catalyzed reactions can be exothermic. Monitor the reaction temperature, especially during the initial stages.[14]

Concluding Remarks

The Sonogashira coupling is a powerful and versatile tool for the synthesis of a wide array of organic molecules. While challenging substrates like this compound require careful optimization of reaction conditions, the protocol detailed in this application note provides a solid foundation for success. By understanding the underlying mechanism and paying close attention to experimental details such as reagent purity and the maintenance of an inert atmosphere, researchers can confidently employ this reaction to advance their synthetic goals in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Gelb, M. H., et al. (2006). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Beller, M., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Douglas, C. J., et al. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. [Link]

  • Qu, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Lipshutz, B. H., & Wang, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Khan, A. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

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The Strategic Utility of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the rational design of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate properties such as metabolic stability, lipophilicity, and target binding affinity.[1] Within this context, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical use of this compound. We will delve into its critical role in the synthesis of key intermediates for cutting-edge therapeutics, supported by detailed, field-proven protocols for cornerstone reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

The trifluoromethoxy (-OCF₃) group, a key feature of this reagent, is particularly noteworthy. It serves as a metabolically stable alternative to the more common methoxy group, being less susceptible to oxidative demethylation by cytochrome P450 enzymes.[1] This increased stability can lead to an improved pharmacokinetic profile and a longer in-vivo half-life for the final drug candidate. Furthermore, the high lipophilicity of the trifluoromethoxy group can enhance a molecule's ability to permeate cell membranes, a crucial factor for reaching intracellular targets.[1]

The presence of a bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, which are fundamental to the construction of the complex carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern drugs. This unique combination of a stable, lipophilic trifluoromethoxy group and a reactive bromine atom makes this compound a sought-after component in the synthesis of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is essential for its effective and safe use in synthesis.

PropertyValue
CAS Number 1221793-61-8
Molecular Formula C₁₀H₁₀BrF₃O₂
Molecular Weight 299.09 g/mol
Appearance Colorless to light yellow oil
Boiling Point Approx. 245-250 °C (predicted)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of an Iadademstat (ORY-1001) Intermediate

A prime example of the utility of this compound is its role in the synthesis of Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), which is in clinical development for the treatment of acute myeloid leukemia.[2][3][4] The synthesis of a key biphenyl intermediate of Iadademstat effectively utilizes a Suzuki-Miyaura coupling reaction.

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the strategic use of this compound in a palladium-catalyzed cross-coupling reaction to form a crucial biphenyl scaffold.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product A 1-Bromo-3-isopropoxy-5- (trifluoromethoxy)benzene C Suzuki-Miyaura Coupling A->C B Arylboronic Acid or Ester (e.g., Pyridinylboronic acid derivative) B->C D Biphenyl Intermediate (Core of Iadademstat) C->D

Caption: Synthetic workflow for the Iadademstat intermediate.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] In the context of synthesizing the Iadademstat intermediate, this reaction is employed to couple this compound with a suitable arylboronic acid or ester.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and to promote the subsequent reductive elimination, especially with sterically hindered or electron-deficient substrates.[6]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. The aqueous phase is often necessary to dissolve the inorganic base. The organic solvent must be capable of dissolving both the starting materials and the palladium catalyst complex.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings of complex aryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.) to the stirred mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale
Palladium Source PdCl₂(dppf), Pd(PPh₃)₄Robust, commercially available precatalysts.
Ligand dppf (part of precatalyst)Provides a good balance of stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effective in forming the boronate "ate" complex.
Solvent Dioxane/H₂O, Toluene/H₂OGood solubility for reactants and catalyst system.
Temperature 80 - 100 °CProvides sufficient thermal energy for catalytic turnover.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][8] This reaction is invaluable for introducing nitrogen-containing moieties, which are ubiquitous in pharmaceuticals. While not directly used for the Iadademstat core as described above, this reaction represents a key potential transformation for this compound to generate other valuable pharmaceutical intermediates.

Catalytic Cycle Overview

G Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl + Ar-Br OxAdd Oxidative Addition PdII_Amine Ar-Pd(II)-NR'R''(L_n) PdII_Aryl->PdII_Amine + HNR'R'' - HBr LigandEx Ligand Exchange PdII_Amine->Pd0 Product Ar-NR'R'' PdII_Amine->Product RedElim Reductive Elimination

Sources

Application Note: 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene as a Privileged Scaffold for Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless demand for higher crop yields and the emergence of resistant pests necessitate continuous innovation in agrochemical discovery. Fluorinated compounds have become a cornerstone of modern pesticide design, offering enhanced efficacy, metabolic stability, and tailored physicochemical properties.[1][2] This guide details the strategic application of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene , a trifunctionalized aromatic building block, in the synthesis of novel agrochemical candidates. We provide a comprehensive overview of its structural attributes, detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and a workflow for subsequent biological screening. This document is intended for researchers, chemists, and formulation scientists in the agrochemical industry dedicated to creating next-generation herbicides, fungicides, and insecticides.

Introduction: The Strategic Advantage of Fluorine in Agrochemicals

The incorporation of fluorine-containing functional groups has revolutionized the design of active ingredients in the crop protection industry.[2] Over half of the pesticides launched in the last two decades are fluorinated, a testament to the profound impact of this element.[2] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its unique combination of properties.[1][3] It is a powerful tool for modulating a molecule's lipophilicity, which can improve cell membrane permeability and bioavailability.[1][3] Furthermore, the strength of the C-F bonds imparts significant metabolic stability, protecting potential agrochemicals from enzymatic degradation in the target pest and the environment.[3]

This compound (CAS No. 1221793-61-8) is a strategically designed synthetic intermediate that leverages these benefits.[4][5] Its structure offers a convergence of three critical functionalities:

  • The Trifluoromethoxy Group: Provides the core benefits of metabolic stability and enhanced lipophilicity.[1][3]

  • The Bromo Substituent: Acts as a versatile synthetic handle for introducing molecular diversity through robust and well-established cross-coupling reactions.[6]

  • The Isopropoxy Group: Modulates solubility and steric profile, potentially influencing the molecule's binding affinity to target proteins.

This application note will demonstrate how this building block can serve as a central scaffold for creating diverse libraries of novel compounds for agrochemical screening.

Physicochemical Properties of the Core Scaffold
PropertyValueSource
IUPAC Name This compoundEchemi[4]
CAS Number 1221793-61-8ChemicalBook[5]
Molecular Formula C10H10BrF3O2Echemi[4]
Molecular Weight 299.09 g/mol Echemi[4]
Exact Mass 299.9843 g/mol Echemi[4]

Synthetic Derivatization Strategies

The bromine atom on the scaffold is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and vast literature precedent.[7][8] Below are detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Workflow for Scaffold Derivatization

The following diagram illustrates the central role of the starting material in generating a diverse library of potential agrochemicals through parallel synthesis.

G A 1-Bromo-3-isopropoxy-5- (trifluoromethoxy)benzene (Starting Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + Aryl/Heteroaryl     Boronic Acid/Ester + Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + Primary/Secondary     Amine + Pd Catalyst, Base D Library of Biaryl & Heteroaryl Derivatives (Potential Herbicides/Fungicides) B->D E Library of Aryl Amine & Amide Derivatives (Potential Insecticides/Fungicides) C->E

Caption: Synthetic pathways from the core scaffold to diverse chemical libraries.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for coupling the scaffold with a wide range of aryl and heteroaryl boronic acids or esters, creating biaryl structures common in herbicides and fungicides.[7][9][10]

Objective: To synthesize 1-(Aryl/Heteroaryl)-3-isopropoxy-5-(trifluoromethoxy)benzene derivatives.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium carbonate (K2CO3), finely ground (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the selected boronic acid/ester, and K2CO3.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)2 and SPhos in 1,4-dioxane to form the active catalyst complex.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask. Follow with anhydrous 1,4-dioxane and water to create a 4:1 solvent mixture. The final concentration should be approximately 0.2 M with respect to the starting bromide.

  • Reaction Conditions: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with the sterically and electronically distinct substituents on the scaffold.[11]

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the synthesis of aryl amines, a key pharmacophore in many modern insecticides and fungicides.[8][12][13]

Objective: To synthesize N-(Aryl/Alkyl)-3-isopropoxy-5-(trifluoromethoxy)aniline derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.015 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous)

Procedure:

  • Glovebox Preparation: Inside an inert atmosphere glovebox, add Pd2(dba)3, RuPhos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound, the desired amine, and anhydrous toluene.

  • Reaction Conditions: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS (typically 6-18 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the crude product by flash column chromatography.

Trustworthiness: This protocol is a self-validating system. The choice of a strong, non-nucleophilic base like NaOtBu is critical to deprotonate the amine in the catalytic cycle without competing in side reactions.[14] The RuPhos ligand is highly effective for coupling a wide range of amines, including hindered ones.[15]

Proposed Agrochemical Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is essential to identify promising lead compounds efficiently.

G A Synthesized Compound Library (from Protocols 2.1 & 2.2) B Primary Screening (High-Throughput) - In-vitro enzyme/receptor assays - Whole-organism plate assays (e.g., seedling growth, insect mortality) A->B Initial Broad Screen C Hit Confirmation & Dose-Response - Re-test active compounds - Determine EC50 / LC50 values B->C Identify 'Hits' D Secondary Screening (Lower-Throughput) - Pest/weed spectrum analysis - Mode of action studies - Initial crop safety evaluation C->D Confirm & Prioritize E Lead Optimization - Synthesis of new analogs (SAR) - Improve potency & selectivity - Evaluate ADME properties D->E Select 'Leads' F Greenhouse & Field Trials E->F Candidate Selection

Caption: A tiered workflow for evaluating novel agrochemical candidates.

This cascade begins with high-throughput primary screens to quickly identify any biological activity.[16] Confirmed "hits" are then subjected to more rigorous secondary screening to determine their spectrum of activity and preliminary safety profile, ultimately leading to the selection of lead compounds for optimization and field testing.[17]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed platform for innovation in agrochemical discovery. The convergence of a metabolically robust trifluoromethoxy group and a synthetically versatile bromo handle provides an exceptional starting point for creating diverse molecular architectures. The protocols detailed herein offer reliable and scalable methods for generating libraries of novel compounds. By integrating these synthetic strategies with a structured biological screening cascade, research organizations can significantly accelerate the discovery of safer and more effective crop protection solutions.

References

  • Vertex AI Search. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved January 21, 2026.
  • Fujikawa, K., & Ishii, A. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Jadhav, S. B., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. Retrieved January 21, 2026.
  • PubMed. (2011). Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 21, 2026.
  • Vertex AI Search. (n.d.). The Chemical Synthesis Applications of 1-Bromo-3,4,5-trifluorobenzene. Retrieved January 21, 2026.
  • National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Chem-Impex. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-3,5-bis(trifluoromethyl)benzene. Retrieved January 21, 2026.
  • Molbase. (n.d.). 1-Bromo-3-(Trifluoromethoxy)benzene. Retrieved January 21, 2026.
  • Sigma-Aldrich. (n.d.). 1-bromo-3-butoxy-5-(trifluoromethyl)benzene. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Some of the Most Promising Works for the Discovery of Insecticidal Agents. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved January 21, 2026.
  • MDPI. (2023). Natural Products for Pesticides Discovery: Structural Diversity Derivation and Biological Activities of Naphthoquinones Plumbagin and Juglone. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved January 21, 2026.
  • CABI Digital Library. (n.d.). 1,2,4-oxadiazole as a potential scaffold in agrochemistry: a review. Retrieved January 21, 2026.
  • MDPI. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved January 21, 2026, from [Link]

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Application Note: A Scalable, Three-Step Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The unique combination of the isopropoxy, trifluoromethoxy, and bromo functional groups provides a scaffold with desirable lipophilicity, metabolic stability, and a reactive handle for further chemical modifications, such as cross-coupling reactions. This application note provides a detailed, scalable, and robust three-step protocol for the synthesis of this important intermediate, starting from the commercially available 3-nitro-5-(trifluoromethoxy)phenol. The synthesis involves a Williamson ether synthesis, a nitro group reduction, and a Sandmeyer bromination. Each step has been optimized for large-scale production, with a focus on safety, efficiency, and product purity.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy was designed to utilize readily available starting materials and reagents, with each step being a well-established and scalable chemical transformation.

Synthesis_Workflow A 3-Nitro-5-(trifluoromethoxy)phenol B 3-Isopropoxy-5-(trifluoromethoxy)nitrobenzene A->B  Step 1: Williamson Ether Synthesis   C 3-Isopropoxy-5-(trifluoromethoxy)aniline B->C  Step 2: Nitro Group Reduction   D This compound C->D  Step 3: Sandmeyer Bromination  

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)nitrobenzene (Williamson Ether Synthesis)

The first step involves the O-alkylation of 3-nitro-5-(trifluoromethoxy)phenol with 2-bromopropane via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism and is known for its efficiency in forming ethers.[1][2]

Protocol
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-nitro-5-(trifluoromethoxy)phenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) (5 volumes).

  • Reagent Addition: Stir the mixture at room temperature and slowly add 2-bromopropane (1.2 eq) over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine (2 x 5 volumes), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 3-isopropoxy-5-(trifluoromethoxy)nitrobenzene as a pale yellow oil.

Causality of Experimental Choices
  • Base: Potassium carbonate is a mild and cost-effective base suitable for large-scale reactions. It is strong enough to deprotonate the phenol to the more nucleophilic phenoxide.

  • Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[2]

  • Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the starting materials or product.

Part 2: Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)aniline (Nitro Group Reduction)

The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.

Protocol
  • Reaction Setup: In a 5 L stainless steel autoclave, dissolve 3-isopropoxy-5-(trifluoromethoxy)nitrobenzene (1.0 eq) in ethanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.02 eq) to the solution.

  • Hydrogenation: Seal the autoclave and purge with nitrogen three times, followed by purging with hydrogen three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to afford 3-isopropoxy-5-(trifluoromethoxy)aniline as a light brown oil, which can be used in the next step without further purification.

Causality of Experimental Choices
  • Catalyst: 10% Pd/C is a highly active and widely used catalyst for the reduction of aromatic nitro groups. It offers high selectivity and can be easily removed by filtration.

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inexpensive and environmentally benign.

  • Pressure: A hydrogen pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Part 3: Synthesis of this compound (Sandmeyer Bromination)

The final step is the conversion of the aniline to the corresponding aryl bromide via a Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.[3][4]

Protocol
  • Diazotization:

    • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-isopropoxy-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water (5 volumes).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 10 L reactor, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water (10 volumes) and extract with dichloromethane (3 x 5 volumes).

    • Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from hexane to yield this compound as a white solid.[5]

Causality of Experimental Choices
  • Low Temperature: The diazotization and Sandmeyer reactions are performed at low temperatures to ensure the stability of the diazonium salt, which can be explosive if isolated or allowed to warm.[6]

  • Acid: Hydrobromic acid serves as both the acid for the diazotization and the source of the bromide nucleophile.

  • Catalyst: Copper(I) bromide is the classic catalyst for the Sandmeyer bromination, facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group.[7]

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
13-Nitro-5-(trifluoromethoxy)phenol3-Isopropoxy-5-(trifluoromethoxy)nitrobenzeneK₂CO₃, 2-BromopropaneDMF804-685-95
23-Isopropoxy-5-(trifluoromethoxy)nitrobenzene3-Isopropoxy-5-(trifluoromethoxy)anilineH₂, 10% Pd/CEthanolRT6-8>95
33-Isopropoxy-5-(trifluoromethoxy)anilineThis compoundNaNO₂, HBr, CuBrH₂O/HBr0-RT3-470-80

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.95 (s, 1H), 6.80 (s, 1H), 6.75 (s, 1H), 4.55 (sept, J = 6.0 Hz, 1H), 1.35 (d, J = 6.0 Hz, 6H). The aromatic region will show three singlets corresponding to the three non-equivalent aromatic protons. The isopropoxy group will be represented by a septet for the methine proton and a doublet for the two methyl groups.[8]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (C-O), ~149 (C-OCF₃), ~123 (C-Br), ~121 (q, J ≈ 257 Hz, CF₃), other aromatic carbons between 105-120, ~71 (CH of isopropoxy), ~22 (CH₃ of isopropoxy). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.[9]

  • FTIR (KBr, cm⁻¹): ~2980 (C-H, alkyl), ~1600, 1470 (C=C, aromatic), ~1260-1160 (C-F, trifluoromethoxy), ~1210 (C-O, ether), ~550 (C-Br).[10]

  • Mass Spectrometry (EI): m/z (%) [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. Fragmentation may involve the loss of the isopropoxy group or bromine atom.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1 (Williamson Ether Synthesis):

  • DMF: A potential reproductive hazard. Handle in a well-ventilated fume hood.

  • 2-Bromopropane: A flammable liquid and potential carcinogen.

Step 2 (Nitro Group Reduction):

  • Hydrogen Gas: Highly flammable. Ensure the system is properly sealed and purged to prevent leaks. Use in a well-ventilated area away from ignition sources.

  • Pd/C Catalyst: Flammable when dry and can ignite solvents. Handle as a wet paste.

Step 3 (Sandmeyer Bromination):

  • Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Sodium Nitrite: An oxidizing agent. Keep away from combustible materials. Toxic if swallowed.[11]

  • Diazonium Salts: Potentially explosive, especially when dry. Always keep in solution and at low temperatures. Do not isolate the diazonium salt.[6]

  • Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.[7]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any residual diazonium salt with a reducing agent like sodium bisulfite before disposal.

References

  • ProChem, Inc. Copper (I)
  • YouTube. Sandmeyer Reaction - experimental procedure and set up.
  • ACS Publications.
  • BenchChem. Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene.
  • ResearchGate. Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India.
  • SciSpace.
  • ACS Publications. Reactive Chemical Hazards of Diazonium Salts.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Nitrite.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • BenchChem. 3-Isopropoxyaniline | 41406-00-2.
  • Canadian Science Publishing. ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES.
  • Vrije Universiteit Brussel. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
  • ResearchGate. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • NIH.
  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • Sigma-Aldrich.
  • Chem-Station Int. Ed. Williamson Ether Synthesis.
  • BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ChemicalBook. Anisole(100-66-3) ¹³C NMR spectrum.
  • JoVE.
  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w.

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purification of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Purity Isolation of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene via Flash Column Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key substituted aromatic building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents.[1][2] The synthetic routes to this compound can often yield a crude product contaminated with starting materials, regioisomers, and reaction by-products, necessitating a robust purification strategy to meet the stringent purity requirements of downstream applications.[3][4] This application note provides a detailed, field-proven protocol for the efficient purification of this compound using silica gel flash column chromatography. We delve into the scientific rationale behind methodological choices, from stationary phase selection to mobile phase optimization via Thin-Layer Chromatography (TLC), ensuring a reproducible and scalable purification process. This guide is designed for researchers, chemists, and drug development professionals seeking to achieve high-purity isolation of this and structurally related halogenated aromatic compounds.

Introduction: The Purification Challenge

The subject molecule, this compound, possesses a unique combination of functional groups that dictate its chromatographic behavior. The trifluoromethoxy (-OCF₃) and bromo (-Br) groups are electron-withdrawing and increase the molecule's molecular weight and potential for dipole-dipole interactions, while the isopropoxy group adds a degree of lipophilicity. Successful purification hinges on exploiting the subtle differences in polarity between the target compound and its impurities.

Column chromatography is the technique of choice for this purification task, as it separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6][7] The primary challenge lies in selecting a system that provides adequate resolution between the desired product and closely related impurities, such as isomers or unreacted starting materials.[8] This protocol establishes a systematic approach, beginning with TLC for rapid method development, to ensure a successful preparative-scale separation.

Principles of Separation: Causality in Method Design

Stationary Phase Selection: Silica Gel as the Gold Standard

For the separation of moderately polar organic molecules like the target compound, silica gel (SiO₂) is the most common and effective stationary phase .[9][10] Its surface is rich in polar silanol (Si-OH) groups, which act as adsorption sites. The separation mechanism relies on the polarity of the compounds in the mixture; more polar molecules interact more strongly with the stationary phase and thus move through the column more slowly.[11]

Given the presence of both a bromine and a trifluoromethoxy group, an alternative approach could involve using a fluorinated stationary phase . These phases can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions, sometimes providing enhanced resolution compared to standard silica.[12][13][14] However, for most routine purifications where impurities have a significant polarity difference, standard silica gel (230-400 mesh for flash chromatography) provides a cost-effective and highly reliable solution.[9]

Mobile Phase Optimization: The Key to Resolution

The mobile phase (eluent) serves to carry the sample through the column. Its polarity is the most critical variable to adjust for achieving separation.[15][16]

  • A less polar mobile phase will result in stronger adsorption of all components to the silica gel, leading to longer retention times.

  • A more polar mobile phase will compete more effectively for the adsorption sites on the silica, causing all components to move faster.

The ideal mobile phase is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). By systematically varying the ratio of these two solvents in preliminary TLC experiments, an optimal composition can be identified that provides clear separation between the target compound and its impurities. For effective column chromatography, the target compound should have a TLC retardation factor (Rf) between 0.25 and 0.35 in the chosen solvent system.[8][10] This Rf value ensures that the compound elutes from the column in a reasonable volume of solvent without moving too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Experimental Protocol: From Crude Mixture to Pure Compound

This protocol outlines a self-validating system where preliminary TLC analysis dictates the parameters for the preparative flash column.

Materials and Equipment
  • Crude Sample: this compound

  • Stationary Phase: Silica Gel, 230-400 mesh

  • Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc)

  • Apparatus:

    • Glass chromatography column with stopcock

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Beakers, Erlenmeyer flasks

    • Pasteur pipettes

    • Rotary evaporator

    • Fraction collection tubes/flasks

    • Cotton or glass wool, and sand

Step 1: Method Development with Thin-Layer Chromatography (TLC)

The goal of this step is to identify the ideal mobile phase composition.

  • Prepare Sample: Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop Plates: Place the plate in a TLC chamber containing a solvent mixture. Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes (19:1 Hexanes:EtOAc).

  • Analyze: After the solvent front has moved up the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp.

  • Optimize: If the spots are all near the baseline (low Rf), the solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 10%, then 15%). If the spots are near the solvent front (high Rf), decrease the polarity.

  • Identify Target Rf: The optimal mobile phase is the one that places the spot corresponding to the desired product at an Rf value of approximately 0.25-0.35 , with clear separation from other spots.

Step 2: Column Preparation (Wet Slurry Packing)

This method is preferred as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase, which would compromise separation efficiency.[11]

  • Column Setup: Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but does not overly restrict flow.[17] Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. A general rule is to use a 20:1 to 50:1 weight ratio of silica to crude sample.[10] Add the least polar mobile phase solvent (hexanes) to the silica gel to form a free-flowing slurry. Stir gently to remove any trapped air bubbles.[17]

  • Pack Column: With the stopcock closed, pour the silica slurry into the column using a funnel. Gently tap the side of the column to encourage even packing and dislodge any remaining air bubbles.

  • Equilibrate: Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface. Open the stopcock and drain the solvent until it is just level with the top of the sand. Crucially, never let the solvent level drop below the top of the silica bed from this point forward. [11]

Step 3: Sample Loading
  • Dissolve Sample: Dissolve the crude this compound in the minimum amount of the mobile phase solvent. Using too much solvent will widen the initial sample band and lead to poorer separation.

  • Load Column: Carefully add the dissolved sample solution onto the top of the silica bed using a pipette.[17]

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has been fully absorbed into the top layer of sand/silica.

  • Wash: Carefully add a small volume of the mobile phase to rinse the sides of the column and wash the last traces of the sample onto the silica. Drain this wash solvent until it is level with the sand.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the top of the column with the mobile phase identified during the TLC optimization.

  • Collect Fractions: Open the stopcock to begin the flow and start collecting the eluent in sequentially numbered test tubes or flasks.

  • Monitor: Continuously monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light. Group the fractions that contain the same single spot corresponding to the pure product.

Step 5: Product Isolation
  • Combine Fractions: Combine all fractions that contain only the pure desired compound.

  • Remove Solvent: Remove the mobile phase solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its purity using an appropriate analytical technique (e.g., NMR, LC-MS).

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Preparative Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Optimization (Target Rf = 0.25-0.35) Crude->TLC Packing Column Packing (Silica Slurry) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Frac_Analysis Fraction Analysis by TLC Elution->Frac_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Summary of Key Parameters

The following table summarizes the recommended starting conditions for the purification.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for moderately polar organic compounds.[9][10]
Sample to Silica Ratio 1:20 to 1:50 (by weight)Ensures sufficient stationary phase for effective separation. Higher ratios are used for more difficult separations.[10]
Optimal Rf on TLC 0.25 - 0.35Provides the best balance between retention time and separation resolution on the column.[8][10]
Mobile Phase (Starting Point) 5-20% Ethyl Acetate in HexanesCommon solvent system for compounds of moderate polarity. The exact ratio must be determined by TLC.[8]
Sample Loading Wet loading in minimal solventEnsures a narrow starting band, which is critical for achieving high resolution.[5]
Detection Method UV visualization (254 nm)The aromatic ring of the target compound is UV-active, allowing for easy monitoring of fractions.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Poor or No Separation 1. Inappropriate Mobile Phase: Eluent is too polar (high Rf) or not polar enough (low Rf). 2. Column Overloading: Too much sample was loaded for the amount of silica.1. Re-optimize Mobile Phase: Perform TLC again to find a system giving an Rf of 0.25-0.35. 2. Reduce Sample Load: Use a larger column or less crude material. Maintain a sample:silica ratio of at least 1:20.
Cracked or Channeled Column Bed The column was allowed to run dry at some point.The separation is compromised. The column must be repacked. Always keep the solvent level above the silica bed.[11]
Broad, Tailing Bands 1. Sample is too soluble in the mobile phase. 2. Acidic/Basic nature of the compound interacting with silica. 1. Use a less polar mobile phase for elution. 2. Consider deactivating the silica with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, after eluting non-polar impurities with 10% EtOAc/Hexanes, increase to 20% or 30% to elute the target compound.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
  • Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science.
  • Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. PubMed.
  • Column chromatography. University of Calgary.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • Fluorinated Bonded Stationary Phases in Micellar Liquid Chromatography. PubMed.
  • Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chromatography. Benchchem.
  • How To Choose Mobile Phase For Column Chromatography?. YouTube.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Column Chromatography Theory. University of Toronto Scarborough.
  • Column Chromatography Procedure.
  • Column Chromatography (Purification). YouTube.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene. ChemShuttle.
  • This compound. Echemi.
  • Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. Google Patents.
  • Performing Column Chromatography. YouTube.
  • This compound. ChemicalBook.
  • 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene. BLDpharm.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health.
  • 1-Bromo-3-isopropoxy-benzene. Endotherm.
  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing the Suzuki-Miyaura coupling yield with the electronically complex substrate, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. We will move beyond rote protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address common queries and concerns that arise when working with this specific aryl bromide.

Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?

The challenge with this substrate lies in its electronic properties. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which generally activates the aryl halide towards oxidative addition, the first and often rate-limiting step of the Suzuki catalytic cycle.[1] However, the isopropoxy (-OⁱPr) group is an electron-donating group. The interplay of these opposing electronic effects can complicate the reaction, potentially leading to sluggish reactions or the formation of side products.

Q2: What is the best palladium catalyst to start with for this substrate?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid or ester coupling partner. However, for electronically modified aryl bromides, palladium catalysts featuring bulky, electron-rich phosphine ligands are generally a good starting point.[2][3] These ligands help to stabilize the active Pd(0) species and facilitate the oxidative addition step.[3]

  • Initial Recommendation: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos) is highly recommended for initial screening.[3][4] These systems have demonstrated broad applicability and high activity for a range of aryl bromides.[3][4]

Q3: How critical is the purity of the boronic acid or ester?

Extremely critical. Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boron moiety is replaced by a hydrogen atom.[5] This side reaction consumes the boronic acid and reduces the yield of the desired product.[6] It is strongly advised to use freshly purchased or recently purified boronic acids. For enhanced stability, consider using boronic esters, such as pinacol or MIDA esters, which are often more robust.[5]

Q4: Can I run this reaction open to the air?

It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, often observed as the formation of palladium black.[5][7] To ensure optimal catalyst activity and reproducibility, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.[8] This involves thoroughly degassing all solvents and reagents before use.

Troubleshooting Guide for Low Yield

Encountering a low yield can be frustrating. This section provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen.[5] 2. Poor Ligand Choice: The ligand may not be suitable for this specific substrate combination. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the transmetalation step effectively.[1] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[8] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3][4][9] 3. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1][3] 4. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[10] 2. Catalyst Decomposition: Decomposed palladium can catalyze this side reaction.1. Improve degassing procedures for all solvents and reagents. 2. Use a more stable catalyst system or consider a lower reaction temperature.
Protodeboronation of Boronic Acid 1. Presence of Protic Sources: Water or other protic impurities can lead to the replacement of the boronic acid group with a hydrogen atom.[5] 2. Harsh Basic Conditions: Some strong bases can promote this side reaction.1. Use anhydrous solvents and reagents. Consider using more stable boronate esters (e.g., pinacol esters).[5] 2. Screen milder bases like K₂CO₃ or KF, though this may require higher temperatures.[6]
Dehalogenation of the Aryl Bromide 1. Hydride Source: The presence of a hydride source in the reaction mixture can lead to the reduction of the starting material.[11] 2. Certain Solvents/Bases: Some solvent and base combinations can act as hydride donors.1. Ensure the purity of all reagents and solvents. 2. Consider changing the solvent system (e.g., from an alcohol to an ethereal or aromatic solvent).
Incomplete Reaction Despite Extended Time 1. Sub-optimal Catalyst Loading: The amount of catalyst may be insufficient for complete conversion. 2. Poor Solubility: One or more of the reactants may not be fully dissolved at the reaction temperature.[6]1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Try a different solvent or a co-solvent system to improve solubility. Common choices include toluene, dioxane, or DMF, often with a small amount of water.[6][12]
Visualizing the Troubleshooting Process

A logical approach is key to efficient problem-solving. The following diagram outlines a decision-making workflow for troubleshooting a low-yield Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Reagent Purity? (Aryl Halide, Boronic Acid, Base, Solvent) start->check_purity check_inert Ensure Strict Inert Atmosphere? check_purity->check_inert Yes purity_no Purify/Replace Reagents check_purity->purity_no No inert_no Improve Degassing & Setup check_inert->inert_no No screen_conditions Systematically Screen Reaction Parameters check_inert->screen_conditions Yes purity_no->start inert_no->start screen_catalyst Screen Catalyst System (Pd Source + Ligand) screen_conditions->screen_catalyst screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF, +/- H₂O) screen_conditions->screen_solvent screen_temp Vary Temperature screen_conditions->screen_temp analyze_byproducts Analyze Byproducts by LC-MS/GC-MS screen_temp->analyze_byproducts homocoupling Homocoupling Dominant? analyze_byproducts->homocoupling dehalogenation Dehalogenation Dominant? analyze_byproducts->dehalogenation protodeboronation Protodeboronation Dominant? analyze_byproducts->protodeboronation homocoupling->inert_no Yes optimize_final Optimize Final Conditions homocoupling->optimize_final No dehalogenation->screen_base Yes dehalogenation->optimize_final No protodeboronation->purity_no Yes protodeboronation->screen_base Yes protodeboronation->optimize_final No

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Standardized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be a baseline for further optimization.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents), finely ground

  • Anhydrous, degassed toluene

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. Add the catalyst mixture to the Schlenk flask under a positive pressure of inert gas.

  • Solvent Addition: Add degassed toluene to the reaction flask via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide), followed by a small amount of degassed water (e.g., a 10:1 toluene/water ratio).[9]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or no further product formation is observed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Suzuki Catalytic Cycle

Understanding the mechanism is fundamental to rational optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-R' Trans->Product Reductive Elimination ArX Ar-X ArX->OxAdd R_B R'-B(OR)₂ R_B->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • How can I solve my problem with Suzuki coupling?
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Role of a base in Suzuki-Miyaura reaction.
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Optimization of the Suzuki-Miyaura Cross-coupling.
  • Base‐free Suzuki‐Miyaura Coupling of (Z)
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.

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Technical Support Center: Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-21-B3I5T Version: 1.0

Introduction

This technical guide addresses common challenges and side product formation in the synthesis of 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The most prevalent synthetic route involves the Williamson ether synthesis, starting from 3-bromo-5-(trifluoromethoxy)phenol and an isopropylating agent like 2-bromopropane or isopropyl tosylate. While seemingly straightforward, this reaction is prone to specific side reactions that can complicate purification and reduce yields. This document provides troubleshooting advice and mechanistic explanations to help researchers identify, mitigate, and resolve these issues.

Frequently Asked Questions (FAQs)

Question 1: My TLC plate shows a significant amount of unreacted starting material, 3-bromo-5-(trifluoromethoxy)phenol, even after prolonged reaction time. What is the likely cause?

Answer: This is a common issue often traced back to two primary causes: inefficient deprotonation of the starting phenol or a competing elimination reaction that consumes your alkylating agent.

  • Inefficient Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If you are using a weak base (e.g., K₂CO₃) in a solvent with poor solubility for the base, the deprotonation of the phenol may be incomplete. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF to ensure complete and rapid formation of the sodium phenoxide.

  • Elimination Side Reaction: You are using a secondary alkyl halide (2-bromopropane). The corresponding alkoxide (your deprotonated phenol) is a strong base, which can promote an E2 elimination reaction with the 2-bromopropane to form propene gas.[2][3] This depletes the alkylating agent, leaving the phenoxide with nothing to react with. While you cannot see propene on a TLC, its formation is a primary reason for incomplete conversion. To mitigate this, maintain a moderate reaction temperature (50-70 °C), as higher temperatures strongly favor elimination over substitution.[1]

Question 2: I've isolated my product, but the NMR spectrum shows an unexpected singlet in the aromatic region and the mass spectrum has a peak corresponding to C₇H₄BrF₃O₂. What is this impurity?

Answer: This impurity is almost certainly your starting material, 3-bromo-5-(trifluoromethoxy)phenol (MW: 257.00 g/mol ).[4] Its persistence is explained in Question 1. The key is that it can be difficult to separate from the final product via column chromatography due to similar polarities.

  • Identification: The phenolic proton (-OH) may be visible in the ¹H NMR spectrum as a broad singlet (often between 5-7 ppm, but can exchange with D₂O). The aromatic protons will appear as distinct singlets/doublets that may overlap with your product's signals.

  • Troubleshooting: To remove residual phenol, perform a basic wash (e.g., with 1M NaOH) during your workup. The phenol will deprotonate to form the water-soluble sodium phenoxide and move into the aqueous layer, while your desired ether product remains in the organic layer.

Question 3: Besides my main product, I've isolated a small amount of a more nonpolar substance. The mass spectrum is unclear, but it doesn't seem to be the starting material. What could it be?

Answer: While less common, C-alkylation is a known side reaction in the alkylation of phenoxides. Instead of the oxygen atom acting as the nucleophile, a resonance structure of the phenoxide places negative charge on the aromatic ring (specifically at the ortho and para positions). This can lead to the formation of an isopropyl group directly attached to the benzene ring.

  • Potential Side Product: 2-isopropyl-1-bromo-3-hydroxy-5-(trifluoromethoxy)benzene or 4-isopropyl-1-bromo-3-hydroxy-5-(trifluoromethoxy)benzene.

  • Mechanism: The phenoxide ion is an ambident nucleophile. While O-alkylation is generally favored (thermodynamic product), some C-alkylation (kinetic product) can occur, especially if the oxygen is sterically hindered or if certain solvents are used.

  • Mitigation: Using polar aprotic solvents like DMF or acetonitrile generally favors the desired O-alkylation.

Troubleshooting Guide: Common Side Products

This table summarizes the most common side products, their origin, and strategies for identification and mitigation.

Side Product/IssueFormation MechanismIdentificationMitigation Strategies
Unreacted Starting Material Incomplete deprotonation or consumption of alkylating agent via elimination.TLC, ¹H NMR (phenolic -OH peak), MS (m/z ~257).Use a stronger base (e.g., NaH); maintain moderate temperature (50-70°C); use a slight excess of the isopropylating agent.
Propene E2 elimination of the secondary alkyl halide (2-bromopropane) by the basic phenoxide.[3][5]Not directly observed on TLC/NMR. Indicated by high consumption of alkylating agent with low product conversion.Avoid high temperatures. Consider using isopropyl tosylate, which has a better leaving group and may favor Sₙ2 at lower temperatures.
C-Alkylated Byproducts Electrophilic attack by the isopropyl carbocation on the electron-rich aromatic ring of the phenoxide.Complex aromatic region in ¹H NMR; difficult to isolate but will appear as a distinct, often less polar, spot on TLC.Use polar aprotic solvents (DMF, Acetonitrile). Avoid conditions that promote carbocation formation (e.g., high heat, Lewis acids).
Isomeric Impurities If the precursor, 3-bromo-5-(trifluoromethoxy)phenol, was synthesized from 3,5-dibromophenol or via bromination of m-(trifluoromethoxy)phenol, isomeric impurities (e.g., other brominated or trifluoromethoxylated species) can carry through.GC-MS is the best tool for identifying isomers with the same molecular weight.Ensure high purity of the starting phenol through recrystallization or chromatography before beginning the ether synthesis.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the intended Sₙ2 reaction pathway for the synthesis and the major competing E2 elimination side reaction.

Synthesis_Pathway cluster_deprotonation Step 1: Deprotonation cluster_reaction Step 2: Alkylation Phenol 3-Bromo-5-(trifluoromethoxy)phenol Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., NaH) Product Desired Product: This compound Phenoxide->Product Sₙ2 Pathway (Major)2-Bromopropane SideProduct Side Product: Propene (gas) Phenoxide->SideProduct E2 Pathway (Minor)2-Bromopropane IsopropylHalide 2-Bromopropane (Electrophile) Salt NaBr

Caption: Main Sₙ2 synthesis pathway and competing E2 elimination side reaction.

Reference Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl (brine)

  • 1M NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-(trifluoromethoxy)phenol.

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add 2-bromopropane dropwise to the solution.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • Pearson Education, Inc. Williamson Ether Synthesis Mechanism. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Can William ether synthesis be done with secondary halides? (2015). Physics Forums. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Tarasov, A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Lead Sciences. 3-Bromo-5-(trifluoromethoxy)phenol. Available at: [Link]

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Technical Support Center: Purification of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of the specialized aromatic compound, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

Before delving into troubleshooting, it is crucial to understand the structure of this compound and the likely impurities that can arise during its synthesis. The molecule's purification challenges stem from its unique combination of functional groups: a bromine atom, an isopropoxy ether linkage, and a trifluoromethoxy group on a benzene ring.

A plausible synthetic route for this compound would involve a multi-step process, with each step being a potential source of impurities. A logical synthetic pathway is outlined below to anticipate the types of contaminants you may encounter.

Synthetic_Pathway A 3,5-Disubstituted Phenol B Bromination A->B Electrophilic Aromatic Substitution C Brominated Phenol B->C D Williamson Ether Synthesis (Isopropylation) C->D E Brominated Isopropoxybenzene D->E F Trifluoromethoxylation E->F G This compound F->G Recrystallization_Troubleshooting Start Low Recovery from Recrystallization Q1 Is the compound very soluble in the cold solvent? Start->Q1 A1_Yes Choose a less polar solvent or a solvent mixture. Q1->A1_Yes Yes Q2 Was the cooling process rapid? Q1->Q2 No End Improved Recovery A1_Yes->End A2_Yes Allow to cool slowly to room temperature before placing in an ice bath. Q2->A2_Yes Yes Q3 Was a large volume of solvent used? Q2->Q3 No A2_Yes->End A3_Yes Use the minimum amount of hot solvent for dissolution. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Technical Support Center: Buchwald-Hartwig Reactions with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed C-N cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with the electron-rich and sterically demanding substrate, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. As researchers and drug development professionals, you are aware that while the Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, its success is highly substrate-dependent.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of your reaction and achieve your desired synthetic outcomes.

Troubleshooting Guide: From No Reaction to Low Yield

This section addresses common failure modes observed during the Buchwald-Hartwig amination of this compound.

Question 1: I've set up my reaction, but I'm seeing no conversion of my starting material. What are the primary suspects?

Answer:

Zero conversion is a frustrating but common issue, often pointing to a fundamental problem with one of the core components of the catalytic cycle. Let's break down the likely culprits:

  • Inactive Catalyst: The most frequent cause is the failure to form the active Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) is a critical first step.[2] This process can be inhibited by impurities or insufficient reducing agents in the reaction mixture.

    • Recommendation: Switch to a commercially available, air-stable Pd(0) precatalyst, such as a G3 or G4 palladacycle. These precatalysts are designed for reliable and rapid generation of the active catalyst upon exposure to a base.[3]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert atmosphere can lead to rapid catalyst deactivation.

    • Recommendation: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. All reaction manipulations should be performed under a positive pressure of inert gas using standard Schlenk techniques.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.[4] For an electron-rich aryl bromide like the one , a strong, non-nucleophilic base is generally required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a robust choice for these systems.[3] If your amine substrate is sensitive to strong bases, carefully consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though these may require higher reaction temperatures and longer reaction times.[3]

Question 2: My reaction is sluggish, and after 24 hours, I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

A sluggish reaction indicates that while the catalytic cycle is turning over, it is doing so inefficiently. The electron-donating nature of the isopropoxy and trifluoromethoxy groups on your aryl bromide can make oxidative addition, the rate-determining step in many cases, more challenging.[5]

  • Ligand Choice is Critical: The ligand is arguably the most important variable to screen. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated palladium species, which accelerates the rates of both oxidative addition and reductive elimination.[1]

    • Recommendation: Start with a well-established biarylphosphine ligand like XPhos or RuPhos. These have demonstrated broad utility for challenging substrates.[6] If you still observe low reactivity, consider more specialized ligands designed for sterically demanding couplings.

  • Temperature and Concentration: Buchwald-Hartwig reactions are often run at elevated temperatures to overcome activation barriers.[4]

    • Recommendation: A typical starting point is 80-100 °C.[3] If the reaction is still slow, a modest increase to 110 °C can be beneficial, provided your substrates are thermally stable. Increasing the concentration of your reactants can also favor the bimolecular steps in the catalytic cycle.

Question 3: I'm observing the formation of significant side products, including hydrodehalogenation (replacement of bromine with hydrogen). What's going wrong?

Answer:

Side product formation points to competing reaction pathways. Hydrodehalogenation is a common side reaction that occurs when β-hydride elimination competes with reductive elimination.[1]

  • Ligand-Induced Selectivity: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination and β-hydride elimination.

    • Recommendation: Employing a bulkier ligand can sterically disfavor the transition state for β-hydride elimination, thus promoting the desired C-N bond formation. If you are using a monodentate ligand, switching to a bidentate ligand like BINAP or DPPF might also suppress this side reaction by preventing the formation of the three-coordinate intermediate from which β-hydride elimination often occurs.[1]

  • Base Strength and Identity: The choice of base can also impact the prevalence of side reactions.

    • Recommendation: If you are using a very strong base like LHMDS, consider switching to NaOtBu. While both are strong bases, their counter-ions and aggregation states in solution can influence the reaction pathway.

Question 4: I'm attempting to couple a sterically hindered secondary amine, and the reaction is failing. What adjustments should I make?

Answer:

Coupling sterically hindered secondary amines presents a significant challenge due to the increased steric congestion around both the nitrogen nucleophile and the palladium center in the catalytic intermediates.[7]

  • Specialized Ligands for Bulky Amines: Standard ligands may not be sufficient to overcome the steric barrier.

    • Recommendation: Ligands specifically designed for hindered couplings, such as BrettPhos, are often required.[2] BrettPhos has demonstrated efficacy in coupling sterically demanding primary and secondary amines.

  • Reaction Conditions for Hindered Partners:

    • Recommendation: Higher reaction temperatures (e.g., 110-120 °C) and longer reaction times may be necessary. Ensure your catalyst loading is adequate; for particularly challenging couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig reaction?

A: The phosphine ligand is crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Bulky, electron-rich ligands promote the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.[1] They also accelerate the final reductive elimination step to release the desired arylamine product.[1]

Q2: How do the isopropoxy and trifluoromethoxy substituents on my aryl bromide affect its reactivity?

A: The isopropoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring. The trifluoromethoxy group is strongly electron-withdrawing. The net electronic effect on the C-Br bond will be a balance of these opposing influences, but the presence of the ortho and para electron-donating isopropoxy group will generally make the aryl bromide less reactive towards oxidative addition compared to an unsubstituted bromobenzene.

Q3: Which solvent is best for my reaction?

A: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[8] Toluene is a non-polar solvent that can be advantageous as it often leads to cleaner reactions. Dioxane is more polar and can be beneficial for solubilizing certain substrates and reagents. The choice of solvent can also influence the aggregation and reactivity of the base.[9][10] It is often worthwhile to screen both solvents during optimization.

Q4: Can I use an aryl chloride instead of an aryl bromide?

A: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[4] While specialized catalyst systems have been developed for the amination of aryl chlorides, they typically require more forcing conditions and highly active, specialized ligands. For your specific substrate, starting with the aryl bromide is highly recommended for a greater chance of success.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary amine.

Reagents and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Anhydrous, degassed toluene

  • This compound

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • XPhos ligand

Procedure:

  • To the Schlenk flask, add this compound (1.0 equiv), NaOtBu (1.4 equiv), the palladium precatalyst (0.02 equiv), and the XPhos ligand (0.04 equiv).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the primary amine (1.2 equiv) via syringe.

  • Add anhydrous, degassed toluene to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an appropriate organic solvent.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition + Ar-Br Amine_complex [L-Pd(II)(Ar)(Amine)]+Br- OA_complex->Amine_complex Ligand Exchange + Amine Amido_complex L-Pd(II)(Ar)(NR2) Amine_complex->Amido_complex Deprotonation - HBr (with base) Product Ar-NR2 Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen Regenerates Catalyst ArBr 1-Bromo-3-isopropoxy- 5-(trifluoromethoxy)benzene Amine Amine (HNR2) Final_Product Aryl Amine Product Troubleshooting_Flowchart start Reaction Failed? no_conversion No Conversion start->no_conversion Yes low_yield Low Yield / Sluggish start->low_yield Partial side_products Side Products start->side_products Complex Mixture check_catalyst Check Catalyst Activity (Use Precatalyst) no_conversion->check_catalyst check_inert Ensure Inert Atmosphere (Degas Solvents) no_conversion->check_inert check_base Verify Base Strength (e.g., NaOtBu) no_conversion->check_base screen_ligand Screen Bulky Ligands (XPhos, RuPhos) low_yield->screen_ligand increase_temp Increase Temperature (80 -> 110 °C) low_yield->increase_temp change_ligand_selectivity Use Bulkier/Bidentate Ligand side_products->change_ligand_selectivity

Caption: A logical workflow for troubleshooting failed reactions.

Summary of Key Reaction Parameters

ParameterRecommendation for this compoundRationale
Palladium Source Pd(0) precatalyst (e.g., G3 or G4 palladacycle)Ensures reliable formation of the active catalytic species. [3]
Ligand Bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos, BrettPhos)Overcomes steric hindrance and accelerates key catalytic steps. [1][11]
Base Strong, non-nucleophilic alkoxide (e.g., NaOtBu)Effectively deprotonates the amine without competing side reactions. [3]
Solvent Anhydrous, degassed toluene or 1,4-dioxaneCommon, effective solvents for this transformation. [8]
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers. [3]
Atmosphere Strictly inert (Argon or Nitrogen)Protects the oxygen-sensitive Pd(0) catalyst from deactivation.

References

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Ye, Z., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Sherwood, J., et al. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Retrieved from [Link]

  • Sherwood, J., et al. (n.d.). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P.-O., et al. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]

  • Chan, K. S., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Journal of Chemical Education. (2021, January 31). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • ChemOrgChem. (2025, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. YouTube. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (2025, December 16). Use of base metals in Buchwald-Hartwig coupling. Wordpress. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. ACS Publications. Retrieved from [Link]

  • MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for effective catalyst selection in cross-coupling reactions involving 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes with this unique and functionalized aryl bromide. We will explore the nuances of this substrate and provide actionable troubleshooting advice to ensure successful and efficient coupling.

Understanding the Substrate: A Tale of Two Substituents

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its substituents.

  • 3-Isopropoxy Group : This is a moderately electron-donating group (EDG) that enriches the aromatic ring with electron density. This electronic enrichment can sometimes slow down the initial oxidative addition step in the catalytic cycle. It also imparts some steric hindrance around the C2 position.

  • 5-Trifluoromethoxy (-OCF₃) Group : This is a potent electron-withdrawing group (EWG) due to its strong inductive effect.[1][2] This property makes the carbon-bromine bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst. The -OCF₃ group also significantly increases the molecule's lipophilicity.[1]

The combination of a meta-positioned EDG and EWG creates a unique electronic environment. While the overall effect leans towards making the aryl bromide sufficiently reactive, the steric bulk from the isopropoxy group and the specific electronic nature demand careful selection of the catalyst system to achieve high yields and avoid common pitfalls.

Troubleshooting and FAQs: A Reaction-Specific Guide

This section addresses common questions and issues encountered when using this compound in various cross-coupling reactions.

I. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. Success with this substrate hinges on overcoming potential steric hindrance and managing side reactions.

Q1: What is the best initial catalyst system for coupling this compound with arylboronic acids?

A1: For a sterically demanding and electronically nuanced substrate like this, a catalyst system featuring a bulky, electron-rich phosphine ligand is the recommended starting point. These ligands promote the formation of highly reactive, monoligated Pd(0) species that are essential for efficient oxidative addition with hindered partners.[3][4]

  • Recommended Catalyst/Ligand: Start with a pre-formed catalyst like Pd(dppf)Cl₂ or generate the active catalyst in situ using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a ligand such as SPhos or XPhos.

  • Base Selection: A moderately strong inorganic base is usually effective. Potassium phosphate (K₃PO₄) is an excellent choice as it is less likely to cause protodeborylation of the boronic acid compared to stronger bases.[3] Cesium carbonate (Cs₂CO₃) is another good alternative.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water is standard.

Q2: My Suzuki coupling is sluggish, and I'm seeing a lot of starting material even after extended reaction times. What should I do?

A2: A stalled reaction is a common issue, often pointing to an inefficient catalyst system or suboptimal conditions.

  • Evaluate Your Ligand: If you started with a less bulky ligand like PPh₃, it may not be sufficient. Switch to a more sterically demanding biarylphosphine ligand like SPhos, XPhos, or RuPhos. These ligands are designed to accelerate both oxidative addition and reductive elimination for challenging substrates.[3][5]

  • Increase Temperature: While many modern catalysts work at room temperature for simple substrates, this particular aryl bromide may require heating.[6] Try increasing the temperature to 80-100 °C. Always monitor for potential decomposition.

  • Check Reagent Purity: Ensure your boronic acid is pure. Boronic acids can dehydrate to form boroxines, which are often less reactive. Also, verify that your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[7]

Q3: I'm observing a significant amount of a side product that corresponds to the hydrodehalogenation of my starting material (replacement of Br with H). How can I prevent this?

A3: Hydrodehalogenation arises from competing pathways, such as β-hydride elimination, especially if your boronic acid partner has β-hydrogens, or from reactions involving water as a proton source.

  • Optimize the Base: Using an overly strong base can sometimes promote side reactions. If you are using an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.

  • Use a Precatalyst: Palladium precatalysts are designed for controlled, slow release of the active Pd(0) species, which can minimize side reactions by maintaining a low concentration of the active catalyst at any given time.

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction. Standard techniques like freeze-pump-thaw cycles for the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) are crucial.

II. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing aryl amines, which are common motifs in pharmaceuticals.[8] The key is balancing the reactivity of the amine with the choice of base and ligand.

Q1: Which catalyst/ligand combination should I use to couple this compound with a primary amine?

A1: The success of Buchwald-Hartwig amination is highly dependent on the ligand.[9] For coupling with primary amines, especially sterically hindered ones, highly active and bulky ligands are necessary.

  • Recommended Catalyst/Ligand: Use a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a ligand like BrettPhos or t-BuXPhos. These systems are known to be highly effective for a broad range of amines and aryl halides.[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[9][11] Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can also be used.

  • Solvent: Anhydrous toluene or dioxane are standard solvents for these reactions.

Q2: My reaction is incomplete, and TLC/LCMS shows both starting materials remaining. What are the most important parameters to optimize?

A2: Incomplete conversion often points to an issue with catalyst activation, amine deprotonation, or catalyst deactivation.

  • Base Strength and Solubility: The base is critical.[12][13] Ensure your NaOtBu is fresh and has been handled under inert conditions. The physical properties of the base matter; grinding it before use can increase its surface area and reactivity. The rate of agitation can also be crucial as inorganic bases can settle.[12]

  • Ligand Choice for Secondary Amines: If you are using a secondary amine, a different ligand might be optimal. For example, RuPhos is often more effective for coupling secondary amines than ligands typically used for primary amines.[10]

  • Use a Precatalyst: If you are forming the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, switching to a well-defined Buchwald precatalyst can provide more reliable and reproducible results. These precatalysts are air-stable and generate the active LPd(0) species more efficiently upon exposure to the base.[12]

III. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a direct route to aryl alkynes. The main challenges are preventing catalyst decomposition and suppressing the undesired homocoupling of the terminal alkyne.

Q1: What are the standard conditions for Sonogashira coupling with this substrate?

A1: A typical Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base which also serves as the solvent.[8][14]

  • Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (typically CuI) is the classic choice. Using a Pd(0) source like Pd(PPh₃)₄ is also common.[15]

  • Base/Solvent: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used in excess, often as the solvent.

  • Atmosphere: A strictly inert atmosphere is critical to prevent side reactions.[16]

Q2: My reaction mixture turns black, and the reaction fails. What does this mean?

A2: The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition, where the Pd(0) catalyst agglomerates and becomes inactive.[16]

  • Cause 1: Oxygen: The most common cause is the presence of oxygen. Ensure your solvent and amine base are rigorously degassed before use. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Impurities: Impurities in your reagents can poison the catalyst. Ensure the purity of your aryl bromide and alkyne. Distilling the amine base before use can sometimes resolve issues.[17]

  • Cause 3: High Temperature: While some heating may be necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Q3: I am getting a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A3: Glaser coupling is a copper-mediated oxidative homocoupling of the alkyne and is a very common side reaction.[14]

  • Strictly Anaerobic Conditions: This side reaction is highly dependent on oxygen. Improving your inert atmosphere technique is the first and most important step.[16]

  • Reduce Copper Loading: Minimize the amount of CuI to the lowest effective concentration (e.g., 1-2 mol%).

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

  • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[14][15] These often require a stronger base and a more specialized palladium/ligand system but completely eliminate the Glaser coupling pathway.[15]

Recommended Catalyst Systems at a Glance

Reaction TypePalladium SourceRecommended Ligand(s)BaseTypical Solvent(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene/H₂OUse bulky, electron-rich ligands to overcome steric hindrance.[3][4]
Buchwald-Hartwig G3/G4 PrecatalystsBrettPhos, t-BuXPhos (1° amines), RuPhos (2° amines)NaOtBu, LHMDSToluene, DioxaneBase quality is critical. Precatalysts offer higher reliability.[10][12]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, P(t-Bu)₃Et₃N, i-Pr₂NHAmine as solvent, or THFRequires CuI co-catalyst and strictly inert atmosphere to prevent side reactions.[14][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Add Substrate & Solvent: Under a positive flow of argon, add this compound (1.0 equiv.) followed by degassed solvent (e.g., 1,4-dioxane, ~0.1 M concentration).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Take samples periodically by quickly removing a small aliquot under a positive argon flow.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for coupling with a primary or secondary amine.

  • Reagent Addition: In a glovebox or under a positive flow of argon, add NaOtBu (1.4 equiv.), the palladium precatalyst (e.g., BrettPhos G3, 2 mol%), and a magnetic stir bar to an oven-dried Schlenk tube.

  • Add Substrates & Solvent: Add this compound (1.0 equiv.), seal the tube, and remove it from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LCMS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude residue by flash column chromatography.

Visualizing the Process

The Palladium Cross-Coupling Catalytic Cycle

All three discussed reactions proceed through a similar catalytic cycle, which is fundamental to understanding how these transformations work. The efficiency of each step is influenced by the choice of ligand, base, and solvent.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L_n Pd(0)L_n Ox_Add R-Pd(II)L_n-X Pd(0)L_n->Ox_Add Oxidative Addition (R-X) Transmetalation R-Pd(II)L_n-R' Ox_Add->Transmetalation Transmetalation (M-R') or Amine Coordination/Deprotonation Transmetalation->Pd(0)L_n Reductive Elimination Reagents R-X + M-R' Reagents->Pd(0)L_n Enter Cycle Product R-R' Product->Transmetalation Exit Cycle caption General Pd-Catalyzed Cross-Coupling Cycle

Caption: General Pd-Catalyzed Cross-Coupling Cycle

Troubleshooting Flowchart for a Stalled Reaction

When a reaction fails to proceed to completion, a systematic approach to troubleshooting is essential.

Troubleshooting Flowchart start Reaction Stalled / Incomplete check_inert Is the atmosphere strictly inert and are reagents anhydrous/degassed? start->check_inert fix_inert Improve inert technique: - Use Schlenk line / glovebox - Degas solvents (F-P-T) - Use fresh, dry reagents check_inert->fix_inert No check_catalyst Is the catalyst system optimal for a hindered substrate? check_inert->check_catalyst Yes fix_inert->start Retry change_ligand Switch to a bulkier, more electron-rich ligand (e.g., SPhos, BrettPhos) check_catalyst->change_ligand No check_temp Is the temperature high enough? check_catalyst->check_temp Yes change_ligand->start Retry increase_temp Increase temperature incrementally (e.g., 80-110 °C) check_temp->increase_temp No check_base Is the base appropriate and active? check_temp->check_base Yes increase_temp->start Retry change_base Use fresh, finely ground base. Consider a stronger (or weaker) base as needed. check_base->change_base No success Reaction Successful check_base->success Yes change_base->start Retry caption Troubleshooting a Stalled Cross-Coupling Reaction

Caption: Troubleshooting a Stalled Cross-Coupling Reaction

References
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

  • Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1735. Available at: [Link]

  • Sahoo, B., et al. (2014). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 55(17), 2847-2852. Available at: [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3279–3282. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. Retrieved from [Link]

  • CatSci Ltd. (n.d.). Technical Piece: Catalysis Introduction Analytics & Sampling Sighting Screen. Retrieved from [Link]

  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Available at: [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. Available at: [Link]

  • MacKenzie, L. E., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(2), 643–649. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry, 27(8), 1773–1784. Available at: [Link]

  • Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3294-3297. Available at: [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology. Available at: [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • National Institutes of Health. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Chalker, J. M., et al. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 48(15), 2605–2608. Available at: [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 8(12), 2531–2534. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

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Technical Support Center: Navigating Reactions with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene is a versatile reagent characterized by a unique substitution pattern that offers both opportunities and challenges in synthetic chemistry. The benzene ring is functionalized with a bromo group, a good leaving group for cross-coupling reactions; a moderately electron-donating isopropoxy group; and a strongly electron-withdrawing trifluoromethoxy group.[1][2] This electronic arrangement dictates the molecule's reactivity, making a careful selection of reagents—especially the base—critical for achieving the desired reaction outcome. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers navigate common experimental hurdles.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary applications for this aryl bromide. The base is not a mere spectator; it plays a pivotal role in the catalytic cycle, and its improper selection is a common source of poor reaction performance.

FAQ 1.1: "My Suzuki-Miyaura coupling is giving low yields. Could the base be the problem?"

Answer: Absolutely. The base is critical for the success of the Suzuki-Miyaura reaction, and its choice can dramatically impact the yield. Its primary role is to activate the organoboron species (e.g., boronic acid) by converting it into a more nucleophilic boronate complex (RB(OH)3-), which then participates in the transmetalation step with the palladium catalyst.[3][4][5]

Underlying Causality:

  • Insufficient Activation: A base that is too weak or poorly soluble may not generate a sufficient concentration of the active boronate species, leading to a sluggish or incomplete reaction.

  • Catalyst Inhibition/Decomposition: Some bases can interact negatively with the palladium catalyst or ligands, leading to deactivation.

  • Side Reactions: An overly strong or reactive base can promote side reactions like hydrodebromination (see FAQ 1.2).

Troubleshooting Steps:

  • Evaluate Base Strength and Solubility: The effectiveness of common inorganic bases often correlates with their solubility and basicity. For instance, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often more effective than Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) because they are more soluble in common organic solvents and provide a higher effective base concentration.

  • Screen Different Bases: If you are experiencing low yields, it is advisable to screen a panel of bases. The optimal choice is often substrate-dependent.

  • Consider Solvent Compatibility: The choice of solvent and base are interlinked. For example, aqueous base solutions are common, but for moisture-sensitive substrates, anhydrous conditions with bases like K₃PO₄ in solvents like dioxane or THF may be necessary.

Data-Driven Recommendations:

BaseTypical Solvent(s)Temperature (°C)Key Considerations
K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110Standard, cost-effective choice but can be slow.
Cs₂CO₃Dioxane, Toluene, THF80-110Highly effective due to good solubility; often improves yields.
K₃PO₄Dioxane, Toluene, DMF80-110Strong, non-nucleophilic base; excellent for challenging couplings.
t-BuOKTHF, DioxaneRT-80Very strong base; can promote side reactions if not used carefully.
FAQ 1.2: "I'm observing significant hydrodebromination of my starting material. How can I prevent this?"

Answer: Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in cross-coupling chemistry, especially with electron-deficient aryl halides. The base, solvent, and temperature all play a role in promoting this undesired pathway.

Mechanistic Insight: This side reaction can occur through several mechanisms, including the protonolysis of the organopalladium intermediate (Ar-Pd-X) before transmetalation can occur. The presence of a proton source (like water or alcohols, sometimes impurities in the solvent or generated in situ) and a base that can facilitate the process are key factors.

Preventative Measures:

  • Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like alkoxides (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or K₂CO₃.

  • Lower the Reaction Temperature: Hydrodebromination often has a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can significantly suppress this side reaction.

  • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize potential proton sources.

  • Modify the Ligand: Electron-rich, bulky phosphine ligands can sometimes accelerate the desired oxidative addition and subsequent steps relative to the debromination pathway.

Workflow for Optimizing Against Debromination:

G cluster_0 Problem: Debromination cluster_1 Troubleshooting Strategy LowYield Low Yield & Debromination Observed Temp Decrease Temperature (e.g., 110°C -> 80°C) LowYield->Temp Base Switch to Weaker Base (e.g., t-BuOK -> K3PO4) Temp->Base If still problematic Solvent Ensure Anhydrous Solvent/Reagents Base->Solvent If still problematic Ligand Screen Ligands (e.g., SPhos, XPhos) Solvent->Ligand Final Optimization G Start Starting Material Benzyne Unsymmetrical Benzyne Intermediate Start->Benzyne Deprotonation & Elimination Base Strong Base (e.g., LDA) Base->Start ProdA Product A (Regioisomer 1) Benzyne->ProdA Attack at C1 ProdB Product B (Regioisomer 2) Benzyne->ProdB Attack at C2 Nuc Nucleophile (Nu-) Nuc->Benzyne G Start Reactant + n-BuLi TempCheck Temperature? Start->TempCheck LowTemp ≤ -78 °C TempCheck->LowTemp Yes HighTemp > -78 °C TempCheck->HighTemp No LiHal Lithium-Halogen Exchange (Desired) LowTemp->LiHal DoM Directed ortho-Metalation (Side Reaction) HighTemp->DoM Benzyne Benzyne Formation (Side Reaction) HighTemp->Benzyne

Caption: Temperature dictates the outcome of reactions with n-BuLi.

References

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Aparicio, F., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(35), 10897-10908. [Link]

  • News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Dunsford, J. J., et al. (2012). Computational predictions of substituted benzyne and indolyne regioselectivities. Organic & Biomolecular Chemistry, 10(44), 8780-8785. [Link]

  • Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]

  • Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Hartwig, J. F., et al. (2013). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 15(16), 4210-4213. [Link]

  • Mortier, J. Directed Ortho Metalation. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5578-5603. [Link]

  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2000). Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (Benzyne Mechanism). [Link]

  • Anderson, K. W., et al. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of Organic Chemistry, 71(19), 7121-7134. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • National Institutes of Health. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

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Technical Support Center: Navigating Reactions with 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures involving this versatile reagent. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a bulky isopropoxy group and a strongly electron-withdrawing trifluoromethoxy group, offers distinct reactivity profiles but can also present specific challenges during reaction workup and product purification. This guide will address these challenges head-on, providing you with the knowledge to navigate them effectively.

The bromine atom serves as a handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, as well as for the formation of Grignard and organolithium reagents. The electronic nature of the trifluoromethoxy group activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common issues encountered during the workup of reactions involving this compound.

General Workup & Extraction

Q1: I'm observing a persistent emulsion during the aqueous workup of my reaction mixture. What are the likely causes and how can I resolve this?

A1: Emulsions are common when dealing with molecules that have both hydrophobic and somewhat polar characteristics, a feature of many derivatives of this substrate. The isopropoxy and trifluoromethoxy groups contribute to its lipophilicity, while residual polar solvents (like DMF or DMSO) or salts from the reaction can stabilize emulsions.

Troubleshooting Steps:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of organic components in the aqueous phase.

  • Solvent Modification: Add a small amount of a less polar solvent, such as hexane or heptane, to the organic layer. This can help to decrease the overall polarity of the organic phase and promote separation.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective. The fine particles of Celite® can help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Q2: My product seems to have some solubility in the aqueous layer, leading to low extraction yields. How can I mitigate this?

A2: While the parent molecule is quite hydrophobic, certain reaction products, especially those incorporating polar functional groups, might exhibit partial water solubility.

Troubleshooting Steps:

  • Multiple Extractions: Perform multiple extractions (3-4 times) with a smaller volume of organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting compounds with partial aqueous solubility.

  • Back-Extraction: After the initial extractions, "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

  • pH Adjustment: Depending on the nature of your product, adjusting the pH of the aqueous layer can suppress its ionization and decrease its water solubility. For example, if your product is weakly acidic, acidifying the aqueous layer will protonate it and drive it into the organic phase. Conversely, for a basic product, basifying the aqueous layer will deprotonate it.

Suzuki-Miyaura Coupling Reactions

Q3: After my Suzuki coupling reaction, I'm having trouble removing the palladium catalyst and phosphine ligand byproducts. What are the best practices for their removal?

A3: Palladium catalysts, especially those with bulky, electron-rich phosphine ligands often used in modern cross-coupling reactions, can be challenging to remove completely.[1] Triphenylphosphine oxide, a common byproduct, can also co-elute with the desired product during chromatography.

Troubleshooting Steps:

  • Aqueous Wash with Thiol Reagents: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium thioglycolate or N-acetylcysteine, can help to scavenge residual palladium.

  • Silica Gel Filtration: A simple and effective method is to pass the crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The polar phosphine oxides and palladium residues will often be retained on the silica.

  • Specialized Scavengers: For very low levels of palladium contamination, commercially available palladium scavengers can be employed. These are typically functionalized silica or polymers that selectively bind to palladium.[2]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for purification and removal of catalyst residues.

Q4: I'm observing debromination of my starting material as a significant side product. What reaction conditions can I adjust to minimize this?

A4: Protodebromination (replacement of bromine with hydrogen) can occur in Suzuki reactions, often due to side reactions involving the boronic acid or trace amounts of water.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the boronic acid and base under vacuum before use.

  • Base Selection: The choice of base can influence the extent of protodeboronation. In some cases, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination reaction is sluggish or incomplete. What are the key parameters to optimize?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4] The steric bulk of the isopropoxy group on your substrate may require careful selection of the ligand.

Troubleshooting Steps:

  • Ligand Screening: The choice of phosphine ligand is critical. For sterically demanding substrates, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos often give superior results.

  • Base and Solvent Compatibility: The combination of base and solvent is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Toluene and 1,4-dioxane are frequently employed solvents.[5] Ensure your starting materials and product are stable to the chosen base at the reaction temperature.

  • Catalyst Pre-activation: Using a pre-formed palladium precatalyst can sometimes lead to more consistent results than generating the active catalyst in situ.

Q6: I am concerned about the stability of the trifluoromethoxy group under the strong basic conditions of the Buchwald-Hartwig reaction. Is hydrolysis a significant risk?

A6: The trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group. However, under harsh basic conditions and elevated temperatures, hydrolysis to a phenol can occur, though it is not typically a major side reaction under standard Buchwald-Hartwig conditions.

Mitigation Strategies:

  • Temperature Control: Avoid excessively high reaction temperatures. Most Buchwald-Hartwig reactions proceed efficiently between 80-110 °C.

  • Reaction Time: As with Suzuki couplings, minimize the reaction time to what is necessary for complete conversion of the starting material.

  • Milder Base: If hydrolysis is a persistent issue, consider screening milder bases such as K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.

Organometallic Reactions (Grignard and Organolithium)

Q7: I am attempting a lithium-halogen exchange on this compound, but I am getting low yields of my desired product after quenching with an electrophile. What could be the issue?

A7: Lithium-halogen exchange is a very fast reaction, but the stability of the resulting aryllithium species can be a concern.[6][7] The electron-withdrawing trifluoromethoxy group can influence the stability and reactivity of the organolithium intermediate.

Troubleshooting Steps:

  • Low Temperature: Perform the lithium-halogen exchange at a very low temperature, typically -78 °C (dry ice/acetone bath), to minimize decomposition of the aryllithium species.

  • Rapid Quenching: Add the electrophile to the freshly generated aryllithium reagent at low temperature. Do not allow the aryllithium solution to warm up before the addition of the electrophile.

  • Reagent Purity: Use freshly titrated n-butyllithium or tert-butyllithium. The quality of the organolithium reagent is critical for success.

  • Inverse Addition: In some cases, adding the solution of this compound to the organolithium reagent (inverse addition) can be beneficial.

Q8: What is the appropriate way to quench a Grignard or organolithium reaction involving this substrate?

A8: The quenching step is critical for protonating the product and neutralizing any unreacted organometallic species.

Standard Quenching Protocol:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching Agent: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quenching agent that is generally effective and helps to minimize the formation of emulsions. For reactions sensitive to acidic conditions, quenching with cold water or a buffer solution may be preferable.

  • Extraction: After quenching, proceed with a standard aqueous workup and extraction as described in the "General Workup & Extraction" section.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Coupling Reaction

This protocol assumes a completed Suzuki-Miyaura reaction in a solvent such as toluene or 1,4-dioxane.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an equal volume of an organic solvent such as ethyl acetate or toluene.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (2 x volume of the organic layer)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of the organic layer) to neutralize any acidic residues.

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer) to aid in drying and break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Workup for a Lithium-Halogen Exchange and Electrophilic Quench

This protocol outlines the workup procedure following the reaction of the aryllithium species with an electrophile.

  • Quenching: While the reaction is still at low temperature (-78 °C or 0 °C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Warming: Allow the mixture to warm to room temperature with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the layers.

  • Aqueous Layer Extraction: Extract the aqueous layer with two more portions of the organic solvent.

  • Combine and Wash: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required.

Data Presentation: Quantitative Summary

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationLithium-Halogen Exchange
Typical Solvent Toluene, 1,4-DioxaneToluene, 1,4-DioxaneTHF, Diethyl Ether
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, LiHMDS, K₃PO₄N/A (Reagent)
Reaction Temp. 80-110 °C80-110 °C-78 °C
Workup pH Neutral to slightly basicNeutral to slightly basicMildly acidic (after quench)
Common Impurities Debrominated starting material, homocoupled boronic acid, Pd/phosphine residuesUnreacted starting material, ligand byproducts, potential hydrolysis productUnreacted starting material, protonated starting material

Visualizations: Workflow Diagrams

General Workup Workflow

Workup_Workflow reaction Completed Reaction Mixture cool Cool to Room Temperature reaction->cool dilute Dilute with Organic Solvent cool->dilute wash Aqueous Washes (Water, NaHCO₃, Brine) dilute->wash dry Dry Organic Layer (Na₂SO₄) wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purification (Chromatography/ Recrystallization) filter_concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the aqueous workup of cross-coupling reactions.

Troubleshooting Decision Tree for Emulsions

Emulsion_Troubleshooting start Emulsion Observed During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine check1 Emulsion Resolved? add_brine->check1 add_solvent Add Small Amount of Non-polar Solvent check1->add_solvent No resolved Proceed with Workup check1->resolved Yes check2 Emulsion Resolved? add_solvent->check2 filter_celite Filter through Celite® check2->filter_celite No check2->resolved Yes check3 Emulsion Resolved? filter_celite->check3 centrifuge Centrifuge check3->centrifuge No check3->resolved Yes centrifuge->resolved

Caption: Decision tree for resolving emulsions during aqueous workup.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. [Link]

  • Application Notes & Protocols: Synthesis of Substituted Biphenyls Utilizing 1-Bromohept-2-ene. (2025). BenchChem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education. [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Lithium halogen exchange #1 revised. (n.d.). [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2019). Molecules. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. (2015). Journal of the Brazilian Chemical Society. [Link]

  • The Mechanism of Lithium-Halogen Exchange. (2007). [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2013). Organic Syntheses. [Link]

  • Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit. [Link]

  • Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (2011). Organic Process Research & Development. [Link]

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Validation & Comparative

A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and materials science, the precise structural elucidation of novel molecular entities is paramount. 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene[1][2][3] represents a class of substituted aromatic compounds whose utility is predicated on the exact placement of its functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such characterization. This guide provides an in-depth comparison of ¹H (Proton) and ¹⁹F (Fluorine-19) NMR analysis for this specific molecule, offering not just data, but a rationale for the synergistic application of these two powerful nuclei.

We will explore how ¹H NMR reveals the intricate proton framework and regiochemistry, while ¹⁹F NMR offers a direct, unambiguous window into the fluorinated moiety. Together, they provide a comprehensive and self-validating dataset for unequivocal structural confirmation.

Section 1: ¹H NMR Analysis – Mapping the Proton Skeleton

Proton NMR is the initial and most informative experiment for determining the overall structure of an organic molecule. It provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum

The structure of this compound contains two distinct types of proton environments: the aliphatic protons of the isopropoxy group and the aromatic protons on the benzene ring.

  • Aromatic Region (δ 6.8 – 7.5 ppm): The benzene ring is substituted with three groups: a bromine atom (-Br), an isopropoxy group (-OCH(CH₃)₂), and a trifluoromethoxy group (-OCF₃). The bromine and trifluoromethoxy groups are electron-withdrawing, which deshields nearby protons (shifting them downfield), while the isopropoxy group is electron-donating, causing a shielding effect (shifting them upfield).[4][5][6] This interplay of electronic effects on the three aromatic protons leads to distinct, well-resolved signals.

  • Aliphatic Region (δ 1.0 – 5.0 ppm): The isopropoxy group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).[7][8]

The predicted chemical shifts and coupling patterns are summarized below.

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J)
H-a (CH₃)~1.35Doublet (d)6H³J ≈ 6.0 Hz
H-b (CH)~4.60Septet (sept)1H³J ≈ 6.0 Hz
H-4~6.95Triplet (t) or Singlet (broad)1H⁴J ≈ 2.0-2.5 Hz
H-2~7.10Triplet (t) or Singlet (broad)1H⁴J ≈ 2.0-2.5 Hz
H-6~7.25Triplet (t) or Singlet (broad)1H⁴J ≈ 2.0-2.5 Hz

Causality Behind Assignments:

  • The isopropoxy methyl protons (H-a) are shielded and appear upfield. They are split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

  • The isopropoxy methine proton (H-b) is deshielded by the adjacent oxygen atom. It is split into a septet by the six equivalent neighboring methyl protons (n+1 rule, 6+1=7).

  • The aromatic protons (H-2, H-4, H-6) are in the characteristic aromatic region. Their relative positions are determined by the substituents. H-4 and H-2 are ortho to the electron-donating isopropoxy group and are expected to be the most shielded (furthest upfield). H-6 is ortho to the electron-withdrawing bromine atom and meta to the trifluoromethoxy group, likely making it the most deshielded. The protons are meta to each other, which will result in small 4-bond couplings (⁴J), typically around 2-3 Hz.[9][10][11] This may result in the signals appearing as narrow triplets or even broadened singlets if the resolution is insufficient.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).[12][13] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and a single residual peak at ~7.26 ppm that typically does not interfere with aromatic signals.[14][15]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify complex spectra.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to optimize the peak shape of the solvent deuterium lock signal, minimizing line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to ensure adequate relaxation between pulses).

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration.

    • Number of Scans (NS): 8-16 scans, sufficient for a high signal-to-noise ratio with this sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

Data Visualization: Coupling Interactions

The spin-spin coupling network provides definitive evidence of the molecular connectivity.

Caption: Key ¹H-¹H spin-spin coupling interactions.

Section 2: ¹⁹F NMR Analysis – A High-Sensitivity Fluorine Probe

¹⁹F NMR is an exceptionally powerful technique for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high sensitivity (83% that of ¹H), leading to sharp signals and a wide chemical shift range that minimizes peak overlap.[16][17][18]

Predicted ¹⁹F NMR Spectrum

For this compound, the ¹⁹F NMR spectrum is remarkably simple yet highly diagnostic.

  • Trifluoromethoxy Region (δ -55 to -65 ppm): The trifluoromethoxy (-OCF₃) group contains three chemically and magnetically equivalent fluorine atoms. Therefore, it is expected to produce a single, sharp peak (a singlet) in the proton-decoupled ¹⁹F NMR spectrum.[19][20] The chemical shift of the -OCF₃ group is sensitive to its electronic environment on the aromatic ring.[21][22]

Assignment Predicted δ (ppm) Multiplicity Integration
-OCF~ -59Singlet (s)3F

Causality Behind Assignment:

  • The absence of any adjacent fluorine or hydrogen atoms (within 3 bonds) means there is no spin-spin coupling, resulting in a singlet.

  • The chemical shift is characteristic of an aromatic trifluoromethoxy group. Its exact position provides a valuable electronic signature of the molecule.

Experimental Protocol: ¹⁹F NMR Acquisition

The protocol is similar to ¹H NMR but with key differences in frequency and referencing.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used without modification.

  • Instrument Setup: Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Mode: Proton-decoupled to remove any potential long-range ¹H-¹⁹F couplings and simplify the spectrum to a singlet.

    • Spectral Width: A wider spectral width (~250 ppm) is used to encompass the broad range of fluorine chemical shifts.[17]

    • Relaxation Delay (D1): 1-2 seconds is typically sufficient.

    • Number of Scans (NS): 16-32 scans.

  • Processing: After Fourier transformation, reference the spectrum. An external reference like CFCl₃ (δ = 0 ppm) is often used.[19]

Workflow Visualization

G cluster_H1 ¹H NMR Analysis cluster_F19 ¹⁹F NMR Analysis Prep1 Sample Prep (5-10mg in CDCl₃) Acq1 Acquire Spectrum (Proton Channel) Prep1->Acq1 Proc1 Process Data (Ref. to CDCl₃) Acq1->Proc1 Int1 Interpret (Shifts, Couplings) Proc1->Int1 Confirm Unambiguous Structure Confirmation Int1->Confirm Prep2 Same Sample Acq2 Acquire Spectrum (Fluorine Channel, ¹H Decouple) Prep2->Acq2 Proc2 Process Data (Ref. to CFCl₃) Acq2->Proc2 Int2 Interpret (Shift, Purity) Proc2->Int2 Int2->Confirm

Caption: Synergistic workflow for NMR analysis.

Section 3: Synergistic Analysis – A Tale of Two Nuclei

While each technique is powerful, their combined data provides an unshakeable structural proof.

Information Provided ¹H NMR ¹⁹F NMR
Structural Backbone Yes (proton positions and connectivity)No
Isopropoxy Group Confirmation Yes (characteristic septet and doublet)No
Aromatic Substitution Pattern Yes (multiplicity and shifts of 3H)Indirectly (via chemical shift)
Trifluoromethoxy Group Confirmation No (no direct signal)Yes (unambiguous singlet)
Purity Check (Fluorinated Impurities) NoYes (highly sensitive)

The synergy is clear:

  • ¹H NMR confirms the 1,3,5-trisubstitution pattern on the aromatic ring and definitively identifies the isopropoxy group.

  • ¹⁹F NMR provides absolute confirmation of the presence of the trifluoromethoxy group. A clean singlet at the expected chemical shift is a powerful indicator of both identity and purity, as fluorine-containing impurities would be readily detected.[16]

Conclusion

For the structural characterization of this compound, relying on a single NMR technique provides an incomplete picture. ¹H NMR masterfully details the hydrocarbon framework and the relative positions of the substituents, while ¹⁹F NMR serves as a precise and sensitive probe for the fluorinated functional group. By employing both methods in a synergistic workflow, researchers can achieve a rapid, detailed, and self-validating structural assignment, ensuring the high fidelity required for advanced research and development applications.

References

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
  • Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
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  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
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  • Watson, M. D., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 58(2), 91-100.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
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  • Supporting Information for a scientific article. (n.d.). NMR Spectra Data. (Note: This is a generic reference to supplementary data where such spectra are commonly found).
  • Wiley-VCH. (n.d.). Trifluoromethoxy-benzene. SpectraBase.
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  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
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  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
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A Comparative Guide to the Mass Spectrometry of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contrasting the target molecule's expected fragmentation behavior with that of structurally related compounds. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry to ensure scientific integrity and practical applicability.

Introduction: Structural Elucidation via Mass Spectrometry

This compound (C₁₀H₁₀BrF₃O₂) is a complex aromatic compound whose structure presents a unique analytical challenge.[1][2] Mass spectrometry, particularly with a hard ionization technique like electron ionization (EI), is a powerful tool for its structural confirmation. EI induces reproducible fragmentation of molecules, creating a characteristic pattern of fragment ions that serves as a molecular fingerprint.[3][4][5] Understanding this pattern is crucial for identifying the compound in complex matrices and for quality control in synthetic processes.

The key structural features that will dictate the fragmentation of this molecule are:

  • The Aromatic Ring: A stable core that often remains intact in major fragments.[6]

  • The Bromo Group (-Br): Bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (~1:1 ratio). This results in highly characteristic "M" and "M+2" isotope peaks for any fragment containing the bromine atom, a critical diagnostic feature.[7]

  • The Isopropoxy Group (-O-CH(CH₃)₂): An ether linkage prone to specific α-cleavages and rearrangements.[6]

  • The Trifluoromethoxy Group (-OCF₃): An electronegative and stable group that influences fragmentation pathways.

This guide will predict the primary fragmentation pathways and compare them against the known mass spectra of simpler, analogous molecules to build a reliable interpretative model.

Predicted Fragmentation of this compound

Upon electron ionization, the molecule will form a molecular ion (M⁺•) which then undergoes a series of cleavage events to yield smaller, stable fragment ions. The monoisotopic mass of the molecular ion is calculated to be 297.98 g/mol (using ⁷⁹Br) and 299.98 g/mol (using ⁸¹Br).[1]

The most probable fragmentation pathways are initiated by the cleavage of bonds adjacent to the oxygen atoms and the loss of stable neutral radicals.

Key Predicted Fragmentation Pathways:

  • Loss of the Isopropyl Radical (•C₃H₇): This is predicted to be a dominant fragmentation pathway. The cleavage of the C-O bond in the isopropoxy group results in the loss of a stable isopropyl radical (mass 43 u). This generates a highly resonance-stabilized phenoxy cation at m/z 255/257 . The high stability of this fragment suggests it could be the base peak.

  • Loss of a Propene Molecule (C₃H₆) via McLafferty-type Rearrangement: Ethers can undergo rearrangement to eliminate an alkene. In this case, the isopropoxy group can facilitate the loss of propene (mass 42 u), leading to a fragment ion at m/z 256/258 .

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage within the isopropyl group can lead to the loss of a methyl radical (mass 15 u), forming a significant ion at m/z 283/285 .

  • Loss of the Trifluoromethoxy Radical (•OCF₃): Cleavage of the aryl C-O bond can result in the loss of the trifluoromethoxy radical (mass 85 u), yielding a brominated isopropoxybenzene cation at m/z 213/215 .

  • Loss of the Bromo Radical (•Br): The loss of the bromine radical (mass 79/81 u) would produce an ion at m/z 219 .

The following diagram illustrates these predicted primary fragmentation routes.

G cluster_frags Primary Fragments M [C₁₀H₁₀BrF₃O₂]⁺• m/z 298/300 (Molecular Ion) F1 [M - C₃H₇]⁺ m/z 255/257 M->F1 - •C₃H₇ (Isopropyl) F2 [M - CH₃]⁺• m/z 283/285 M->F2 - •CH₃ (Methyl) F3 [M - OCF₃]⁺ m/z 213/215 M->F3 - •OCF₃ F4 [M - Br]⁺ m/z 219 M->F4 - •Br

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we compare the expected fragmentation of the target molecule with the experimentally determined mass spectra of simpler analogues. This comparison allows us to identify the influence of each functional group on the overall fragmentation pattern.

m/z Value Proposed Fragment Ion Target Compound (Predicted) 3-Bromoanisole (Observed) [8]1-Bromo-3-(trifluoromethyl)benzene (Observed) [9][10]Rationale for Comparison
M⁺• [Molecule]⁺•298/300 (Moderate)186/188 (High)224/226 (High)The molecular ion peak is a key identifier. Its intensity indicates the stability of the molecule under EI conditions.
[M-15]⁺ [M-CH₃]⁺283/285 (Moderate)171/173 (Moderate)N/ALoss of a methyl group is characteristic of both isopropoxy and methoxy groups (anisoles).
[M-43]⁺ [M-C₃H₇]⁺255/257 (High, likely base peak)N/AN/ASpecific to the loss of the isopropyl group from the target molecule. Its absence in analogues confirms its origin.
[M-Br]⁺ [M-Br]⁺219 (Low-Moderate)107 (Low)145 (Moderate)Loss of the bromine atom. The resulting fragment's stability is influenced by the other substituents.
[Ar-O]⁺ fragment [C₆H₃Br(OCF₃)]⁺254/256 N/AN/ACleavage of the ether bond, specific to the isopropoxy group.
[Ar-CF₃]⁺ [C₇H₄BrO]⁺N/AN/A195/197 (Low)Loss of CF₃ from the trifluoromethyl analogue provides insight into the stability of this substituent.
[C₆H₄Br]⁺ Phenyl-Br cation155/157 (Moderate)155/157 (Low)145 ([C₆H₄F]⁺)This common fragment results from deeper fragmentation, indicating the stability of the bromophenyl cation.

Note: Intensities are qualitative estimates (Low, Moderate, High).

Analysis of Comparison:

  • 3-Bromoanisole (1-bromo-3-methoxybenzene): The mass spectrum of this compound shows a strong molecular ion at m/z 186/188 and a significant fragment from the loss of a methyl radical (-•CH₃) at m/z 171/173.[8] This supports our prediction of a similar methyl loss from the isopropyl group in our target molecule.

  • 1-Bromo-3-(trifluoromethyl)benzene: This analogue demonstrates the fragmentation of a benzene ring substituted with both bromine and a fluorine-containing group.[9][10] Its spectrum shows a strong molecular ion (m/z 224/226) and a key fragment corresponding to the loss of bromine (m/z 145, [C₇H₄F₃]⁺). This suggests that C-Br bond cleavage is a viable, though not always dominant, pathway.

The comparison strongly suggests that the most characteristic fragmentation for this compound will be the loss of the isopropyl radical (•C₃H₇) to form the base peak at m/z 255/257, a pathway unavailable to the simpler analogues.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this semi-volatile halogenated compound.[11][12][13] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Objective: To acquire a full-scan electron ionization (EI) mass spectrum of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or ion trap).

  • Helium (carrier gas, 99.999% purity).

  • Sample: this compound, ~100 µg/mL in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Capillary GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent.

  • Instrument Setup (GC):

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (to maximize sensitivity for a dilute sample).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV (standard energy to ensure fragmentation is consistent with library spectra).[14]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Acquisition: Inject 1 µL of the sample into the GC-MS system and begin data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion peak (M⁺•) with its characteristic M/M+2 bromine isotope pattern and the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation patterns and reference data.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis P1 Dissolve Analyte in Dichloromethane (100 µg/mL) S1 Inject 1 µL into GC Inlet P1->S1 S2 Separation on DB-5ms Column S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analysis (Quadrupole) S3->S4 S5 Detection S4->S5 A1 Extract Mass Spectrum from Chromatogram S5->A1 A2 Identify M⁺• and Fragment Ions A1->A2 A3 Compare with Predicted Pattern A2->A3

Caption: Workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound under electron ionization is predicted to yield a rich and informative fragmentation pattern. The presence of the bromine isotope pattern provides an unmistakable marker for all bromine-containing fragments. The most diagnostic fragmentation is expected to be the loss of the isopropyl radical, leading to a stable base peak at m/z 255/257. By comparing this predicted behavior with known fragmentation of simpler analogues, a high degree of confidence in structural confirmation can be achieved. The provided GC-MS protocol offers a robust starting point for researchers to obtain high-quality, reproducible data for this and similar halogenated aromatic compounds.

References

  • Belay, T. D., & Fletcher, T. R. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 650–661. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants. [Link]

  • PubChem. (n.d.). 3-Bromoanisole. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • D'yakov, Y. A. (2021). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[5]-ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Fluorine Notes, 139(6). [Link]

  • Schulten, H. R., & Beckey, H. D. (1973). Field desorption mass spectrometry of ethers, esters, and glycosides. Organic Mass Spectrometry, 7(8), 861-867. [Link]

Sources

comparing reactivity of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene with its trifluoromethyl analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene and its Trifluoromethyl Analog

Introduction

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly prized for their ability to modulate key molecular properties such as lipophilicity, metabolic stability, and electronic character.[1] This guide presents a detailed comparative analysis of the reactivity of two structurally similar aryl bromides: This compound (1) and 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene (2) .

While both compounds are valuable building blocks, the nuanced electronic differences between the -OCF3 and -CF3 substituents impart distinct reactivity profiles, particularly in transition-metal-catalyzed cross-coupling reactions. Understanding these differences is critical for researchers and drug development professionals to optimize reaction conditions, predict outcomes, and select the appropriate building block for their synthetic campaigns. This document provides a foundational analysis of their electronic properties, extrapolates the expected impact on reactivity, and offers practical experimental protocols for validation.

Pillar 1: Unraveling the Electronic Dichotomy of -OCF3 and -CF3

The reactivity of the carbon-bromine (C-Br) bond in compounds 1 and 2 is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Both -OCF3 and -CF3 are potent electron-withdrawing groups (EWGs), a property that significantly influences the electron density of the benzene ring and, consequently, the susceptibility of the C-Br bond to oxidative addition by a metal catalyst.[1][2] However, the mechanism of their electron withdrawal differs significantly.

  • The Trifluoromethyl (-CF3) Group: This group exerts a powerful, purely electron-withdrawing effect through both induction (-I) and resonance/hyperconjugation (-M). The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework. There is no opposing electron-donating effect.

  • The Trifluoromethoxy (-OCF3) Group: The -OCF3 group presents a more complex electronic picture. Like -CF3, it is strongly electron-withdrawing via the inductive effect (-I). However, the oxygen atom possesses lone pairs that can be donated back to the aromatic ring through a resonance effect (+M).[3][4] This pi-donation partially counteracts the strong inductive withdrawal.[5] Despite this, the overall effect is deactivating, but the resonance donation means its net electron-withdrawing strength is often considered slightly less than that of the -CF3 group.[4]

This electronic tug-of-war is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.

Data Presentation: Hammett Substituent Constants
SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Key Electronic Effects
-CF3 0.44[6]0.57[6]Strong Inductive (-I) and Resonance (-M) Withdrawal
-OCF3 0.38[7]0.35[7]Strong Inductive (-I) Withdrawal, Weak Resonance (+M) Donation

As the data indicates, the -CF3 group generally exhibits a stronger electron-withdrawing character, especially at the para position, compared to the -OCF3 group. For the meta-substituted compounds 1 and 2 , the σ_meta values are more relevant. The higher σ_meta value for -CF3 (0.44) compared to -OCF3 (0.38) suggests that compound 2 possesses a more electron-deficient aromatic ring than compound 1 .

Pillar 2: Implications for Reactivity in Cross-Coupling Reactions

The subtle electronic differences between these groups have profound implications for their performance in widely used synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the palladium(0) catalyst into the C-Br bond. This step is generally accelerated by electron-withdrawing groups on the aryl halide, which lower the electron density of the aromatic ring and make it more susceptible to the nucleophilic attack of the Pd(0) center.

dot digraph "Suzuki_Coupling_Cycle" { graph [fontname="Arial", label="Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle", labelloc=b, fontsize=12, rankdir="LR", splines=ortho, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)(Br)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="[Ar-Pd(II)(R)L₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; product_complex [label="Product Complex", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fixedsize=true, width=1.5, height=0.8];

// Invisible nodes for layout center_point [shape=point, width=0]; base_input [label="R-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; arbr_input [label="Ar-Br\n(Compound 1 or 2)", shape=plaintext, fontcolor="#202124"]; product_output [label="Ar-R\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];

// Edges with labels pd0 -> oa_complex [label=" Oxidative Addition\n (Rate-Influencing Step)", color="#EA4335", fontcolor="#202124"]; oa_complex -> transmetal [label=" Transmetalation", color="#4285F4", fontcolor="#202124"]; transmetal -> pd0 [label=" Reductive\n Elimination", color="#34A853", fontcolor="#202124"];

// Input and Output edges arbr_input -> pd0 [style=invis]; // to position the text base_input -> oa_complex [style=invis]; transmetal -> product_output [style=invis];

// Positioning with invisible edges {rank=same; arbr_input; pd0;} {rank=same; base_input; oa_complex;} {rank=same; transmetal; product_output;} } Caption: Critical steps in the Suzuki-Miyaura cross-coupling reaction.

Given that compound 2 (-CF3 analog) is more electron-poor than compound 1 (-OCF3 analog), we can formulate a clear hypothesis:

Hypothesis: 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene (2) is expected to exhibit higher reactivity (i.e., faster reaction rates or higher yields under identical conditions) in palladium-catalyzed cross-coupling reactions compared to this compound (1), due to the faster rate of oxidative addition.

This difference may be particularly noticeable under mild conditions (e.g., lower temperatures, lower catalyst loadings) where the oxidative addition step is more clearly rate-limiting.

Pillar 3: Experimental Validation Protocols

To empirically test this hypothesis, we propose two parallel, standardized cross-coupling experiments. The protocols below are designed to be self-validating by ensuring that the only significant variable is the identity of the aryl bromide substrate.

A. Comparative Suzuki-Miyaura Coupling

This experiment will compare the efficiency of coupling compounds 1 and 2 with a common boronic acid under standard conditions.

G

Detailed Protocol:

  • Preparation: In two separate oven-dried reaction vials equipped with stir bars, charge Vial A with this compound (1 , 1.0 equiv), and Vial B with 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene (2 , 1.0 equiv).

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv).

  • Solvent Addition: Add toluene (0.25 M relative to aryl bromide) and water (25% v/v of toluene) to each vial.

  • Inerting: Seal the vials and thoroughly degas by bubbling argon through the solution for 10 minutes.

  • Reaction: Place both vials in a preheated oil bath or heating block at 80 °C and stir vigorously.

  • Monitoring & Analysis: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, and 4 hours). Quench the aliquots, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of starting material to product. A higher conversion rate for compound 2 would support the reactivity hypothesis.

B. Comparative Buchwald-Hartwig Amination

This protocol evaluates the reactivity of the two aryl bromides in a C-N bond-forming reaction, which is also highly relevant in pharmaceutical synthesis.[8][9]

Detailed Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.03 equiv) to a vial. Add anhydrous toluene and stir for 10 minutes.

  • Preparation: In two separate oven-dried reaction vials, add sodium tert-butoxide (1.4 equiv). To Vial A, add this compound (1 , 1.0 equiv). To Vial B, add 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene (2 , 1.0 equiv).

  • Reagent Addition: Add morpholine (1.2 equiv) to each vial.

  • Catalyst & Solvent: Add the pre-formed catalyst solution and additional anhydrous toluene (to achieve 0.2 M concentration) to each vial.

  • Inerting & Reaction: Seal the vials, remove from the glovebox, and place in a preheated oil bath at 100 °C.

  • Monitoring & Analysis: Monitor the reactions as described in the Suzuki protocol. The expected outcome is a faster consumption of compound 2 relative to compound 1 .

Conclusion

The choice between this compound and its trifluoromethyl analog is more than a subtle structural change; it is a strategic decision that impacts synthetic efficiency. Based on fundamental electronic principles, the -CF3 substituted analog (2 ) is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to its greater net electron-withdrawing nature, which facilitates the crucial oxidative addition step. The -OCF3 analog (1 ), while still a highly activated substrate, may require slightly more forcing conditions to achieve comparable results. The provided experimental protocols offer a direct and reliable method for validating this hypothesis in a laboratory setting, empowering chemists to make informed decisions in the design and execution of their synthetic routes.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

  • A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Benchchem.

  • A survey of Hammett substituent constants and resonance and field parameters. ACS Publications.

  • Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. ResearchGate.

  • Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit r/OrganicChemistry.

  • 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene. Smolecule.

  • Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate.

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.

  • Selected Hammett substituent constants and susceptibility factors. University of California, Davis.

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. NIH.

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Hammett substituent constants: Topics by Science.gov. Science.gov.

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.

  • 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene. Benchchem.

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

  • Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. NIH.

  • Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. ResearchGate.

Sources

The Trifluoromethoxy Group: A "Super Halogen" for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continuously seek molecular modifications that can fine-tune a drug candidate's properties. Among the vast arsenal of functional groups, the trifluoromethoxy (-OCF3) group has emerged as a particularly powerful tool, earning it the nickname "super-halogen" or "pseudo-halogen".[1][2] Its unique combination of electronic and physicochemical characteristics allows for significant improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the trifluoromethoxy group against other common substituents and details the experimental validation of its advantages.

I. Key Physicochemical Advantages of the Trifluoromethoxy Group

The strategic incorporation of an -OCF3 group can profoundly and beneficially alter a molecule's properties, primarily through its influence on lipophilicity, metabolic stability, and electronic character.[3][4]

Enhanced Lipophilicity for Improved Permeability:

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that governs a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[5] This value is significantly higher than that of a simple methoxy group (-OCH3) and even surpasses that of a trifluoromethyl group (-CF3), making it an excellent choice for increasing a molecule's ability to penetrate cell membranes and the blood-brain barrier.[3]

Table 1: Comparison of Physicochemical Properties of Common Substituents
Substituent Hansch π Value Pauling Electronegativity Key Impact
-H0.002.1Baseline
-F0.144.0Modest lipophilicity increase, blocks metabolism
-Cl0.713.0Significant lipophilicity increase
-CH30.502.5Moderate lipophilicity increase
-OCH3-0.023.5 (Oxygen)Can decrease lipophilicity, metabolically labile
-OCF3 +1.04 4.0 (Fluorine) Strongly increases lipophilicity, metabolically stable
-CF3+0.884.0 (Fluorine)Strongly increases lipophilicity, metabolically stable

Data compiled from multiple sources.[5][6]

Superior Metabolic Stability:

A major challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily.[7] The methoxy group (-OCH3) is a common metabolic soft spot, susceptible to O-demethylation.[8] Replacing it with a trifluoromethoxy group effectively blocks this metabolic pathway. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to enzymatic cleavage.[7] This increased metabolic stability leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

Modulation of Electronic Properties:

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[9] This property can significantly influence the acidity (pKa) of nearby functional groups, which in turn can affect a drug's solubility and its interactions with biological targets. Unlike the methoxy group, which is a resonance donor, the -OCF3 group's ability to act as a hydrogen bond acceptor is diminished, reducing interactions with metabolic enzymes.[5]

II. The Trifluoromethoxy Group in Action: The Case of Riluzole

A prominent example of the successful application of the trifluoromethoxy group is the drug Riluzole (Rilutek®), used for the treatment of amyotrophic lateral sclerosis (ALS).[2][10] Riluzole's chemical structure, 2-amino-6-(trifluoromethoxy)benzothiazole, features the -OCF3 group prominently.[11][12] This group is crucial for its pharmacokinetic profile, contributing to its lipophilicity, which allows it to cross the blood-brain barrier and act on the central nervous system. Furthermore, the metabolic stability conferred by the -OCF3 group ensures a longer duration of action.

III. Experimental Validation of Trifluoromethoxy Advantages

The benefits of the trifluoromethoxy group are not just theoretical; they are rigorously tested and quantified through a series of standard in vitro assays.

Workflow for Evaluating an -OCF3 Modified Drug Candidate

G cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Testing cluster_3 Biological Activity Start Lead Compound (-OCH3 or -H) Synth Synthesize -OCF3 Analog Start->Synth LogP Determine logP (RP-HPLC) Synth->LogP pKa Measure pKa (Potentiometry) Synth->pKa MetStab Metabolic Stability (Liver Microsomes) Synth->MetStab Perm Permeability Assay (e.g., PAMPA) Synth->Perm Binding Target Binding Assay Synth->Binding Activity Functional Assay Binding->Activity

Caption: Evaluation workflow for a trifluoromethoxy-substituted drug candidate.

Experimental Protocol: Determination of Lipophilicity (logP) by RP-HPLC

This protocol describes a common method for experimentally determining a compound's logP value using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is faster and requires less material than the traditional shake-flask method.[13][14]

Objective: To determine the octanol-water partition coefficient (logP) of a test compound by correlating its retention time on an RP-HPLC system with that of known standards.

Materials:

  • RP-HPLC system with a C18 column.

  • Mobile phase: Acetonitrile and water or methanol and water.[15]

  • Test compound and a set of 5-6 calibration standards with well-established logP values.

  • Data acquisition and analysis software.

Procedure:

  • Preparation of Standards and Test Compound: Prepare stock solutions of the standards and the test compound in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile in water (e.g., 5% to 95% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve:

    • Inject each standard individually and record its retention time (tR).

    • Plot the known logP values of the standards against their respective tR.

    • Perform a linear regression to obtain a calibration curve (logP = m * tR + c).

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions and determine its retention time.

  • Calculation:

    • Calculate the logP of the test compound using its retention time and the equation from the calibration curve.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses how quickly a compound is metabolized by liver enzymes, providing a measure of its metabolic stability.[16][17]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[18]

Materials:

  • Pooled human liver microsomes (HLMs).[19]

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (cofactor).

  • Test compound and positive control (e.g., testosterone, verapamil).

  • Acetonitrile with an internal standard for reaction termination.

  • Incubator (37°C), centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a working solution of HLMs in phosphate buffer. Prepare the test compound and control solutions.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.[17]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life: t1/2 = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

IV. Synthetic Strategies for Incorporating the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-containing compounds has historically been challenging. However, recent advances have led to the development of more efficient and versatile methods.[20] These include:

  • Nucleophilic Trifluoromethoxylation: Employing reagents that can deliver an -OCF3 anion.[20]

  • Electrophilic Trifluoromethoxylation: Using reagents like those developed by Togni and Umemoto for the trifluoromethylation of hydroxyl groups.[21]

  • Photoredox Catalysis: Visible-light-mediated methods have emerged as a mild and effective way to construct C-OCF3 and O-CF3 bonds.[20]

The choice of synthetic route depends on the specific substrate and the desired position of the trifluoromethoxy group.

V. Conclusion

The trifluoromethoxy group offers a unique and powerful set of advantages for drug design. Its ability to simultaneously enhance lipophilicity and metabolic stability, while also modulating electronic properties, makes it a highly valuable substituent for optimizing lead compounds.[3][5] As demonstrated by approved drugs like Riluzole and validated through robust in vitro experiments, the strategic incorporation of the -OCF3 group can significantly improve a drug candidate's pharmacokinetic profile and overall potential for success.[2] With the continuous development of novel synthetic methodologies, the trifluoromethoxy group is poised to play an even more prominent role in the future of medicinal chemistry.[20][22]

References

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A Comparative Guide to the Biological Activity of Novel Compounds Derived from 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential biological activities of compounds synthesized from the versatile building block, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. Geared towards researchers, scientists, and professionals in drug development, this document delves into the synthetic rationale, potential therapeutic applications, and a comparative analysis with existing alternatives, supported by established experimental data from related compounds.

Introduction: The Strategic Advantage of Fluorinated Benzene Scaffolds

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability of drug candidates.[1] When combined with other functionalities on a benzene ring, such as an isopropoxy group known to contribute to antibacterial activity in certain derivatives, and a bromine atom that serves as a versatile handle for further chemical modifications, the starting material this compound emerges as a highly promising scaffold for the synthesis of novel bioactive molecules.[3][4]

This guide will explore the synthesis and potential biological activity of a novel guanidine-containing compound derived from this scaffold, and compare its projected efficacy with that of a known antibacterial agent, isopropoxy benzene guanidine (IBG).

Synthesis of a Novel Bioactive Compound: A Proposed Pathway

The bromine atom on the starting material, this compound, provides a reactive site for the introduction of various functional groups through cross-coupling reactions. To explore the potential for antibacterial activity, we propose the synthesis of a guanidine derivative, inspired by the known antibacterial properties of compounds like isopropoxy benzene guanidine (IBG).[4][5][6]

The proposed synthetic pathway involves a Buchwald-Hartwig amination reaction to introduce a protected guanidine group, followed by deprotection.

Synthetic Pathway start 1-Bromo-3-isopropoxy-5- (trifluoromethoxy)benzene reagents1 Boc-Guanidine, Pd(OAc)2, Xantphos, Cs2CO3, Dioxane intermediate Protected Guanidine Derivative start->intermediate Buchwald-Hartwig Amination reagents2 Trifluoroacetic Acid (TFA), Dichloromethane (DCM) product Target Compound: 3-Isopropoxy-5-(trifluoromethoxy)phenylguanidine intermediate->product Deprotection

Caption: Proposed synthesis of a novel guanidine derivative.

Experimental Protocol: Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylguanidine

Step 1: Buchwald-Hartwig Amination

  • To a dried Schlenk flask, add this compound (1.0 eq), N,N'-Di-Boc-guanidine (1.2 eq), Palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and Cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the protected guanidine derivative.

Step 2: Deprotection

  • Dissolve the protected guanidine derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the final compound, 3-Isopropoxy-5-(trifluoromethoxy)phenylguanidine.

Comparative Biological Activity: A Head-to-Head Analysis

The primary anticipated biological activity of our synthesized compound is antibacterial, owing to the presence of the guanidine moiety. We will compare its expected performance against the known antibacterial agent, isopropoxy benzene guanidine (IBG).

FeatureProposed Compound: 3-Isopropoxy-5-(trifluoromethoxy)phenylguanidine Alternative: Isopropoxy Benzene Guanidine (IBG) [4][5]
Mechanism of Action Expected to disrupt bacterial cell membranes by interacting with negatively charged phospholipids, leading to membrane depolarization and cell death.Disrupts bacterial cell membranes, leading to dissipation of proton motive force and accumulation of intracellular ATP.[4][6]
Potency (Expected) The trifluoromethoxy group may enhance lipophilicity, potentially leading to improved membrane penetration and increased potency compared to IBG.Exhibits potent antibacterial activity against Gram-positive bacteria, with MIC values in the range of 1-4 µg/mL against strains like Staphylococcus aureus.[3][7]
Spectrum of Activity Likely to be most effective against Gram-positive bacteria. The trifluoromethoxy group might influence the spectrum.Primarily active against Gram-positive bacteria. Shows synergistic activity with colistin against Gram-negative pathogens.[4][6]
Metabolic Stability The C-F bonds in the trifluoromethoxy group are highly stable, which is expected to confer greater metabolic stability.Susceptible to metabolic degradation pathways typical for aromatic ethers.

Experimental Protocols for Biological Evaluation

To validate the antibacterial activity of the synthesized compound, the following standard microbiological assays would be performed.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC Assay Workflow A Prepare serial dilutions of compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth and determine MIC C->D

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action: Bacterial Membrane Permeability Assay

Objective: To assess the compound's ability to disrupt the bacterial cytoplasmic membrane.

Protocol:

  • Grow a mid-logarithmic phase culture of the target bacteria.

  • Wash and resuspend the cells in a suitable buffer.

  • Treat the bacterial suspension with the synthesized compound at its MIC and 2x MIC.

  • At various time points, add a fluorescent probe that only enters cells with compromised membranes (e.g., propidium iodide).

  • Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates membrane damage.

Membrane Permeability Assay cluster_0 Bacterial Cell Intact_Membrane Intact Membrane Damaged_Membrane Damaged Membrane Intact_Membrane->Damaged_Membrane causes damage Fluorescence Fluorescence (Signal) Damaged_Membrane->Fluorescence results in Compound Synthesized Compound Compound->Intact_Membrane interacts with Propidium_Iodide Propidium Iodide (Fluorescent Probe) Propidium_Iodide->Damaged_Membrane enters cell

Caption: Conceptual diagram of a bacterial membrane permeability assay.

Conclusion and Future Directions

The strategic design of novel compounds from this compound holds significant promise for the discovery of new therapeutic agents. The proposed guanidine derivative is anticipated to exhibit potent antibacterial activity, potentially with enhanced pharmacokinetic properties due to the trifluoromethoxy group. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the therapeutic potential of this and other compounds derived from this versatile scaffold. Future work should also explore the modification of the isopropoxy group and the introduction of other functionalities at the bromine position to generate a library of compounds for broader screening against various biological targets.

References

  • Smolecule. (2023, August 15). Buy Isopropoxybenzene | 2741-16-4.
  • PubMed. (2023, February 14). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens.
  • Frontiers in Microbiology. (2024, February 1). Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer.
  • ASM Journals. (2022, December 8). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens | Microbiology Spectrum.
  • MDPI. Isopropoxy Benzene Guanidine Ameliorates Streptococcus suis Infection In Vivo and In Vitro.
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A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison for the purity validation of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a key building block in the synthesis of various pharmaceutical agents.[1][2] We will explore a robust High-Performance Liquid Chromatography (HPLC) method, detail its validation according to regulatory standards, and compare its performance with alternative analytical techniques.

The Critical Role of Purity for this compound

This compound is a complex substituted aromatic compound.[2][3] Its molecular structure, featuring a bromine atom, an isopropoxy group, and a trifluoromethoxy group, makes it a versatile intermediate. However, the synthesis of such a molecule can lead to various impurities, including positional isomers, starting material residues, and by-products from incomplete reactions or side reactions. The presence of these impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5] Therefore, a validated, stability-indicating analytical method is crucial for its quality control.

Gold Standard: Purity Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6][7] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential non-polar impurities.

Proposed HPLC Method

A scientifically sound starting point for the analysis of this halogenated aromatic compound involves a C18 stationary phase, which separates compounds based on their hydrophobicity.[8][9]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A PDA detector would be advantageous to assess peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow

Method Validation: A Trustworthy and Self-Validating System

To ensure the developed HPLC method is suitable for its intended purpose, a thorough validation must be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][13] To establish this, forced degradation studies are indispensable.[14][15][16] These studies involve subjecting the this compound sample to various stress conditions to intentionally generate degradation products.[4][5]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The HPLC method is then used to analyze these stressed samples. The method is considered specific if all degradation product peaks are well-resolved from the main peak of this compound.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[17][18] This is typically assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[13][17] It is often determined by a recovery study, where a known amount of pure this compound is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[17][18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution of analyte from all potential impurities and degradantsResolution > 2.0
Linearity Analysis of 5-7 concentrations across the working ranger² ≥ 0.999
Accuracy Recovery of spiked analyte at 3 levels (n=3)98.0% - 102.0% recovery
Precision
- Repeatability6 replicate injections of the same sample%RSD ≤ 2.0%
- Intermediate PrecisionAnalysis on different days/analysts/instruments%RSD ≤ 2.0%
LOD Signal-to-Noise Ratio or statistical calculationS/N ≈ 3:1
LOQ Signal-to-Noise Ratio or statistical calculationS/N ≈ 10:1
Robustness Deliberate variation of method parametersSystem suitability parameters met

Comparison with Alternative Analytical Methods

While HPLC is the workhorse for purity analysis, other techniques can be employed, each with its own set of advantages and limitations.[6][19]

Method_Selection

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.[6]

  • Advantages:

    • Higher Resolution and Sensitivity: Superior separation efficiency compared to traditional HPLC.

    • Faster Analysis Times: Significantly reduces run times, increasing throughput.

    • Reduced Solvent Consumption: More environmentally friendly and cost-effective.

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than HPLC systems.

    • Method Transfer Challenges: Transferring methods from HPLC to UPLC requires careful optimization and revalidation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[6]

  • Advantages:

    • Excellent for Volatile Impurities: Ideal for detecting and quantifying residual solvents or volatile by-products from the synthesis.

    • High Sensitivity: Especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Disadvantages:

    • Not Suitable for Non-Volatile Compounds: this compound and many of its potential degradation products are not sufficiently volatile for GC analysis without derivatization.

    • Thermal Degradation Risk: The high temperatures used in the GC inlet and column can cause thermally labile compounds to degrade.

Hyphenated Techniques: LC-MS and GC-MS

Coupling chromatography with mass spectrometry provides structural information about the separated components.

  • Advantages:

    • Impurity Identification: Allows for the determination of the molecular weight of unknown impurities and degradation products, which is crucial for understanding degradation pathways and for regulatory submissions.[1]

  • Disadvantages:

    • Complexity and Cost: These are more complex and expensive systems to purchase, operate, and maintain.

    • Not Primarily for Quantification: While quantitative, they are more often used for identification purposes, with UV-based detection being the standard for purity quantification in quality control environments.

Comparative Summary of Analytical Techniques

FeatureHPLCUPLCGCLC-MS / GC-MS
Primary Application Purity & AssayPurity & AssayVolatile ImpuritiesImpurity Identification
Resolution HighVery HighHighVery High
Analysis Time ModerateFastFastModerate to Fast
Sensitivity GoodVery GoodVery GoodExcellent
Instrument Cost ModerateHighModerateHigh
Suitability for Analyte ExcellentExcellentPoor (non-volatile)Excellent (for identification)

Conclusion

For the comprehensive purity validation of this compound, a well-validated, stability-indicating HPLC method stands as the most robust and reliable choice for routine quality control. It offers an optimal balance of resolution, sensitivity, and cost-effectiveness. While UPLC presents an opportunity for increased throughput and sensitivity, and GC is essential for analyzing volatile impurities, HPLC remains the gold standard for the primary purity assessment of this critical pharmaceutical intermediate. The use of mass spectrometry as a complementary technique is highly recommended for the structural elucidation of any unknown impurities or degradation products identified during the validation and stability studies.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
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A Comparative Study of Palladium Catalysts for the Coupling of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Complex Aryl Bromide Coupling

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for forging these connections with high precision and functional group tolerance.[1][2][3][4] This guide focuses on a particularly challenging substrate: 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. The unique electronic and steric properties of this molecule, namely the electron-withdrawing trifluoromethoxy group and the bulky isopropoxy group, necessitate a careful selection of the palladium catalyst system to achieve optimal reaction outcomes.

This publication provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this complex aryl bromide. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comprehensive comparison of catalyst performance to empower researchers in their synthetic endeavors.

The Substrate: this compound

The structure of this compound presents a duality of electronic and steric challenges. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which can influence the reactivity of the aryl bromide.[4] Conversely, the isopropoxy group ortho to the bromine atom introduces significant steric hindrance, which can impede the approach of the catalyst and the coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex and subsequent reductive elimination to yield the biaryl product.[5]

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OR')_2) Ar-Pd(II)(R)L_n->Pd(0)L_n Regeneration Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

For sterically hindered and electron-deficient aryl bromides, the choice of ligand is critical. Bulky and electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination.[6][7]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Turnover Number (TON)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10092920
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane10095950
[Pd(dppf)Cl₂]dppfK₂CO₃DME8085850
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8070700

Note: This data is representative and based on couplings of similar sterically hindered and electron-deficient aryl bromides. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.01 mmol) and ligand (0.02 mmol, if applicable).

  • Add the appropriate solvent (5 mL).

  • Heat the reaction mixture to the specified temperature and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Olefin Arylation

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[8][9] The mechanism involves oxidative addition, migratory insertion of the olefin into the Pd-Ar bond, and subsequent β-hydride elimination to afford the arylated alkene and regenerate the Pd(0) catalyst.[10]

Heck_Coupling_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Olefin_Complex Ar-Pd(II)(Br)L_n(Olefin) Ar-Pd(II)(Br)L_n->Olefin_Complex Olefin Coordination Intermediate R-CH(Pd(II)L_n)-CH(Ar)-R' Olefin_Complex->Intermediate Migratory Insertion Product_Complex [HPd(II)(Br)L_n] + Product Intermediate->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L_n Reductive Elimination (+ Base)

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Comparative Performance of Palladium Catalysts for Heck Coupling

The success of the Heck reaction with challenging substrates often relies on the use of thermally stable and highly active catalysts. N-heterocyclic carbene (NHC) ligands have shown particular promise in this regard.[11]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF10075
Herrmann's Catalyst-NaOAcNMP12088
Pd(OAc)₂ / IPrIPrK₂CO₃Dioxane11091
[PdCl₂(dppf)]dppfCs₂CO₃DMAc10082

Note: This data is representative and based on couplings of similar aryl bromides. Actual results may vary.

Experimental Protocol: Heck Coupling

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.02 mmol), and the base (1.5 mmol).

  • Add the solvent (5 mL).

  • Heat the mixture to the indicated temperature for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the coupling of aryl halides with a wide range of amines.[12][13] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[5]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Amido_Complex [Ar-Pd(II)(NR'R'')L_n] Ar-Pd(II)(Br)L_n->Amido_Complex Amine Coordination & Deprotonation (HNR'R'', Base) Amido_Complex->Pd(0)L_n Regeneration Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

The choice of a strong, non-nucleophilic base and a bulky, electron-rich ligand is crucial for the success of Buchwald-Hartwig aminations, especially with sterically demanding substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / RuPhosRuPhosNaOt-BuToluene10094
Pd(OAc)₂ / BrettPhosBrettPhosK₃PO₄t-Amyl alcohol11096
G3-XPhos precatalystXPhosLHMDSDioxane10097
[Pd(allyl)Cl]₂ / cataCXium AcataCXium AK₂CO₃t-BuOH9089

Note: This data is representative and based on couplings of similar aryl bromides. Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with the palladium precatalyst (0.01 mmol), the ligand (0.012 mmol if applicable), and the base (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in the chosen solvent (2 mL).

  • Seal the vial and heat the reaction mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate and purify the product by chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound presents a formidable synthetic challenge that can be overcome with a judicious choice of catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky biarylphosphine ligands such as SPhos, XPhos, RuPhos, and BrettPhos, in combination with appropriate palladium precursors and bases, offer excellent reactivity and high yields. For Heck couplings, thermally robust catalysts, including those based on N-heterocyclic carbene ligands, are often preferred.

The data and protocols presented in this guide provide a solid foundation for researchers and process chemists working with this and structurally related molecules. Continued innovation in ligand design and catalyst development will undoubtedly further expand the scope and utility of these powerful transformations in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

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  • Chen, Z., Vorobyeva, E., Mitchell, S., Fako, E., Ortuño, M. A., López, N., ... & Pérez-Ramírez, J. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature nanotechnology, 13(8), 702-707. [Link]

  • Valente, C., Organ, M. G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(45), 15889-15896. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

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A Comparative Guide to the Metabolic Stability of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive comparison of the metabolic stability of a series of hypothetical derivatives of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, a scaffold with potential applications in medicinal chemistry. By presenting robust experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the lead optimization process.

The Critical Role of Metabolic Stability in Drug Design

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[3][4] While metabolism is a crucial detoxification process, rapid metabolism can lead to low systemic exposure of a drug, diminishing its therapeutic efficacy. Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity. Therefore, a key objective in drug design is to engineer molecules with an optimal metabolic stability profile. The presence of specific functional groups can significantly impact a drug's susceptibility to metabolic enzymes.[5]

This guide will explore how structural modifications to the this compound core can influence its metabolic fate. We will delve into two of the most common in vitro assays for assessing metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

Comparative Metabolic Stability of Derivatives

To illustrate the impact of structural modifications on metabolic stability, a series of hypothetical derivatives of this compound were synthesized and evaluated. The parent compound (Derivative A) and its analogs (Derivatives B-D) were subjected to both human liver microsomal and hepatocyte stability assays. The key metabolic stability parameters, half-life (t½) and intrinsic clearance (CLint), were determined.

DerivativeStructureModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
A This compoundParent Compound4531.03542.1
B 1-(4-chlorophenyl)-3-isopropoxy-5-(trifluoromethoxy)benzeneReplacement of Bromo with 4-chlorophenyl2555.41876.7
C 1-Bromo-3-hydroxy-5-(trifluoromethoxy)benzeneO-dealkylation of isopropoxy to hydroxyl>120<11.59514.5
D 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzeneTrifluoromethoxy to trifluoromethyl5226.64136.0

Data Interpretation:

  • Derivative B exhibited significantly lower metabolic stability compared to the parent compound (A). The introduction of a 4-chlorophenyl group likely provides an additional site for oxidative metabolism by CYP enzymes, leading to a shorter half-life and higher intrinsic clearance.

  • Derivative C , with the isopropoxy group replaced by a hydroxyl group, demonstrated a marked increase in metabolic stability. This suggests that the isopropoxy group is a primary site of metabolism (likely through O-dealkylation) in the parent compound. The resulting phenol is more polar and may be more readily conjugated and eliminated, but its formation appears to be the rate-limiting step.

  • Derivative D , where the trifluoromethoxy group is replaced by a trifluoromethyl group, showed a modest increase in metabolic stability. This could be attributed to the slightly different electronic properties and steric hindrance around the trifluoromethyl group compared to the trifluoromethoxy group, potentially altering the binding affinity to metabolic enzymes.

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide for conducting liver microsomal and hepatocyte stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay is a high-throughput screening method used to assess the metabolic stability of compounds in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[6][7]

Experimental Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis cluster_data Data Analysis prep_mics Prepare Microsomal Solution mix Mix Microsomes and Test Compound prep_mics->mix prep_cpd Prepare Test Compound Solution prep_cpd->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calc

Caption: Workflow for Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a microsomal solution by thawing and diluting liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[8]

    • Prepare a working solution of the test compound in the same buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.[9]

    • Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the cofactor.[8]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, mix the microsomal solution with the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent, such as cold acetonitrile, which also contains an internal standard for analytical quantification.[7]

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[13]

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it contains the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14][15]

Experimental Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis cluster_data Data Analysis prep_hep Thaw and Prepare Hepatocyte Suspension mix Incubate Hepatocytes with Test Compound at 37°C prep_hep->mix prep_cpd Prepare Test Compound Solution prep_cpd->mix time_points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) mix->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Separate Cell Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calc

Caption: Workflow for Hepatocyte Stability Assay.

Detailed Protocol:

  • Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's instructions and prepare a cell suspension of a known density in the appropriate incubation medium.[14]

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • In a suitable plate format, incubate the hepatocyte suspension with the test compound at 37°C in a humidified incubator with 5% CO2.[15]

    • At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.[14]

  • Sample Processing and Analysis:

    • Terminate the metabolic activity by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard.[15]

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[11][12]

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay. Plot the natural logarithm of the percentage of the remaining compound versus time to determine the elimination rate constant.

    • Calculate the half-life (t½) and intrinsic clearance (CLint), where CLint is expressed as µL/min/10^6 cells.[16]

Causality Behind Experimental Choices

The choice between a microsomal and a hepatocyte stability assay depends on the stage of drug discovery and the specific questions being addressed.

  • Microsomal stability assays are often employed in the early stages of lead optimization due to their high-throughput nature and lower cost.[7] They are particularly useful for assessing Phase I metabolism mediated by CYP enzymes.

  • Hepatocyte stability assays , while more complex and costly, provide a more comprehensive picture of hepatic metabolism, including both Phase I and Phase II pathways, as well as the influence of cellular uptake and transport processes.[15][17] They are typically used for more advanced lead compounds to better predict in vivo clearance.

The inclusion of positive controls with known metabolic profiles (e.g., a rapidly metabolized compound and a slowly metabolized compound) is crucial for validating the enzymatic activity of the liver fractions or hepatocytes in each experiment.[18]

Conclusion

The metabolic stability of this compound and its derivatives can be systematically evaluated and compared using in vitro assays. The hypothetical data presented in this guide demonstrates that even minor structural modifications can have a significant impact on a compound's metabolic fate. By understanding the relationship between chemical structure and metabolic stability, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, ultimately increasing the probability of success in the drug development pipeline. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct these critical studies with scientific integrity.

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A Comparative Guide to the Structural Elucidation of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of state-of-the-art techniques for the structural elucidation of novel compounds, using the example of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene. While a public crystal structure for this specific molecule is not available, we will draw upon crystallographic data from structurally related brominated and fluorinated benzene derivatives to illustrate the power and limitations of various analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the optimal experimental pathways for characterizing new chemical entities.

Introduction to this compound

This compound (C₁₀H₁₀BrF₃O₂) is a substituted aromatic compound with functional groups that are of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[2] The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the isopropoxy group can influence solubility and binding interactions. A definitive understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its physicochemical properties and biological activity.

A Comparative Analysis of Structural Elucidation Techniques

The determination of a small molecule's structure is rarely accomplished with a single technique. Instead, a combination of methods provides a more complete and validated picture. Here, we compare the gold standard, X-ray crystallography, with several powerful alternatives.

Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is an analytical technique that provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.[3] By diffracting X-rays off a single crystal, one can determine the arrangement of atoms, bond lengths, and bond angles with high precision.[4]

Strengths:

  • Provides a complete and unambiguous 3D structure.

  • Offers precise measurements of molecular dimensions.

  • Can reveal details of intermolecular interactions and crystal packing.

Limitations:

  • Requires the growth of high-quality single crystals, which can be a significant bottleneck.[5]

  • The determined structure is that of the solid state, which may differ from the conformation in solution.

While the specific crystal structure of this compound is not publicly available, analysis of related substituted bromobenzenes reveals common packing motifs driven by C-H···Br and Br···Br interactions.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds like our target molecule, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[9][10][11][12]

Strengths:

  • Provides detailed information about the connectivity of atoms in a molecule.

  • Can be used to determine the structure of molecules in solution, which is often more biologically relevant.

  • Does not require crystallization.

Limitations:

  • Does not directly provide the 3D structure in the same way as X-ray crystallography.

  • Spectra can be complex and require sophisticated interpretation, especially for larger molecules.[11][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[14] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, providing a clear signature for the presence of a bromine atom.[15][16][17]

Strengths:

  • Highly sensitive, requiring only small amounts of sample.

  • Provides accurate molecular weight determination.

  • Fragmentation patterns offer clues about the molecular structure.

Limitations:

  • Does not provide information on stereochemistry or the 3D arrangement of atoms.

  • Interpretation of fragmentation patterns can be complex.[18]

Computational Crystal Structure Prediction (CSP)

Crystal Structure Prediction is a computational method that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[19] It involves generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.[20][21]

Strengths:

  • Can predict possible crystal structures without the need for experimental data.

  • Can help in understanding polymorphism and identifying the most stable crystal form.[20]

  • Can be used in conjunction with powder X-ray diffraction data to solve crystal structures when single crystals are not available.[22]

Limitations:

  • Computationally intensive, especially for flexible molecules.

  • The accuracy of the prediction depends heavily on the force fields and computational methods used.[23]

Microcrystal-Electron Diffraction (MicroED)

MicroED is an emerging technique that uses an electron beam to determine the structure of molecules from nanocrystals.[5] This method is particularly advantageous when growing crystals large enough for X-ray diffraction is challenging.[24]

Strengths:

  • Can be used with crystals that are a billionth of the size required for X-ray crystallography.[5]

  • Rapid data collection, often in under 30 minutes.[5]

  • Can be used to analyze individual nanocrystals in a powder mixture.[5]

Limitations:

  • A relatively new technique compared to X-ray crystallography.

  • Requires specialized equipment.

Data Comparison

TechniqueInformation ObtainedSample RequirementsThroughputKey Advantages for this compound
Single-Crystal X-ray Diffraction Atomic coordinates, bond lengths, bond angles, crystal packingHigh-quality single crystal (~100 µm)Low to MediumUnambiguous 3D structure, intermolecular interactions
NMR Spectroscopy Chemical shifts, coupling constants, connectivitySoluble sample (~1-10 mg)HighSolution-state structure, confirmation of functional groups (¹⁹F NMR)
Mass Spectrometry Molecular weight, elemental composition, fragmentationSmall amount of sample (µg to ng)HighConfirmation of molecular formula, characteristic isotopic pattern of bromine
Crystal Structure Prediction Predicted stable crystal polymorphs2D chemical structureLowGuides experimental crystallization, identifies potential polymorphs
Microcrystal-Electron Diffraction Atomic coordinates, bond lengths, bond anglesNanocrystals in a powderMediumStructure determination from very small crystals

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.[25]

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the model using full-matrix least-squares on F² to obtain the final, accurate crystal structure.[25]

Protocol 2: 2D NMR for Structural Elucidation
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify the chemical shifts of all proton and carbon environments. Acquire a ¹⁹F NMR spectrum to identify the chemical shift of the trifluoromethoxy group.

  • COSY (Correlation Spectroscopy) Acquisition: Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks, which helps in assigning protons on the aromatic ring and the isopropoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition: Run a ¹H-¹³C HSQC experiment to correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Perform a ¹H-¹³C HMBC experiment to identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule, such as the isopropoxy group to the benzene ring.

  • Data Analysis: Integrate the information from all NMR experiments to build a complete picture of the molecule's connectivity and confirm its structure in solution.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

logical_comparison cluster_methods Analytical Techniques cluster_data Derived Information Target Target Molecule (this compound) SCXRD SCXRD Target->SCXRD NMR NMR Target->NMR MS Mass Spec Target->MS CSP CSP Target->CSP MicroED MicroED Target->MicroED Structure_3D 3D Structure (Solid State) SCXRD->Structure_3D Connectivity Connectivity (Solution State) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight Predicted Predicted Polymorphs CSP->Predicted MicroED->Structure_3D Final_Analysis Final_Analysis Structure_3D->Final_Analysis Comprehensive Structural Characterization Connectivity->Final_Analysis Comprehensive Structural Characterization MolWeight->Final_Analysis Comprehensive Structural Characterization Predicted->Final_Analysis Comprehensive Structural Characterization

Caption: Integrated approach for structural elucidation.

Conclusion

The structural characterization of a novel molecule like this compound is a multifaceted challenge that is best addressed by an integrated analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, its success is contingent on the ability to grow high-quality crystals. Techniques such as NMR and mass spectrometry are essential for confirming the molecular structure and providing insights into its solution-state behavior. Furthermore, computational methods like Crystal Structure Prediction and emerging experimental techniques like MicroED are expanding the toolkit available to researchers, enabling the structural analysis of ever more challenging systems. By judiciously combining these methods, scientists can achieve a comprehensive and validated understanding of a molecule's structure, which is a critical step in the development of new pharmaceuticals and materials.

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A Senior Application Scientist's Guide to the Strategic Synthesis of Trifluoromethoxy-Substituted Aromatics: A Cost-Benefit Analysis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision, balancing reactivity, cost, and the ultimate impact on the target molecule's properties. This guide provides an in-depth cost-benefit analysis of utilizing 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene as a key intermediate. We will objectively compare its synthetic utility and inherent benefits against viable alternatives, supported by established chemical principles and extrapolated experimental data.

The Strategic Advantage of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern medicinal chemistry. Its incorporation into a drug candidate can profoundly and beneficially influence its pharmacokinetic and pharmacodynamic profile.[1]

Key Physicochemical Benefits:

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[1]

  • Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved dosing regimens.[1]

  • Modulation of pKa: As a strong electron-withdrawing group, the -OCF₃ moiety can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing target binding and solubility.

  • Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to enhanced binding affinity and selectivity for the target protein.

A prime example of the successful application of a trifluoromethoxy group is in the drug Riluzole , used to treat amyotrophic lateral sclerosis (ALS). The presence of the -OCF₃ group enhances its ability to cross the blood-brain barrier and contributes to its metabolic stability, which are critical for its efficacy in treating this neurodegenerative disease.[1]

Synthesis and Cost Analysis of this compound

A plausible and efficient synthesis of this compound would likely commence from a readily available starting material such as 3,5-dihydroxybenzoic acid. The synthesis would involve a sequence of functional group manipulations, including etherification, conversion of the carboxylic acid to an amino group (e.g., via a Curtius or Hofmann rearrangement), followed by a Sandmeyer reaction to introduce the bromine atom.

A 3,5-Dihydroxybenzoic Acid B Esterification & Isopropylation A->B 1. SOCl₂, MeOH 2. Isopropyl bromide, K₂CO₃ C Ester Hydrolysis B->C LiOH, THF/H₂O D Curtius/Hofmann Rearrangement C->D 1. DPPA, Et₃N 2. t-BuOH, heat 3. TFA E 3-Isopropoxy-5-hydroxyaniline D->E F Trifluoromethylation E->F e.g., Trifluoromethylating agent G 3-Isopropoxy-5-(trifluoromethoxy)aniline F->G H Sandmeyer Reaction G->H 1. NaNO₂, HBr 2. CuBr I 1-Bromo-3-isopropoxy-5- (trifluoromethoxy)benzene H->I

Caption: Plausible synthetic route to this compound.

Cost Considerations:

The multi-step nature of this synthesis contributes to the relatively high cost of this compound. The cost of specialized reagents, particularly for the introduction of the trifluoromethoxy group, and the purification required at each step are significant factors.

Comparative Analysis of Synthetic Precursors

The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical compounds.

Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[4] Aryl bromides often represent an optimal balance of reactivity and stability, making them widely used in both laboratory and industrial settings.

Comparison with Alternative Building Blocks
Compound Structure Approximate Cost (USD/gram) Key Features & Considerations
This compound this compound~150-200Introduces both a bulky lipophilic isopropoxy group and a metabolically stable, electron-withdrawing trifluoromethoxy group.
1-Bromo-3-chloro-5-(trifluoromethoxy)benzene 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene~50-70Allows for sequential cross-coupling reactions due to the differential reactivity of the C-Br and C-Cl bonds.
1-Bromo-3,5-bis(trifluoromethoxy)benzene 1-Bromo-3,5-bis(trifluoromethoxy)benzene~80-120Introduces two strongly electron-withdrawing and metabolically stable groups, significantly impacting the electronic properties of the resulting molecule.
1-Iodo-3-isopropoxy-5-(trifluoromethoxy)benzene 1-Iodo-3-isopropoxy-5-(trifluoromethoxy)benzene>250Expected to be more reactive in cross-coupling reactions, potentially allowing for milder reaction conditions, but at a significantly higher cost and lower stability.[6]
1-Bromo-3,5-dimethoxybenzene 1-Bromo-3,5-dimethoxybenzene<10A significantly cheaper alternative for introducing two alkoxy groups, but lacks the beneficial properties of the trifluoromethoxy group.[7]

Note: Prices are estimates based on currently available supplier information and are subject to change.

Experimental Protocols

The following are generalized, yet detailed, protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for this compound and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Start Start A Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 equiv) in a Schlenk flask. Start->A B Evacuate and backfill with inert gas (Ar or N₂) three times. A->B C Add degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene). B->C D Heat reaction mixture (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up: - Quench with H₂O - Extract with organic solvent - Wash, dry, and concentrate E->F G Purify by column chromatography. F->G End End G->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[8]

Start Start A Combine Aryl Bromide (1.0 equiv), Amine (1.2 equiv), Pd Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), and Base (e.g., NaOtBu, 1.4 equiv) in a glovebox or under inert atmosphere. Start->A B Add degassed solvent (e.g., Toluene or Dioxane). A->B C Heat reaction mixture (e.g., 80-110 °C) with stirring. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Work-up: - Filter through Celite - Concentrate - Aqueous work-up D->E F Purify by column chromatography. E->F End End F->End

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with a magnetic stir bar, the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and filter through a pad of Celite.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl amine.

Conclusion and Recommendations

This compound is a valuable, albeit costly, building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its primary benefit lies in the introduction of the trifluoromethoxy group, which can confer significant advantages in terms of metabolic stability and lipophilicity.

Cost-Benefit Recommendation:

  • For early-stage drug discovery and lead optimization, where the goal is to explore the impact of the trifluoromethoxy group on biological activity and ADME properties, the higher cost of this compound is justified. The potential for discovering a drug candidate with a superior profile outweighs the initial investment in the starting material.

  • For later-stage development and large-scale synthesis, a thorough cost analysis is imperative. If the performance of a cheaper alternative, such as a chloro- or non-fluorinated analog, is comparable in terms of yield and purity, and the final product's desired properties are not compromised, switching to a more economical starting material should be strongly considered. However, the potential for improved patient outcomes and a more favorable dosing regimen due to the presence of the trifluoromethoxy group should also be factored into the overall value proposition.

Ultimately, the decision to use this compound is a strategic one that must be made on a case-by-case basis, carefully weighing the synthetic cost against the profound and often game-changing benefits of incorporating a trifluoromethoxy group into a final drug product.

References

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Safety Operating Guide

Navigating the Disposal of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS No. 1221793-61-8), a halogenated aromatic compound. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Compound Characteristics and Assumed Hazards

Understanding the inherent properties of a chemical is the foundation of its safe management. Based on the analysis of similar molecules, such as 1-Bromo-3-(trifluoromethoxy)benzene and other halogenated aromatic ethers, we can infer the following key characteristics and potential hazards for this compound.

PropertyInferred Value/ClassificationRationale & Significance for Disposal
Molecular Formula C₁₀H₁₀BrF₃O₂The presence of bromine and fluorine designates this compound as a halogenated organic substance, which has specific regulatory implications for waste disposal.
Physical State Likely a liquid at room temperature.Liquid waste requires secondary containment to prevent spills and facilitate transfer.
GHS Hazard Class Assumed to be: • Acute Toxicity, Oral (Harmful) • Skin Corrosion/Irritation • Serious Eye Damage/Eye Irritation • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)These assumed hazards, based on analogous compounds, necessitate the use of comprehensive Personal Protective Equipment (PPE) during all handling and disposal stages to prevent exposure.[1]
Environmental Hazard Potentially toxic to aquatic life.Discharge into drains or the environment is strictly prohibited. Disposal must be conducted through approved hazardous waste channels.
Combustibility Likely a combustible liquid.[2]Waste should be stored away from ignition sources. Fire-fighting measures for chemical fires should be readily available.

The Causality of Disposal Choices: Why Halogenated Organics Require Special Handling

The presence of halogen atoms (in this case, bromine and fluorine) on the aromatic ring significantly influences the chemical's reactivity and environmental fate. The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the molecule's stability.[3] Upon improper disposal, such as incineration at inadequate temperatures, halogenated organic compounds can form highly toxic and persistent byproducts like dioxins and furans. Therefore, the designated disposal pathway for these compounds is high-temperature incineration in a specially designed hazardous waste incinerator that can effectively scrub acidic and toxic off-gases.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to mitigate risks and ensure regulatory compliance.

Phase 1: Immediate In-Lab Handling and Waste Segregation
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the compound, at a minimum, the following PPE must be worn:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A flame-resistant lab coat.

    • Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Waste Segregation is Critical:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."

    • Crucially, do not mix this compound with non-halogenated organic waste. This is due to the different incineration requirements and associated disposal costs.

    • Avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous or exothermic reactions.[4]

Phase 2: Waste Accumulation and Container Management
  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The waste container must be labeled with the following information at the moment the first drop of waste is added:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date of initial accumulation.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[2] The storage area should have secondary containment to capture any potential leaks.

Phase 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: If safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent material into the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleanup materials must also be disposed of as hazardous waste.

Phase 4: Final Disposal Logistics
  • Engage a Certified Waste Contractor: The final disposal of this compound must be handled by a licensed and certified environmental waste management company. This is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Documentation: Complete all necessary waste manifest forms provided by the contractor. Accurate documentation is a critical component of the cradle-to-grave responsibility for hazardous waste generators.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible 'Halogenated Organic Waste' Container fume_hood->waste_container segregation Is the waste mixed with non-halogenated solvents? waste_container->segregation remediate Action: Re-segregate waste if possible. Consult EHS. segregation->remediate Yes transfer Transfer Waste to Container segregation->transfer No remediate->waste_container seal_store Securely Seal and Store in Designated Satellite Accumulation Area transfer->seal_store spill Spill Occurs? seal_store->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Contain with inert absorbent 3. Clean up & decontaminate 4. Dispose of cleanup materials as hazardous waste spill->spill_protocol Yes contractor Arrange for Pickup by a Certified Hazardous Waste Contractor spill->contractor No spill_protocol->contractor documentation Complete Waste Manifest Documentation contractor->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Stewardship

References

  • PubChem. 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. 1-Bromo-3-isopropoxybenzene. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to the Safe Handling of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The structure of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene suggests potential hazards that must be addressed with rigorous safety measures. The presence of a bromine atom on the aromatic ring, combined with a trifluoromethoxy group, indicates that the compound may cause skin, eye, and respiratory irritation.[1][2][3][4] Long-term exposure to similar compounds has also raised concerns about potential genetic defects.[1] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

Hazard Assessment and Analogue Data

To build a robust safety profile, we can infer potential hazards from related compounds:

  • Brominated Aromatic Compounds: These are known to be irritants and can be harmful if swallowed or in contact with skin.[1][5]

  • Trifluoromethoxy-substituted Aromatics: Compounds with trifluoromethoxy groups can also cause skin and eye irritation.[1][3]

  • Halogenated Ethers: This class of compounds can be toxic, and some are considered carcinogenic.[6]

Based on these analogues, it is prudent to treat this compound as a substance that is:

  • A combustible liquid.[3][7]

  • Harmful if it comes into contact with skin.[1]

  • A cause of serious skin and eye irritation.[1][2][3][4][7]

  • Potentially causing respiratory irritation.[1][2][3][4]

The following table summarizes the key safety information derived from analogous compounds:

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4][7]Wear chemical-resistant gloves and a lab coat.[1][2][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][7]Wear safety glasses with side shields or chemical splash goggles.[1][2][9]
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]Avoid ingestion and skin contact.
Respiratory Irritation May cause respiratory irritation.[1][2][3][4]Handle in a well-ventilated area or a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS/Safety Info PPE 2. Don Appropriate PPE Prep->PPE Proceed once understood FumeHood 3. Prepare Fume Hood PPE->FumeHood Ensure proper fit Weigh 4. Weigh/Measure Compound FumeHood->Weigh Work within sash Reaction 5. Perform Reaction Weigh->Reaction Transfer carefully Decon 6. Decontaminate Glassware Reaction->Decon After reaction completion Waste 7. Segregate Waste Decon->Waste Separate liquid/solid Dispose 8. Dispose of Waste Waste->Dispose Follow institutional guidelines

Caption: A stepwise workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical. The following table outlines the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][2][9]To prevent skin contact, as the substance is likely to cause skin irritation.[1][2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][2][9]To protect against splashes that could cause serious eye irritation.[1][2][3] A face shield should be used when there is a significant risk of splashing.[2][9]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.[8][9]To protect the skin from potential splashes and contamination.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is necessary.[9]To prevent inhalation of vapors that may cause respiratory irritation.[1][2][3]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[3][4] If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[3][4] Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure the area is well-ventilated.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed container for halogenated organic waste.

  • Solid Waste: Any contaminated solid materials, such as gloves, absorbent pads, and disposable labware, should be placed in a separate, clearly labeled container for solid chemical waste.

Disposal Methods:

  • Neutralization: While specific neutralization procedures for this compound are not documented, reducing agents like sodium bisulfite or sodium thiosulfate are used for bromine-containing waste to convert it into less harmful bromide ions.[5]

  • Incineration: The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems.[5]

  • Do Not: Never dispose of this chemical down the drain or in regular trash.

Always adhere to your institution's specific guidelines for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling 6-(Trifluoromethoxy)quinolin-4-amine - Benchchem.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety.
  • US4954648A - Method for the bromination of aromatic compound - Google Patents.
  • Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid - Benchchem.
  • This compound | 1221793-61-8 - ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Personal Protective Equipment.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 5 - SAFETY DATA SHEET.
  • Halogenation of Ethers: A Guide to Functional Group Preparations - ResearchGate.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
  • 1 - SAFETY DATA SHEET.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC - NIH.
  • Safely handling a liter of Bromine? : r/chemistry - Reddit.
  • Sciencemadness Discussion Board - Ether halogenation? - Powered by XMB 1.9.11.
  • Halogenated Ethers : Physical & Chemical Properties - ILO Encyclopaedia of Occupational Health and Safety.
  • Halogenated Aromatic Ethers: Building Blocks for Next-Generation Agrochemicals.
  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.